1,1,1-Trifluoroethyl-PEG5-Propargyl
Description
BenchChem offers high-quality 1,1,1-Trifluoroethyl-PEG5-Propargyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoroethyl-PEG5-Propargyl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3O5/c1-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14,15)16/h1H,3-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQPBBLSVKLHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,1,1-Trifluoroethyl-PEG5-Propargyl: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Delivery
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 1,1,1-Trifluoroethyl-PEG5-Propargyl. Designed for researchers, scientists, and drug development professionals, this document delves into the unique characteristics of this heterobifunctional linker, offering field-proven insights and detailed methodologies to empower your scientific endeavors.
Introduction: A Molecule of Strategic Design
1,1,1-Trifluoroethyl-PEG5-Propargyl is a sophisticated chemical tool engineered for precision in bioconjugation and the development of advanced therapeutic and diagnostic agents. Its linear structure incorporates three key functional components: a terminal propargyl group, a five-unit polyethylene glycol (PEG) spacer, and a 1,1,1-trifluoroethyl ether group. This unique combination of functionalities allows for a dual-reactivity profile, enabling the sequential or simultaneous attachment of different molecular entities with a high degree of control.
The propargyl group serves as a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The PEG5 spacer imparts hydrophilicity, enhances bioavailability, and reduces immunogenicity of the resulting conjugate. The 1,1,1-trifluoroethyl group provides a secondary point of conjugation, reacting with primary amines under specific conditions. This strategic design makes it an invaluable asset in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.
Chemical Structure and Physicochemical Properties
The unique architecture of 1,1,1-Trifluoroethyl-PEG5-Propargyl is central to its utility. The trifluoroethyl group offers a distinct reactivity profile, while the propargyl group is a well-established partner in click chemistry. The PEG linker provides spatial separation between conjugated molecules and favorably modifies their physicochemical properties.
Caption: Chemical structure of 1,1,1-Trifluoroethyl-PEG5-Propargyl.
Table 1: Physicochemical Properties of 1,1,1-Trifluoroethyl-PEG5-Propargyl and Related Compounds
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₁F₃O₅ | [1] |
| Molecular Weight | 314.3 g/mol | [1] |
| CAS Number | 1817735-37-7 | [1] |
| Purity | ≥98% | [1] |
| Appearance | Liquid (for similar, shorter PEG chain compound) | [2][3] |
| Density | ~1.152 g/cm³ (for 1,1,1-Trifluoroethyl-PEG2-propargyl) | [3] |
| Storage | -20°C | [1] |
Spectroscopic Data: While specific spectra for 1,1,1-Trifluoroethyl-PEG5-Propargyl are best obtained directly from the supplier, representative ¹H NMR and ¹³C NMR data for analogous structures, such as Nϵ-(2,2,2-trifluoroethyl)‐D,L‐lysine, are available in the literature and can provide insight into expected chemical shifts.[3] Mass spectrometry of PEGylated molecules typically shows a characteristic distribution of ions corresponding to the different PEG oligomers, and specialized techniques can be used for detailed characterization.[4][5]
Core Reactivities and Mechanistic Insights
The dual functionality of 1,1,1-Trifluoroethyl-PEG5-Propargyl underpins its versatility. Understanding the principles of its two key reactions is crucial for successful application.
The Propargyl Group: A Gateway to Click Chemistry
The terminal alkyne of the propargyl group is a key substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is prized for its high efficiency, specificity, and biocompatibility, proceeding under mild conditions to form a stable triazole linkage.
Sources
Mastering Bioconjugation: A Technical Guide to 1,1,1-Trifluoroethyl-PEG5-Propargyl
For researchers, scientists, and drug development professionals at the forefront of innovation, the precise and efficient construction of complex biomolecules is paramount. Heterobifunctional linkers are the molecular architects of this process, enabling the covalent linkage of distinct molecular entities with a high degree of control. This guide provides an in-depth technical exploration of a versatile and powerful tool in the bioconjugation toolbox: CAS 1817735-37-7, 1,1,1-Trifluoroethyl-PEG5-Propargyl .
This document will delve into the core attributes of this linker, from its chemical reactivity to its practical applications, providing not just the "how" but the critical "why" behind its use. We will explore detailed experimental protocols, backed by field-proven insights, to empower you to harness the full potential of this reagent in your research and development endeavors.
The Strategic Advantage of a Dual-Action Linker
1,1,1-Trifluoroethyl-PEG5-Propargyl is a heterobifunctional linker designed for sequential or orthogonal bioconjugation strategies. Its power lies in the distinct reactivity of its two terminal functional groups, separated by a hydrophilic polyethylene glycol (PEG) spacer.
-
The Propargyl Group: A Gateway to "Click" Chemistry: The terminal alkyne of the propargyl group is a key participant in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is renowned for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage with an azide-functionalized molecule.[1]
-
The 1,1,1-Trifluoroethyl Group: A Handle for Amine Conjugation: The trifluoroethyl group provides a reactive site for conjugation to primary amines, such as those found on the side chains of lysine residues in proteins. While less common than NHS esters, this functionality offers an alternative for amine modification. The reaction proceeds via a nucleophilic substitution mechanism.
-
The PEG5 Spacer: More Than Just a Bridge: The five-unit polyethylene glycol chain is not merely a spacer. It imparts several beneficial properties to the final conjugate, including:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic molecules, a common challenge in drug development.[2]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, potentially reducing immunogenic responses.[2]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.[3]
-
Reputable Suppliers
For researchers seeking to procure 1,1,1-Trifluoroethyl-PEG5-Propargyl, several reputable suppliers offer this reagent with high purity. Notable suppliers include:
-
BroadPharm (Product ID: BP-22903)[4]
-
AxisPharm (CAS: 1817735-37-7)
It is always recommended to request a certificate of analysis from the supplier to ensure the quality and purity of the reagent.
The Art of Orthogonal Conjugation: A Step-by-Step Workflow
A key advantage of this heterobifunctional linker is the ability to perform conjugations in a stepwise manner, a concept known as orthogonal ligation. The distinct reactivity of the propargyl and trifluoroethyl groups allows for controlled, sequential reactions.
Caption: A typical orthogonal conjugation workflow.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-containing molecule to the propargyl end of the linker.
Materials:
-
1,1,1-Trifluoroethyl-PEG5-Propargyl
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the linker in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO or an appropriate solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the linker and the azide-functionalized molecule in a 1:1.2 molar ratio.
-
Add the reaction buffer to achieve the desired final concentration (typically in the micromolar to low millimolar range).
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction tube to a final copper concentration of 100-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting intermediate conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and catalyst.
-
Protocol 2: Amine Conjugation via the Trifluoroethyl Group
This protocol describes the conjugation of a primary amine-containing molecule to the trifluoroethyl end of the intermediate conjugate.
Materials:
-
Purified intermediate conjugate from Protocol 1
-
Amine-containing molecule (e.g., a protein)
-
Reaction Buffer: Bicarbonate buffer (100 mM, pH 8.5-9.0)
Procedure:
-
Reaction Setup:
-
Dissolve the purified intermediate conjugate in the reaction buffer.
-
Add the amine-containing molecule to the solution. A molar excess of the intermediate conjugate (e.g., 10-20 fold) is typically used to drive the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE (for proteins) or LC-MS.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any excess linker.
-
-
Purification:
-
Purify the final bioconjugate using an appropriate method such as SEC, ion-exchange chromatography (IEX), or affinity chromatography to remove unreacted starting materials.
-
Mechanism of Action: A Deeper Dive
A thorough understanding of the underlying chemical mechanisms is crucial for troubleshooting and optimizing bioconjugation reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified mechanism of CuAAC reaction.
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The copper(I) catalyst activates the terminal alkyne of the propargyl group, making it susceptible to a [3+2] cycloaddition with the azide. The result is a highly stable 1,4-disubstituted triazole ring.[5]
Reaction of 1,1,1-Trifluoroethyl Group with Amines
The conjugation of the 1,1,1-trifluoroethyl group with a primary amine proceeds via a nucleophilic substitution reaction. The highly electronegative fluorine atoms make the adjacent carbon atom electrophilic and susceptible to attack by the nucleophilic amine.
Characterization of the Final Conjugate
Confirming the successful synthesis and purity of the final bioconjugate is a critical step. A combination of analytical techniques is often employed:
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Confirms the molecular weight of the conjugate, allowing for the determination of the drug-to-antibody ratio (DAR) in ADCs.[6][7] |
| SDS-PAGE | For protein conjugates, a shift in the molecular weight compared to the unconjugated protein indicates successful PEGylation. |
| Size-Exclusion Chromatography (SEC-HPLC) | Assesses the purity of the conjugate and detects the presence of aggregates or unreacted starting materials.[3] |
| UV-Vis Spectroscopy | Can be used to quantify the degree of labeling if one of the conjugated molecules has a distinct chromophore. |
| NMR Spectroscopy | Provides detailed structural information about the linker and the newly formed covalent bonds.[6] |
Troubleshooting Common Bioconjugation Challenges
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | - Inefficient reaction conditions (pH, temperature, time)- Hydrolysis of reactive groups- Inactive reagents | - Optimize reaction parameters- Use fresh reagents and anhydrous solvents where necessary- Ensure the purity of starting materials |
| Protein Aggregation | - Hydrophobic nature of the payload or linker- High protein concentration | - Use a longer PEG linker to increase solubility- Optimize buffer conditions (e.g., add excipients like arginine)- Work at lower protein concentrations |
| Non-specific Binding | - Presence of reactive contaminants- Inappropriate buffer components | - Purify starting materials thoroughly- Avoid buffers containing primary amines (e.g., Tris) when using amine-reactive chemistry |
| Difficulty in Purification | - Similar physicochemical properties of the conjugate and starting materials | - Employ a multi-step purification strategy (e.g., IEX followed by SEC)- Use a different chromatography resin or gradient |
Case Study: Application in Antibody-Drug Conjugate (ADC) Development
Heterobifunctional PEG linkers are instrumental in the development of next-generation antibody-drug conjugates (ADCs).[8][9] In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.
A common challenge in ADC development is the hydrophobicity of the cytotoxic payload, which can lead to aggregation and poor pharmacokinetics.[10] The incorporation of a hydrophilic PEG linker, such as the one discussed in this guide, can mitigate these issues.[3][10]
In a hypothetical scenario, a researcher could first conjugate an azide-modified cytotoxic drug to the 1,1,1-Trifluoroethyl-PEG5-Propargyl linker via the propargyl group. After purification, this drug-linker construct can then be conjugated to the lysine residues of a monoclonal antibody through the trifluoroethyl group. The resulting ADC would benefit from the improved solubility and pharmacokinetic properties imparted by the PEG linker, potentially leading to a more effective and safer therapeutic. A similar strategy was successfully employed in the development of an antibody fragment-drug conjugate, demonstrating the utility of this approach.[4][11]
Conclusion
1,1,1-Trifluoroethyl-PEG5-Propargyl is a powerful and versatile tool for researchers engaged in bioconjugation. Its dual reactivity, combined with the beneficial properties of the PEG spacer, enables the controlled and efficient synthesis of complex biomolecules. By understanding the underlying chemical principles and following robust experimental protocols, scientists can leverage this linker to advance their research in areas ranging from fundamental biology to the development of novel therapeutics.
References
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- Quanta BioDesign. (n.d.).
- BenchChem. (2025). The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development.
- Sharpless, K. B., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Li, X., et al. (2016). Specific Conjugation of the Hinge Region for Homogeneous Preparation of Antibody Fragment-Drug Conjugate: A Case Study for Doxorubicin-PEG-anti-CD20 Fab' Synthesis.
- PurePEG. (2025). How Heterobifunctional PEG Linkers Improve Targeted Delivery.
- BOC Sciences. (n.d.).
- Jena Bioscience. (2011).
- Thermo Fisher Scientific. (2014).
- Golas, P. L., et al. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(8), 1657-1671.
- PurePEG. (2025). ADC Case Study: Improving Solubility and Stability with a Monodisperse PEG-Based Linker.
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AxisPharm. (n.d.). Fluorescent PEG. Retrieved from [Link]
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- Liu, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 22(4), 1540.
- Chemistry LibreTexts. (2024). 24.7: Reactions of Amines.
- BenchChem. (2025). The Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Efficacy and Safety: A Technical Guide.
- Walsh, G. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Pharmaceuticals, 12(4), 167.
- Precise PEG. (n.d.).
- MolecularCloud. (2025).
- Bachem. (2021).
- BenchChem. (2025). Propargyl-PEG7-alcohol mechanism of action in click chemistry.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- IRE Journals. (2025).
- YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024.
- Creative PEGWorks. (2025).
- MDPI. (2023).
- Real-Time Chemistry. (2024).
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
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AxisPharm. (n.d.). Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers. Retrieved from [Link]
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In-Depth Technical Guide: 1,1,1-Trifluoroethyl-PEG5-Propargyl
Abstract
This technical guide provides a comprehensive overview of 1,1,1-Trifluoroethyl-PEG5-Propargyl, a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. We will delve into its core physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, this guide will present its applications, particularly in the context of "click chemistry," and offer insights into its role in the synthesis of advanced molecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Introduction: The Strategic Advantage of Fluorinated PEG Linkers
The design of effective bioconjugates hinges on the thoughtful selection of linker molecules. These linkers not only connect different molecular entities but also critically influence the overall properties of the final construct, such as solubility, stability, and bioavailability. 1,1,1-Trifluoroethyl-PEG5-Propargyl has emerged as a valuable tool for researchers due to its unique combination of a polyethylene glycol (PEG) spacer, a terminal alkyne (propargyl group) for click chemistry, and a trifluoroethyl group.
The PEG5 linker, a chain of five repeating ethylene glycol units, imparts hydrophilicity, which can enhance the aqueous solubility of the resulting conjugate and reduce non-specific binding. The terminal propargyl group is a key functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and specific conjugation reaction. The 1,1,1-trifluoroethyl group at the other terminus offers a reactive site for nucleophilic substitution, enabling covalent attachment to amine-containing molecules.
Core Physicochemical Properties
A precise understanding of the molecular weight and chemical formula is fundamental for accurate experimental design, including stoichiometry calculations in conjugation reactions and characterization of the final products by mass spectrometry.
| Property | Value | Source |
| Molecular Weight | 314.3 g/mol | BroadPharm |
| Chemical Formula | C13H21F3O5 | BroadPharm |
| CAS Number | 1817735-37-7 | BroadPharm[1] |
The molecular structure of 1,1,1-Trifluoroethyl-PEG5-Propargyl is depicted in the following diagram:
Caption: Chemical structure of 1,1,1-Trifluoroethyl-PEG5-Propargyl.
Key Functional Groups and Their Reactivity
The utility of 1,1,1-Trifluoroethyl-PEG5-Propargyl as a linker is derived from its two distinct terminal functional groups, which allow for sequential or orthogonal conjugation strategies.
The Propargyl Group: A Gateway to Click Chemistry
The terminal alkyne of the propargyl group is a key participant in one of the most reliable bioconjugation reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage with molecules containing an azide functional group.[1]
Workflow for Azide-Alkyne Click Chemistry:
Caption: Generalized workflow for bioconjugation using the linker.
The 1,1,1-Trifluoroethyl Group: A Reactive Handle for Amines
The 1,1,1-trifluoroethyl group serves as a reactive site for nucleophilic substitution, particularly with primary amines found in proteins, antibodies, and other biomolecules.[1] The electron-withdrawing nature of the fluorine atoms makes the adjacent carbon atom susceptible to nucleophilic attack, leading to the formation of a stable covalent bond.
Applications in Research and Drug Development
The unique architecture of 1,1,1-Trifluoroethyl-PEG5-Propargyl makes it a versatile tool in several cutting-edge areas of scientific research.
-
PROTAC Development: In the field of targeted protein degradation, this linker can be used to connect a target protein-binding ligand to an E3 ligase-recruiting moiety, forming a PROTAC. The PEG linker provides the necessary spacing and solubility for the ternary complex formation.
-
Antibody-Drug Conjugates (ADCs): For ADCs, the linker can be used to attach a potent cytotoxic drug to an antibody. The propargyl group allows for a precise and stable attachment of the drug via click chemistry, while the trifluoroethyl group can be used to conjugate the linker to the antibody.
-
Surface Functionalization: The reactive ends of the linker can be used to immobilize biomolecules onto surfaces for applications in biosensors and diagnostic assays.
Conclusion
1,1,1-Trifluoroethyl-PEG5-Propargyl is a well-defined, heterobifunctional linker with a molecular weight of 314.3 g/mol . Its distinct functionalities—a propargyl group for click chemistry and a reactive trifluoroethyl group—coupled with the solubilizing properties of the PEG5 spacer, make it an invaluable component in the toolkit of chemists and biologists. Its application in the synthesis of complex biomolecular architectures underscores its importance in advancing therapeutic and diagnostic technologies.
References
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Topic: The Aqueous Solubility of Fluorinated PEG Propargyl Linkers: A Molecular Tug-of-War
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the sophisticated landscape of bioconjugation and drug delivery, fluorinated PEG (polyethylene glycol) propargyl linkers represent a class of advanced chemical tools designed to offer unique advantages in stability, traceless conjugation, and therapeutic efficacy. However, the very combination of a hydrophilic PEG chain and a hydrophobic fluorinated segment creates a complex solubility profile that is critical for researchers to understand and manage. This in-depth guide moves beyond a simple recitation of facts to provide a foundational understanding of the competing molecular forces that govern the aqueous solubility of these linkers. We will explore the physicochemical principles at play, offer a framework for predicting solubility, and provide robust, field-tested protocols for experimental determination and handling.
Introduction: The Tripartite Linker and Its Strategic Importance
Modern therapeutic modalities, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), demand linkers that are more than mere spacers. The ideal linker must precisely control spacing, influence pharmacokinetic properties, and provide a stable, reactive handle for conjugation.[1] Fluorinated PEG propargyl linkers are a tripartite design, combining three key functional components:
-
The Polyethylene Glycol (PEG) Chain : A hydrophilic polymer known for its ability to enhance the aqueous solubility and biocompatibility of conjugated molecules. Its presence can reduce immunogenicity and protect biomolecules from enzymatic degradation.[1]
-
The Propargyl Group : A terminal alkyne that serves as a highly efficient and specific reactive handle for copper-catalyzed or strain-promoted "click chemistry," enabling precise bioconjugation.[2] This group is relatively nonpolar.[3]
-
The Fluorinated Moiety : An alkyl or aryl chain where hydrogen atoms are replaced by fluorine. Fluorination can enhance metabolic stability and modulate the physicochemical properties of a molecule.[4] However, it also introduces significant hydrophobicity, a property leveraged in "fluorous chemistry" for separations.[5]
The strategic challenge and the focus of this guide lie in the inherent dichotomy between the water-solubilizing PEG chain and the water-repelling fluorinated segment. Understanding this "molecular tug-of-war" is paramount for successful experimental design, from creating stock solutions to performing conjugation reactions in aqueous buffers.
The Dichotomy of Solubility: A Physicochemical Perspective
The net solubility of a fluorinated PEG propargyl linker in water is not an absolute value but a resultant vector of competing intermolecular forces. The balance is dictated by the relative lengths and structures of the hydrophilic and hydrophobic domains.
The Hydrophilic Driver: The PEG Chain
The solubility of PEG in water is a well-established phenomenon, driven by the ability of the ether oxygen atoms along the polymer backbone to form hydrogen bonds with water molecules.[] This hydration shell effectively integrates the polymer into the aqueous environment.
-
Causality: The longer the PEG chain (i.e., the more ethylene glycol repeat units), the greater the number of potential hydrogen bonding sites. This generally leads to a significant increase in the aqueous solubility of the molecule to which it is attached.[7] This is a primary reason PEGylation is a widely used strategy to improve the solubility of hydrophobic drugs.[8][9]
The Hydrophobic Counterforce: The Fluorinated Moiety
Fluorinated alkyl chains are characterized by their "fluorous" nature, meaning they are not only hydrophobic (water-repelling) but often lipophobic (oil-repelling) as well.
-
Causality: The high electronegativity of fluorine atoms creates strong C-F bonds with low polarizability. This makes it difficult for water molecules to form a structured hydration shell around the fluorinated chain, leading to its expulsion from the aqueous phase. This effect is so pronounced that compounds with high fluorine content are often immiscible with common organic solvents, partitioning preferentially into a third "fluorous" phase.[5][10][11] The introduction of fluorine atoms into a molecule is known to enhance its hydrophobicity.
The interplay between these opposing forces is visually summarized in the diagram below.
Caption: Molecular forces governing linker solubility in water.
Predicting and Assessing Aqueous Solubility
While precise quantitative solubility data for specific fluorinated PEG propargyl linkers are often not available in the literature, a qualitative prediction can be made by assessing the balance between the PEG chain length and the degree of fluorination.[3]
Qualitative Solubility Framework
The following table provides a conceptual framework for estimating the potential aqueous solubility of a linker based on its structure. This serves as a starting point for experimental design.
| PEG Chain Length (n units) | Degree of Fluorination (m atoms) | Predicted Aqueous Solubility | Rationale & Handling Recommendations |
| Short (n < 8) | Low (m < 5) | Moderate to High | The hydrophilic nature of the short PEG chain should be sufficient to solubilize the small hydrophobic domains. Direct dissolution in aqueous buffers may be possible. |
| Short (n < 8) | High (m > 10) | Very Low | The strong hydrophobic effect of the highly fluorinated chain will likely dominate, leading to poor water solubility. Use of an organic co-solvent (e.g., DMSO, DMF) for stock solution preparation is strongly recommended.[3] |
| Long (n > 12) | Low (m < 5) | High | The long, solubilizing PEG chain will overwhelmingly dictate the molecule's properties, ensuring good aqueous solubility. |
| Long (n > 12) | High (m > 10) | Variable / Low | This represents a direct and strong conflict between hydrophilic and hydrophobic forces. The molecule may behave as an amphiphile, potentially forming micelles or aggregates in water.[12] Solubility will be highly concentration-dependent and may require empirical testing. |
Experimental Protocol: Determining Aqueous Solubility
Given the variability and lack of published data, empirical determination of solubility is a critical step. The following protocol provides a robust method for assessing the solubility of a linker in a specific aqueous buffer (e.g., PBS, pH 7.4).
Objective: To determine the saturation solubility of a fluorinated PEG propargyl linker in a given aqueous buffer at a specified temperature.
Materials:
-
Fluorinated PEG propargyl linker
-
Selected aqueous buffer (e.g., PBS, pH 7.4), filtered
-
Organic co-solvent (e.g., DMSO or DMF, anhydrous)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
UV-Vis Spectrophotometer or HPLC system
-
Calibrated pipettes
Workflow Diagram:
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of the linker (e.g., 5-10 mg) to a known volume of the aqueous buffer (e.g., 1 mL) in a microcentrifuge tube. The goal is to have visible, undissolved material.
-
Vigorously vortex the slurry for an extended period (2-4 hours) at a controlled temperature (e.g., 25°C) to maximize initial dissolution.
-
-
Equilibration:
-
Incubate the slurry at the same controlled temperature for at least 24 hours without agitation. This allows the solution to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Separation of Undissolved Linker:
-
Centrifuge the tube at a high speed (>10,000 x g) for 20 minutes to pellet all undissolved particulate matter. This step is crucial for accurate quantification.[13]
-
-
Sample Collection and Preparation:
-
Carefully collect a precise volume of the clear supernatant. Be extremely cautious not to disturb the pellet.
-
Dilute the supernatant with the buffer to a concentration that falls within the linear range of your chosen analytical method.
-
-
Quantification:
-
Method A: UV-Vis Spectroscopy (if linker has a chromophore): If the linker contains an aromatic ring or other chromophore, prepare a standard curve of the linker at known concentrations. Measure the absorbance of the diluted supernatant and calculate the concentration from the standard curve.
-
Method B: HPLC Analysis: Prepare a calibration curve using standards of known concentration. Inject the diluted supernatant and determine the concentration based on the peak area relative to the standards. This is the most accurate and broadly applicable method.
-
Calculation: Multiply the determined concentration by the dilution factor to obtain the saturation solubility of the linker in the buffer.
-
Practical Considerations & Best Practices
-
Stock Solution Preparation: For linkers with low or unknown aqueous solubility, the recommended best practice is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent like DMSO or DMF.[3][14] This stock can then be added drop-wise to a vigorously stirring aqueous buffer to achieve the desired final concentration, minimizing the risk of precipitation.[14]
-
pH-Dependence: If the linker or the molecule it is conjugated to contains ionizable groups (e.g., carboxylic acids, amines), the aqueous solubility will be pH-dependent.[14] Adjusting the pH to ensure these groups are in their charged (ionized) state will typically increase solubility.
-
Impact on Conjugation Reactions: Poor linker solubility can lead to heterogeneous reaction mixtures, resulting in lower conjugation yields and reproducibility issues. Ensuring the linker is fully dissolved in the reaction buffer before adding other reagents is critical.
Conclusion
Fluorinated PEG propargyl linkers are powerful tools, but their unique amphiphilic character demands a thoughtful, evidence-based approach to their use. The solubility of these molecules is governed by a delicate balance between the hydrophilic PEG chain and the hydrophobic fluorinated and propargyl moieties. While predictive frameworks are useful, they are no substitute for empirical validation. By employing the robust experimental protocols outlined in this guide, researchers can accurately determine solubility, develop appropriate handling and formulation strategies, and ultimately harness the full potential of these advanced linkers in their drug development and bioconjugation workflows.
References
- Navigating the Solubility of Propargyl-PEG11-acid: A Technical Guide. Benchchem.
- Dispersion of Polyethylene Glycol in Perfluorodecalin for Liquid Phase Fluorin
- Dispersion of Polyethylene Glycol in Perfluorodecalin for Liquid Phase Fluorination. Eurasian Chemico-Technological Journal.
- Tuning the thermoresponsive properties of PEG-based fluorinated polymers and stimuli responsive drug release for switchable 19F magnetic resonance imaging. RSC Publishing.
- Overview of PEG Linkers & Their Applic
- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
- Propargyl PEG | Alkyne PEG, Click Chemistry Linkers. AxisPharm.
- Wh
- Solubility parameter components calculated for PEG according to different methods.
- Applications of fluorous tag methodology in carbohydr
- Fluorinated and pegylated polyaspartamide derivatives to increase solubility and efficacy of Flutamide. PubMed.
- Synthesis of Fluorinated Amphiphilic Polymers and the Morphological Dependence on Their Oxygen Binding Capacity.
- The impact of fluorination on the structure and properties of self-assembled monolayer films.
- A Comprehensive Technical Guide to the Solubility of HO-PEG15-OH. Benchchem.
- Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjug
- A general approach to biocompatible branched fluorous tags for increased solubility in perfluorocarbon solvents. PMC.
- Energy Metabolism of PEGylated and Fluorinated Chitosans: Advancements in Targeted Particle Synthesis for Drug Delivery. Longdom Publishing.
- Next generation per- and poly-fluoroalkyl substances: Status and trends, aqu
- Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. RSC Publishing.
- A General Approach to Biocompatible Branched Fluorous Tags for Increased Solubility in Perfluorocarbon Solvents.
- Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC.
- Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates. University of Edinburgh Research Explorer.
- Precision Crosslinkers & Spacers for Bioconjug
- Introduction of Polyethylene Glycol (PEG). BOC Sciences.
- Fluorous chemistry. Wikipedia.
- Per- and Polyfluoroalkyl Substances: Background Technical Information.
- Hansen solubility parameters for polyethylene glycols by inverse gas chrom
- Polyethylene Glycol Participates in the Synthesis of Ultra-bright Fluorescent Supramolecular M
- PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC.
- CAS 1807503-85-0: Propargyl-PEG1-SS-PEG1-acid. CymitQuimica.
- Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release.
- Fluorous Chemistry. Tokyo Chemical Industry.
- Synthesis and Characterization of Water Soluble Rosin-Polyethylene Glycol 1500 Derivative.
- Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- How to improve the solubility of Propargyl-PEG7-alcohol conjug
- Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures: Computational Modeling and Thermodynamics. MDPI.
- Overview of Per- and Polyfluoroalkyl Substances (PFAS), Their Applications, Sources, and Potential Impacts on Human Health. MDPI.
- PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. LinkedIn.
- Preparation of PEG-rosin derivative for water soluble rosin flux. Emerald Publishing.
- Contaminants > Per- and Polyfluoroalkyl Substances (PFAS) > Chemistry and Behavior. CLU-IN.
- Current drug research on PEGylation with small molecular agents.
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- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 7. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. researchgate.net [researchgate.net]
- 11. ect-journal.kz [ect-journal.kz]
- 12. Fluorinated and pegylated polyaspartamide derivatives to increase solubility and efficacy of Flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Precision Bioconjugation: A Technical Comparison of 1,1,1-Trifluoroethyl-PEG5-Propargyl and Standard PEG-Alkyne
Executive Summary
In the landscape of bioconjugation and drug delivery, the choice of linker defines the therapeutic's physicochemical identity. While PEG-alkyne serves as the industry-standard "workhorse" for solubility enhancement and click chemistry, 1,1,1-Trifluoroethyl-PEG5-Propargyl represents a specialized "smart linker."
This guide delineates the critical technical differences between these two reagents. The core distinction lies in functionality: PEG-alkyne is a passive solubility modifier , whereas 1,1,1-Trifluoroethyl-PEG5-Propargyl is a dual-modal probe that enables background-free quantification via ¹⁹F NMR and modulates local lipophilicity, offering a distinct advantage in characterizing Drug-to-Antibody Ratios (DAR) and metabolic stability.
Part 1: Molecular Architecture & Physicochemical Properties
The fundamental difference originates in the terminal capping group. Standard PEG-alkynes are typically capped with a methoxy (mPEG) or hydroxyl group, rendering them NMR-silent (outside of ¹H/¹³C) and hydrophilic. The trifluoroethyl derivative replaces this with a fluorinated moiety.[1][2][3]
Comparative Technical Specifications
| Feature | Standard PEG-Alkyne (mPEG-Alkyne) | 1,1,1-Trifluoroethyl-PEG5-Propargyl |
| Core Structure | ||
| Terminal Cap | Methoxy (-OCH₃) or Hydroxyl (-OH) | 2,2,2-Trifluoroethyl ether (-OCH₂CF₃) |
| Primary Function | Solubility enhancement, steric shielding | ¹⁹F NMR Tracing , Lipophilicity modulation |
| ¹⁹F NMR Signal | Silent (None) | Distinct Singlet (~ -74 ppm) |
| Hydrophobicity | Low (Hydrophilic) | Moderate (Fluorine adds a "lipophilic patch") |
| Metabolic Stability | Standard Ether stability | Enhanced (C-F bonds resist P450 oxidation) |
| Reactivity | Click Chemistry (CuAAC) | Click Chemistry (CuAAC) |
Structural Visualization
The following diagram contrasts the functional modules of both linkers.
Figure 1: Structural comparison highlighting the functional divergence of the trifluoroethyl cap.
Part 2: The Fluorine Advantage (Mechanism of Action)
The inclusion of the 1,1,1-trifluoroethyl group is not merely a structural variation; it introduces a new analytical dimension to the conjugate.
Background-Free Quantification (¹⁹F NMR)
Biological systems (plasma, cell lysate, tissue) contain virtually no endogenous fluorine. This makes ¹⁹F NMR a zero-background technique.
-
Standard PEG-alkyne: Quantifying the number of PEG chains attached to a protein (DAR) requires destructive methods (Mass Spec) or indirect assays (barium iodide staining), which are often inaccurate for heterogeneous mixtures.
-
Trifluoroethyl-PEG: The
group provides a sharp, integration-ready singlet in ¹⁹F NMR. By adding an internal fluorinated standard (e.g., trifluoroacetic acid), researchers can precisely quantify the molar concentration of the linker—and thus the payload—without purifying the sample from the biological matrix.
Modulation of Lipophilicity
While PEG is hydrophilic, the trifluoroethyl group (
-
Effect: This creates an amphiphilic "block" structure.[4] In drug delivery, this fluorinated tip can enhance membrane penetration or alter the binding affinity of the conjugate to hydrophobic pockets on target proteins, a strategy known as "fluorine scan" in medicinal chemistry.
Part 3: Experimental Protocols
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Applicable to both linkers.
Reagents:
-
Azide Component: Target molecule (Protein-Azide, Dye-Azide, etc.)
-
Alkyne Component: 1,1,1-Trifluoroethyl-PEG5-Propargyl (or PEG-alkyne)[5][6]
-
Catalyst: CuSO₄ · 5H₂O
-
Reductant: Sodium Ascorbate
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – Crucial for protecting proteins from oxidative damage.
Step-by-Step Workflow:
-
Preparation: Dissolve the Azide-labeled biomolecule in PBS (pH 7.4).
-
Alkyne Addition: Add 1.5 – 5.0 equivalents of 1,1,1-Trifluoroethyl-PEG5-Propargyl (dissolved in DMSO or water).
-
Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA (1:5 molar ratio) and incubate for 5 minutes.
-
Initiation: Add the Cu-THPTA complex to the reaction, followed immediately by Sodium Ascorbate (final concentration 5 mM).
-
Incubation: React for 30–60 minutes at Room Temperature (protect from light).
-
Purification: Remove excess reagents via desalting column (PD-10) or dialysis.
Protocol B: Quantitative ¹⁹F NMR Analysis
Specific to 1,1,1-Trifluoroethyl-PEG5-Propargyl conjugates.
Objective: Determine the conjugation efficiency or Drug-to-Antibody Ratio (DAR).
-
Sample Prep: Take 450 µL of the purified conjugate solution.
-
Internal Standard: Add 50 µL of D₂O containing a known concentration (e.g., 1.0 mM) of Sodium Trifluoroacetate (TFA-Na).
-
Acquisition:
-
Instrument: 400 MHz (or higher) NMR equipped with a fluorine probe.
-
Pulse Sequence: Standard ¹⁹F with proton decoupling (to sharpen the triplet into a singlet if necessary, though
is usually a singlet or chemically equivalent). -
Delay (d1): Set to > 5 × T1 (typically 5–10 seconds) to ensure full relaxation for accurate integration.
-
-
Analysis:
-
Integrate the Internal Standard peak (set to known moles).
-
Integrate the Trifluoroethyl signal (typically -74 to -77 ppm).
-
Calculation:
-
Analytical Workflow Diagram
Figure 2: Workflow for synthesizing and quantifying fluorinated conjugates.
References
-
BroadPharm. (n.d.). 1,1,1-Trifluoroethyl-PEG5-Propargyl Product Data. Retrieved from
- Yu, J., et al. (2013). Fluorine-19 NMR for detection and quantification of fluorinated drugs in biological matrices. Analytical Chemistry. (General reference for ¹⁹F NMR utility).
-
Sigma-Aldrich. (n.d.). 1,1,1-Trifluoroethyl-PEG2-propargyl Properties. Retrieved from
-
BenchChem. (2025).[7][8] Synthesis of Trifluoroethyl Ethers with Sodium 2,2,2-Trifluoroethanolate. Retrieved from
-
National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
1,1,1-Trifluoroethyl-PEG5-Propargyl: Navigating Hydrophobicity, LogP Dynamics, and Bioconjugation Workflows
Executive Summary
In the landscape of modern drug development and surface functionalization, the precise tuning of a molecule's partition coefficient (LogP) is paramount. 1,1,1-Trifluoroethyl-PEG5-Propargyl (CAS: 1817735-37-7) emerges as a highly specialized heterobifunctional linker designed to bridge the gap between extreme lipophilicity and aqueous compatibility[1]. By covalently linking a highly hydrophobic trifluoroethyl group to a bioorthogonal propargyl moiety via a flexible, hydrophilic polyethylene glycol (PEG5) spacer, this molecule offers researchers unprecedented control over interfacial dynamics, metabolic stability, and targeted bioconjugation.
This technical guide provides an in-depth analysis of the structural causality behind its hydrophobicity, theoretical LogP dynamics, and self-validating experimental protocols for both lipophilicity determination and click chemistry applications.
Structural Anatomy & The Causality of Hydrophobicity
The physicochemical behavior of 1,1,1-Trifluoroethyl-PEG5-Propargyl is dictated by the thermodynamic interplay of its three distinct structural domains. Understanding the causality behind these structural choices is critical for predicting its behavior in biological systems.
-
The 1,1,1-Trifluoroethyl Terminus (-CH2-CF3): Fluorine is highly electronegative, drawing electron density away from the carbon backbone. This creates a dense electron cloud that is highly resistant to induced polarization, resulting in exceptionally low surface energy and strong hydrophobic character[2]. In an aqueous environment, the CF3 group strongly drives the orientation of the molecule toward nonpolar phases or hydrophobic pockets of target proteins[3]. Furthermore, the strong C-F bonds provide a "metabolic shield," preventing cytochrome P450-mediated oxidation that typically degrades standard hydrocarbon chains.
-
The PEG5 Spacer (-(O-CH2-CH2)5-): To counterbalance the extreme hydrophobicity of the fluorinated headgroup, a 5-unit polyethylene glycol chain is employed. Causality: Without this hydrophilic spacer, the trifluoroethyl group would drive the molecule to form insoluble aggregates or micelles in aqueous buffers. The PEG5 chain provides essential hydrogen-bond acceptors (ether oxygens), ensuring the molecule remains solvated and sterically accessible during bioconjugation.
-
The Propargyl Anchor (-CH2-C≡CH): This terminal alkyne is a bioorthogonal reactive group. While slightly hydrophobic, its primary function is to enable Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. Its minimal steric bulk ensures rapid reaction kinetics without significantly altering the molecule's overall partition coefficient.
Data Presentation: Fragmental Contribution to LogP
The overall LogP of a molecule can be modeled as the sum of its fragmental contributions. Table 1 summarizes the theoretical hydrophobicity dynamics of 1,1,1-Trifluoroethyl-PEG5-Propargyl.
Table 1: Theoretical Fragmental Contribution to LogP
| Molecular Fragment | Structural Formula | Estimated ΔLogP | Primary Function & Causality |
| Trifluoroethyl | -CH2-CF3 | +1.20 | Drives lipophilicity, lowers surface energy, and provides metabolic stability. |
| PEG5 Spacer | -(O-CH2-CH2)5- | -0.75 | Imparts aqueous solubility and prevents fluorocarbon-induced aggregation. |
| Propargyl | -CH2-C≡CH | +0.25 | Serves as the bioorthogonal anchor for CuAAC click chemistry. |
| Ether Linkages | -O- | -0.20 | Connects fragments; provides minor hydrophilic hydrogen-bonding sites. |
| Net Estimated LogP | C13H21F3O5 | ~0.50 - 0.70 | Delivers balanced amphiphilicity for versatile bioconjugation. |
Experimental Methodologies: Self-Validating Systems
To ensure trustworthiness and reproducibility, the protocols described below are designed as self-validating systems . They incorporate orthogonal validation steps to account for the unique interfacial behavior of fluorinated PEG linkers.
Protocol 1: Determination of LogP via Shake-Flask & RP-HPLC Validation
The classical shake-flask method is the gold standard for LogP determination[4]. However, fluorinated PEG compounds are prone to forming micro-emulsions or accumulating at the octanol-water interface, which can skew direct concentration measurements. Therefore, this protocol pairs the shake-flask method with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to provide orthogonal validation[5][6].
Step-by-Step Methodology:
-
Solvent Pre-saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours. Causality: Pre-saturation prevents mutual dissolution during the actual experiment, which would alter phase volumes and invalidate concentration calculations[7].
-
Solubilization & Equilibration: Dissolve 2 mg of 1,1,1-Trifluoroethyl-PEG5-Propargyl in 10 mL of the pre-saturated aqueous buffer. Add 10 mL of pre-saturated n-octanol. Shake the mixture at a constant temperature (25.0 ± 0.1 °C) for 24 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture at 4,000 x g for 30 minutes. Causality: Centrifugation is critical to break any fluorocarbon-induced micro-emulsions and ensure a sharp interfacial boundary.
-
Direct Quantification (Shake-Flask): Carefully extract aliquots from both the octanol and aqueous phases using a syringe. Quantify the concentration in each phase using UV-Vis spectroscopy or LC-MS. Calculate
. -
Orthogonal Validation (RP-HPLC): Inject the compound into an RP-HPLC system (C18 column, methanol/water mobile phase). Calculate the capacity factor (
). Compare the retention time against a calibration curve of 5-10 reference compounds with known LogP values[6]. -
System Validation: The protocol is considered validated if the difference between
and the HPLC-derived is log units.
Workflow for self-validating LogP determination using Shake-Flask and RP-HPLC methods.
Protocol 2: CuAAC Bioconjugation Workflow
Conjugating 1,1,1-Trifluoroethyl-PEG5-Propargyl to an azide-modified target (e.g., a protein or nanoparticle surface) requires precise control over the copper catalyst to prevent oxidative damage to the target.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the alkyne linker (10 mM in DMSO), CuSO4 (20 mM in water), THPTA ligand (50 mM in water), and sodium ascorbate (100 mM in water, freshly prepared).
-
Catalyst Pre-complexation: Mix the CuSO4 and THPTA solutions at a 1:5 molar ratio. Causality: Pre-complexing Cu(II) with THPTA prevents the copper ions from binding non-specifically to the target protein's histidine or cysteine residues, which could cause precipitation or denaturation.
-
Reaction Assembly: To the azide-modified target in PBS (pH 7.4), add 5-10 molar equivalents of 1,1,1-Trifluoroethyl-PEG5-Propargyl.
-
In Situ Reduction: Add the Cu-THPTA complex (final Cu concentration ~100 µM), followed immediately by sodium ascorbate (final concentration ~1 mM). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. The THPTA ligand stabilizes Cu(I) and prevents the generation of reactive oxygen species (ROS) that could cleave the PEG chain.
-
Incubation & Purification: Incubate at room temperature for 2 hours under gentle agitation. Purify the resulting triazole conjugate using Size Exclusion Chromatography (SEC) or dialysis to remove the catalyst and unreacted linker.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation mechanistic workflow.
Conclusion
1,1,1-Trifluoroethyl-PEG5-Propargyl is a highly engineered molecule that perfectly balances the extreme hydrophobicity of fluorocarbons with the aqueous solubility of polyethylene glycol. By understanding the causality behind its structural components and employing rigorous, self-validating protocols for LogP determination and bioconjugation, researchers can reliably integrate this linker into advanced drug delivery systems, targeted therapeutics, and functionalized biomaterials.
References
-
MDPI. "Cloud Point Behavior of Poly(trifluoroethyl methacrylate) in Supercritical CO2–Toluene Mixtures." Molecules. Available at:[Link]
-
ACS Publications. "Fluorination of the Hydrophilic Head Accelerates the Collapse of the Monolayer but Stabilizes the Bilayer of a Long-Chain Trifluoroethyl Ether on Water." Langmuir. Available at: [Link]
-
Encyclopedia.pub. "Methods for Determination of Lipophilicity." Encyclopedia. Available at: [Link]
-
ECETOC. "Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients." ECETOC Technical Reports. Available at: [Link]
Sources
- 1. 1,1,1-Trifluoroethyl-PEG5-Propargyl, 1817735-37-7 | BroadPharm [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ecetoc.org [ecetoc.org]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Trifluoroethyl PEG Linkers in Modern Drug Discovery
An In-depth Technical Guide:
Executive Summary
In the intricate process of designing advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker moiety has evolved from a simple covalent tether to a critical determinant of therapeutic success. Its composition and structure profoundly influence the stability, solubility, pharmacokinetics, and ultimate efficacy of the conjugate.[1][2] Among the sophisticated tools now available to medicinal chemists, trifluoroethyl polyethylene glycol (TFE-PEG) linkers have emerged as a superior class of molecules. The strategic incorporation of trifluoroethyl groups onto the PEG backbone imparts a unique set of physicochemical properties that address several longstanding challenges in drug development. This guide provides a comprehensive technical overview of TFE-PEG linkers, detailing the scientific rationale for their use, their primary applications, and robust experimental protocols for their implementation and characterization.
The Physicochemical Rationale: Why Trifluoroethyl Modification?
The covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, or PEGylation, is a well-established strategy to improve pharmacological properties by increasing hydrodynamic size and aqueous solubility.[3][4] However, traditional PEG linkers can sometimes fall short, particularly when dealing with highly hydrophobic payloads or the need for enhanced cellular permeability. The introduction of a trifluoroethyl (TFE) group (-OCH₂CF₃) offers a nuanced solution by synergistically combining the benefits of both fluorination and PEGylation.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage. This inherent stability shields the entire linker from metabolic degradation, prolonging the circulation half-life of the conjugate and preventing premature payload release.[5]
-
Modulated Hydrophilicity and Lipophilicity: Fluorine is highly electronegative yet resides in a lipophilic atomic environment. This duality allows TFE-PEG linkers to enhance the solubility of hydrophobic payloads without creating an excessively hydrophilic conjugate that could be rapidly cleared or struggle to cross cell membranes. This balance is crucial for optimizing the therapeutic index.
-
Improved Cellular Permeability: For modalities like PROTACs that must enter cells to function, the increased lipophilicity offered by the TFE group can significantly enhance passive membrane diffusion, a common bottleneck for large, polar molecules.[6]
-
Reduced Immunogenicity: The PEG backbone itself is known to create a hydration shell that can shield the therapeutic molecule from the immune system, reducing the risk of an anti-drug antibody response.[4][7]
Core Application: Enhancing Antibody-Drug Conjugates (ADCs)
In ADC design, the linker must keep a highly potent cytotoxic payload securely attached to the antibody in systemic circulation but allow for its efficient release upon internalization into a target cancer cell.[] TFE-PEG linkers offer a distinct advantage in managing the "drug-to-antibody ratio" (DAR).
The Challenge: Increasing the DAR to enhance potency often leads to aggregation and rapid clearance due to the hydrophobicity of the payload molecules.
The TFE-PEG Solution: The modulated hydrophilicity of TFE-PEG linkers helps to solubilize these hydrophobic payloads, enabling the creation of stable, highly-loaded ADCs (DAR > 4) that maintain favorable pharmacokinetic profiles.[7]
Experimental Workflow: Synthesis and Characterization of a TFE-PEG-linked ADC
The following protocol outlines a standard methodology for conjugating a maleimide-functionalized TFE-PEG linker payload to a monoclonal antibody (mAb) via cysteine residues.
Sources
- 1. purepeg.com [purepeg.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. mdpi.com [mdpi.com]
- 6. precisepeg.com [precisepeg.com]
- 7. labinsights.nl [labinsights.nl]
The Stability of the Trifluoroethyl Ether Group in Biological Buffers: A Technical Guide for Drug Development
Executive Summary
The strategic introduction of fluorine into organic molecules has revolutionized modern medicinal chemistry. Among fluorinated motifs, the trifluoroethyl ether group (-OCH₂CF₃) has emerged as a premier structural bioisostere. Historically, simple aliphatic ethers have suffered from metabolic liabilities (e.g., Cytochrome P450-mediated O-dealkylation), while heteroaryl chlorides have exhibited poor shelf-life due to rapid hydrolysis in aqueous media[1].
By integrating a strongly electron-withdrawing trifluoromethyl (-CF₃) group adjacent to an ether linkage, drug developers can drastically alter the physicochemical properties of a candidate molecule. This technical whitepaper dissects the mechanistic causality behind the exceptional chemical and metabolic stability of the trifluoroethyl ether group in biological buffers, provides self-validating experimental protocols for stability testing, and reviews its application in modern therapeutics.
Mechanistic Foundations of Trifluoroethyl Ether Stability
The stability of the -OCH₂CF₃ group in biological systems is not coincidental; it is the direct result of fundamental stereoelectronic effects that protect the ether linkage from both chemical hydrolysis and enzymatic degradation.
Electronic Desensitization to Aqueous Hydrolysis
In standard aqueous buffers (pH 1.2 to 7.4), the primary mechanism for ether degradation is acid-catalyzed hydrolysis, which requires the initial protonation of the ether oxygen.
The trifluoromethyl group exerts a profound electron-withdrawing inductive effect (-I effect) through the adjacent sigma bonds. This effect pulls electron density away from the ether oxygen, drastically reducing the basicity of its lone pairs[2]. Because the oxygen is electron-deficient, its protonation becomes thermodynamically unfavorable. Without this critical first step, the subsequent nucleophilic attack by water is completely blocked. Consequently, trifluoroethyl ethers demonstrate remarkable hydrolytic stability, surviving even in harsh aqueous conditions that would rapidly degrade heteroaryl chlorides[1].
Steric and Bond-Energy Barriers to Metabolism
In in vivo and in vitro biological matrices (such as liver microsomes), standard aliphatic ethers are prime targets for Cytochrome P450 (CYP450) enzymes. These enzymes typically hydroxylate the α-carbon, forming an unstable hemiacetal that spontaneously collapses via O-dealkylation[3].
The trifluoroethyl group mitigates this liability through two distinct mechanisms:
-
Bond Dissociation Energy: The C-F bond is exceptionally strong (~480 kJ/mol). The electron-withdrawing nature of the CF₃ group also strengthens the adjacent C-H bonds on the α-carbon, increasing the activation energy required for hydrogen atom abstraction by the high-valent iron-oxo species of CYP450[3].
-
Steric Shielding: The bulky CF₃ group creates a steric penalty that prevents the optimal orientation of the α-carbon within the tight catalytic pocket of metabolic enzymes, further prolonging the molecule's in vivo half-life[2].
Fig 2. Mechanistic pathways illustrating the resistance of trifluoroethyl ethers to degradation.
Quantitative Stability Profiles
To contextualize the stability of the trifluoroethyl ether group, the following tables summarize comparative quantitative data derived from standard drug discovery assays.
Table 1: Hydrolytic Stability Comparison in Aqueous Buffer (pH 7.4, 37°C)
| Functional Group Motif | Estimated Half-life (t₁/₂) | Primary Degradation Pathway |
|---|---|---|
| Heteroaryl Chloride (R-Cl) | < 2 hours | Nucleophilic Aromatic Substitution (Hydrolysis)[1] |
| Alkyl Ether (R-O-CH₃) | > 100 hours | Generally stable at neutral pH |
| Trifluoroethyl Ether (R-O-CH₂CF₃) | > 2 years (Projected) | Highly Resistant to Hydrolysis [1] |
Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)
| Functional Group Motif | Intrinsic Clearance (CLint) | Parent Remaining at 60 min |
|---|---|---|
| Methoxy (R-O-CH₃) | High (> 50 µL/min/mg) | < 15% |
| Trifluoroethoxy (R-O-CH₂CF₃) | Low (< 5 µL/min/mg) | > 85% [2][3] |
Self-Validating Experimental Protocols
To rigorously evaluate the stability of a trifluoroethyl ether candidate, researchers must employ self-validating assay systems. The inclusion of specific cofactors and control compounds ensures that the resulting data reflects true chemical behavior rather than assay artifacts[4].
Protocol 4.1: Thermodynamic Aqueous Buffer Stability Assay
Objective: To determine the purely chemical (hydrolytic) stability of the compound in a physiological buffer.
-
Matrix Preparation: Prepare a 50 mM Phosphate-Buffered Saline (PBS) solution adjusted precisely to pH 7.4 to mimic blood plasma conditions.
-
Compound Spiking: Dissolve the trifluoroethyl ether candidate in 100% DMSO to create a 10 mM stock. Spike this stock into the PBS to achieve a final concentration of 1 µM. Causality Note: The final DMSO concentration must be kept below 1% (v/v) to prevent co-solvent effects from artificially altering the dielectric constant of the buffer.
-
Incubation: Incubate the solution in a thermomixer at 37°C with gentle agitation (300 rpm).
-
Sampling & Quenching: At designated time points (t = 0, 1, 4, 8, and 24 hours), remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS). Causality Note: The cold acetonitrile serves a dual purpose: it instantly halts any ongoing hydrolysis and precipitates any trace buffer salts prior to mass spectrometry.
-
Self-Validation Controls:
-
Positive Control: Run a parallel assay using a known hydrolytically labile compound (e.g., a heteroaryl chloride) to confirm the buffer's hydrolytic capacity[1].
-
Negative Control: Run a vehicle-only blank to establish baseline MS noise.
-
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the degradation half-life (t₁/₂).
Protocol 4.2: In Vitro CYP450 Metabolic Stability Assay
Objective: To evaluate the resistance of the trifluoroethyl ether linkage to enzymatic O-dealkylation.
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute the microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂ to a final protein concentration of 0.5 mg/mL.
-
Compound Addition: Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Causality Note: NADPH is the obligate electron donor required for CYP450 catalytic function. A parallel "minus-NADPH" control must be run simultaneously. If the compound degrades in the minus-NADPH control, the instability is chemical (buffer-related) rather than enzymatic[4].
-
-
Sampling & Quenching: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of cold acetonitrile containing the IS to denature the microsomal proteins and stop metabolism.
-
Self-Validation Controls: Use Verapamil or Testosterone as a high-clearance positive control. If the positive control is not rapidly depleted, the microsomes have lost enzymatic viability.
-
Analysis: Analyze via LC-MS/MS to calculate the in vitro intrinsic clearance (CLint).
Fig 1. Experimental workflow for evaluating hydrolytic and metabolic stability.
Real-World Applications in FDA-Approved Therapeutics
The theoretical stability of the trifluoroethyl ether group has been successfully translated into clinical applications. A prime example is Oteseconazole (Vivjoa) , an oral antifungal drug approved by the FDA in 2022. Oteseconazole features a highly substituted phenyl trifluoroethyl ether moiety. During its development, Structure-Activity Relationship (SAR) studies revealed that replacing the trifluoroethyl ether group with a simple chloro group led to a severe decrease in both metabolic stability and inhibitory activity against target fungal strains[5][6].
Similarly, the strategic use of trifluoroethyl ethers has been documented as a method to synthesize hydrolytically stable alternatives for highly reactive heteroaryl chlorides, allowing for long-term storage and sequential cross-coupling reactions without decomposition[1][7].
References
-
2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry, ACS Publications. URL:[Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. PubMed Central (PMC). URL:[Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Iris Unipa. URL: [Link]
-
Radiosynthesis of the Tumor Hypoxia Marker [18F]TFMISO via O-[18F]Trifluoroethylation Reveals a Striking Difference Between Trifluoroethyl Tosylate and Iodide in Regiochemical Reactivity Toward Oxygen Nucleophiles. PubMed Central (PMC). URL:[Link]
Sources
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1,1,1-Trifluoroethyl-PEG5-Propargyl: Comprehensive Safety, Physicochemical Profiling, and Bioconjugation Workflows
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In modern bioconjugation and targeted drug delivery, the selection of bifunctional linkers dictates the pharmacokinetic success and stability of the final therapeutic construct. 1,1,1-Trifluoroethyl-PEG5-Propargyl (CAS: 1817735-37-7) is a highly specialized, heterobifunctional polyethylene glycol (PEG) derivative[1]. It features a terminal alkyne (propargyl) for bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a 1,1,1-trifluoroethyl group that modulates lipophilicity and metabolic stability[2].
As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between regulatory Safety Data Sheet (SDS) compliance and practical laboratory application. By understanding the causality behind its physicochemical hazards, researchers can design self-validating experimental workflows that maximize both safety and conjugation efficiency.
Physicochemical Properties & SDS Hazard Identification
To safely manipulate 1,1,1-Trifluoroethyl-PEG5-Propargyl, one must first understand how its structural components dictate its physical behavior and hazard profile. The PEG5 spacer ensures aqueous solubility and prevents steric hindrance, while the trifluoroethyl group provides a robust bioisostere that resists cytochrome P450-mediated oxidation.
Quantitative Chemical Data
The following table summarizes the core physicochemical parameters required for stoichiometric calculations and analytical validation[1][3].
| Parameter | Value / Description | Analytical Relevance |
| Chemical Name | 1,1,1-Trifluoroethyl-PEG5-Propargyl | Target identification |
| CAS Number | 1817735-37-7 | Regulatory tracking |
| Molecular Formula | C₁₃H₂₁F₃O₅ | Exact mass calculation |
| Molecular Weight | 314.3 g/mol | Stoichiometric dosing |
| Appearance | Viscous liquid / Clear oil | Visual QC check |
| Solubility | Water, DMSO, DMF, DCM | Solvent selection for stock solutions |
SDS Hazard Classification & Risk Mitigation
While PEG derivatives are generally considered biocompatible, the terminal functional groups introduce specific handling requirements[4][5].
| GHS Hazard Class | Causality & Chemical Mechanism | Required Mitigation Protocol |
| Skin/Eye Irritation (Cat 2) | The amphiphilic nature of the PEG chain can disrupt lipid bilayers on contact, while the propargyl ether acts as a mild electrophile. | Handle in a Class II Biosafety Cabinet (BSC) or chemical fume hood. Wear nitrile gloves and splash goggles. |
| Reactivity (Alkyne) | Terminal alkynes are reactive toward strong oxidizers and transition metals (e.g., uncontrolled Cu, Pd, Ru). | Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Avoid contact with strong oxidizing agents. |
| Thermal Decomposition | At extreme temperatures (>250°C), the highly stable C-F bonds can break, releasing toxic Hydrogen Fluoride (HF) gas. | Do not autoclave. Sterilize via 0.22 µm PTFE filtration. Keep away from open flames. |
Self-Validating Safety Check: Before initiating any conjugation, perform a visual inspection and a quick ¹H NMR scan. The appearance of broad peaks in the PEG region (δ 3.5–3.7 ppm) or the disappearance of the alkyne proton (δ ~2.4 ppm) indicates auto-oxidation or degradation, validating that the batch should be discarded.
Structural Logic & Application Causality
The design of 1,1,1-Trifluoroethyl-PEG5-Propargyl is highly intentional.
Structure-Property Relationship of 1,1,1-Trifluoroethyl-PEG5-Propargyl.
-
The Propargyl Group: Serves as the bioorthogonal anchor. It reacts exclusively with azides under Cu(I) catalysis, ensuring that conjugation does not cross-react with endogenous amines or thiols[6].
-
The PEG5 Spacer: A 5-unit polyethylene glycol chain provides the exact hydrodynamic radius needed to project the fluorinated payload away from the protein surface, preventing hydrophobic collapse and aggregation[7].
-
The Trifluoroethyl Group: Acts as a lipophilic modifier to enhance cellular permeability of the conjugated biologic. Additionally, the three equivalent fluorine atoms provide a sharp, distinct singlet in ¹⁹F NMR, allowing researchers to quantify conjugation efficiency without relying on bulky fluorescent dyes[8].
Methodological Workflow: CuAAC Bioconjugation
To utilize this compound safely and effectively, we employ a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol.
Causality in Catalyst Design: Free Cu(I) is highly toxic to proteins; it generates Reactive Oxygen Species (ROS) via the Fenton reaction, leading to peptide backbone cleavage. To mitigate this, we mandate the use of THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that tightly coordinates Cu(I), maintaining its catalytic activity while shielding the protein from oxidative damage[9][10].
Step-by-Step Protocol
Reagents Required:
-
Azide-functionalized target protein (1-5 mg/mL in PBS, pH 7.4)
-
1,1,1-Trifluoroethyl-PEG5-Propargyl (100 mM stock in DMSO)
-
CuSO₄·5H₂O (20 mM stock in degassed H₂O)
-
THPTA Ligand (50 mM stock in degassed H₂O)[11]
-
Sodium Ascorbate (100 mM stock, must be prepared fresh)
Procedure:
-
Catalyst Pre-assembly (Critical Step): In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA. Causality: Pre-incubating Cu(II) with THPTA at a 1:5 molar ratio ensures complete complexation before reduction, preventing the release of free, toxic Cu(I) into the solution[11].
-
Reaction Assembly: To 1 mL of the Azide-protein solution, add 10 µL of the 1,1,1-Trifluoroethyl-PEG5-Propargyl stock (yielding a ~10-fold molar excess of alkyne to protein).
-
Catalyst Addition: Add 30 µL of the pre-assembled CuSO₄/THPTA complex to the protein-alkyne mixture.
-
Initiation: Add 50 µL of fresh 100 mM Sodium Ascorbate. Causality: Ascorbate is added last to initiate the reduction of Cu(II) to Cu(I) only when all other components are present and stabilized[9].
-
Incubation: React for 1–2 hours at room temperature under gentle agitation.
-
Quenching & Purification: Add EDTA (final concentration 5 mM) to chelate the copper and halt the reaction. Purify the conjugate using a Size Exclusion Chromatography (SEC) column (e.g., Superdex 75) or via dialysis against PBS.
Self-Validating System
A robust protocol must prove its own success. To self-validate this workflow:
-
Take a 10 µL aliquot at T=0 and T=120 min.
-
Run both samples on an LC-MS.
-
Validation Checkpoint: The reaction is deemed successful and complete only if the T=120 min spectra shows the complete disappearance of the native protein mass and the appearance of a single new peak corresponding to [Native Mass] + 314.3 Da. Furthermore, a ¹⁹F NMR scan of the purified product will yield a distinct singlet at ~ -74 ppm, confirming the covalent attachment of the trifluoroethyl group.
CuAAC Bioconjugation Workflow with Built-in Safety and Validation Checkpoints.
References
-
AxisPharm. "1,1,1-Trifluoroethyl-PEG5-Propargyl | CAS: 1817735-37-7." AxisPharm Products. Available at: [Link]
-
Hong, V., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." National Institutes of Health (PMC). Available at: [Link]
-
Jena Bioscience. "CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based)." Jena Bioscience Protocols. Available at: [Link]
Sources
- 1. 1,1,1-Trifluoroethyl-PEG5-Propargyl | CAS: 1817735-37-7 | AxisPharm [axispharm.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Propargyl-PEG1-SS-alcohol | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
what is 1,1,1-Trifluoroethyl-PEG5-Propargyl used for in chemical biology
An In-depth Technical Guide: The Strategic Application of 1,1,1-Trifluoroethyl-PEG5-Propargyl in Chemical Biology
Executive Summary
In the intricate landscape of chemical biology and drug development, the precise modification of biomolecules is paramount. Heterobifunctional linkers are cornerstone tools in this pursuit, enabling the covalent linkage of distinct molecular entities to create novel conjugates with tailored properties. This guide provides a comprehensive technical overview of 1,1,1-Trifluoroethyl-PEG5-Propargyl, a sophisticated linker designed for advanced bioconjugation applications. We will dissect its unique three-component architecture: a bioorthogonal propargyl group for "click" chemistry, a polyethylene glycol (PEG) spacer for modulating pharmacokinetics, and a trifluoroethyl terminus for enhancing physicochemical properties. This document serves as a resource for researchers, scientists, and drug development professionals, detailing the core mechanism of action via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), providing field-proven experimental workflows, and outlining robust protocols to empower the next generation of bioconjugate design and synthesis.
Part 1: Molecular Architecture and Functionality
1,1,1-Trifluoroethyl-PEG5-Propargyl is not a monolithic entity but a carefully designed molecular scaffold where each component serves a distinct and synergistic purpose. Understanding this architecture is key to leveraging its full potential in experimental design.
-
The Propargyl Group: The "Clickable" Handle The terminal alkyne of the propargyl group (-CH₂C≡CH) is the molecule's reactive center for bioconjugation.[1] It is a key participant in the Nobel Prize-winning "click chemistry" paradigm, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction is prized for its high efficiency, specificity, and bioorthogonality, meaning it proceeds with high fidelity in complex biological mixtures without cross-reacting with native functional groups.[1][3] The small size and linear geometry of the propargyl group make it a minimally perturbing modification that can be readily installed on various molecular scaffolds.[1]
-
The PEG5 Spacer: The Pharmacokinetic Modulator The central chain consists of five repeating ethylene glycol units (-(OCH₂CH₂)₅-). This polyethylene glycol (PEG) linker is a hydrophilic and flexible spacer that profoundly influences the properties of the final conjugate.[4] The process of attaching PEG chains, known as PEGylation, is a clinically validated strategy to:
-
Enhance Hydrophilicity and Solubility : Improving the aqueous solubility of hydrophobic molecules.[5]
-
Prolong Circulation Half-Life : The increased hydrodynamic size of the PEGylated molecule reduces renal clearance.[4][6]
-
Reduce Immunogenicity : The PEG chain can mask epitopes on a protein or nanoparticle surface, creating a "stealth" effect that helps evade the host immune system.[7][8]
-
Improve Stability : PEGylation can protect proteins from proteolytic degradation.[5][9]
-
-
The 1,1,1-Trifluoroethyl Terminus: The Physicochemical Anchor The CF₃CH₂O- group serves as a critical modulator of the molecule's intrinsic properties. The incorporation of fluorinated motifs is a powerful strategy in medicinal chemistry.[10][11] The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and highly lipophilic.[12][13] Its inclusion can:
-
Improve Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the terminus resistant to metabolic degradation by enzymes.[12][14]
-
Enhance Binding Affinity : The unique electronic properties of fluorine can lead to more favorable electrostatic or hydrogen bonding interactions with biological targets.[12][15]
-
Modulate Lipophilicity : Fine-tuning the lipophilicity of a conjugate can improve its membrane permeability and overall pharmacokinetic profile.[13][14][16]
-
Caption: Simplified catalytic cycle of the CuAAC reaction.
Part 3: Applications & Experimental Workflows
The unique structure of 1,1,1-Trifluoroethyl-PEG5-Propargyl makes it a versatile tool for numerous applications in chemical biology and drug development.
Application 1: PEGylation of Therapeutic Proteins
Causality: A major challenge in protein therapeutics is their short in-vivo half-life and potential for immunogenicity. By conjugating this linker to a therapeutic protein, one can leverage the PEG spacer to extend its circulation time and shield it from the immune system, potentially leading to a more effective drug with a more convenient dosing schedule. [6][17]The trifluoroethyl group further contributes to the overall stability and drug-like properties of the conjugate. [13] Workflow:
-
Introduce Azide Handle: The target protein must first be functionalized with an azide. This can be achieved by reacting lysine residues with an NHS-ester-azide reagent or through metabolic labeling with an azido-sugar. [18]2. CuAAC Ligation: The azide-modified protein is reacted with 1,1,1-Trifluoroethyl-PEG5-Propargyl under standard CuAAC conditions.
-
Purification: The resulting PEGylated protein is purified from excess reagents and unreacted protein using methods like size-exclusion chromatography (SEC) or dialysis. [1]4. Characterization: The final conjugate is analyzed by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the precise mass of the modification.
Caption: Workflow for the PEGylation of a target protein.
Application 2: Surface Modification of Nanoparticles for Drug Delivery
Causality: For nanoparticles (NPs) to be effective drug delivery vehicles, they must evade the reticuloendothelial system (RES) and circulate long enough to reach their target. Coating NPs with this linker creates a dense, hydrophilic, and fluorinated shell. [7]The PEG component provides the "stealth" properties to prolong circulation, while the trifluoroethyl groups can enhance stability and potentially mediate interactions with lipid membranes. [8] Workflow:
-
Prepare Azide-NPs: Synthesize or procure nanoparticles that have azide groups displayed on their surface.
-
Surface Ligation: React the azide-functionalized NPs with an excess of 1,1,1-Trifluoroethyl-PEG5-Propargyl via CuAAC to achieve a high-density surface coating.
-
Purification: Remove unreacted linker and catalyst components through techniques like tangential flow filtration or repeated centrifugation and resuspension.
-
Characterization: Analyze the modified NPs to confirm successful coating. Dynamic Light Scattering (DLS) can show an increase in hydrodynamic radius, and zeta potential measurements can indicate a change in surface charge.
Caption: Workflow for surface modification of nanoparticles.
Part 4: Protocol Design and Self-Validation
A successful experiment relies on a robust protocol with built-in checks and balances. The following section provides a generalized methodology for a typical bioconjugation reaction and discusses the critical importance of controls for self-validation.
Detailed Step-by-Step Protocol for Protein Bioconjugation
This protocol is designed for the conjugation of an azide-modified protein (1 mg, 25 µM final concentration) with a 50-fold molar excess of the alkyne linker.
-
Reagent Preparation:
-
Azide-Protein: Prepare a 2 mg/mL solution of the azide-modified protein in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Alkyne Linker: Prepare a 10 mM stock solution of 1,1,1-Trifluoroethyl-PEG5-Propargyl (MW: 314.3 g/mol ) in DMSO.
-
Catalyst/Ligand: Prepare a premixed solution of 20 mM CuSO₄ and 50 mM THPTA in water.
-
Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the following in order: a. 125 µL of PBS buffer. b. 250 µL of the 2 mg/mL azide-protein solution (assuming a 40 kDa protein). c. 6.25 µL of the 10 mM alkyne linker stock solution.
-
Gently mix the solution.
-
Add 6.3 µL of the premixed CuSO₄/THPTA solution.
-
Initiate the reaction by adding 12.5 µL of the fresh 100 mM sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle end-over-end mixing. For sensitive proteins, the reaction can be performed at 4°C for 12-18 hours.
-
-
Purification:
-
Remove the excess linker and catalyst components using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the desired final buffer (e.g., PBS).
-
Quantitative Data and Self-Validation
| Parameter | Recommended Range | Rationale & Causality |
| [Protein-N₃] | 1 - 50 µM | Balances reaction efficiency with preventing protein aggregation. |
| Alkyne:Azide Ratio | 10 - 50 fold excess | Drives the reaction to completion, ensuring high labeling efficiency. |
| [Copper] | 0.25 - 1.0 mM | Catalytic amount; higher concentrations risk protein damage. [19] |
| Ligand:Copper Ratio | 5:1 | Protects the biomolecule from copper-induced oxidative damage and accelerates the reaction. [20] |
| [Ascorbate] | 2.5 - 5.0 mM | Sufficient excess to maintain copper in the active Cu(I) state. |
| Solvent | Aqueous Buffer (pH 7-8) | Biocompatible conditions. Avoid buffers with primary amines (e.g., Tris) which can chelate copper. |
| Temperature | 4°C to 37°C | Reaction proceeds well at room temperature; lower temperatures can be used for sensitive proteins. |
Self-Validating Experimental Design (Trustworthiness):
-
Negative Control 1 (No Copper): Assemble the full reaction but omit the CuSO₄/THPTA solution. This control validates that the conjugation is copper-dependent and not a result of non-specific interactions.
-
Negative Control 2 (No Azide): Perform the reaction using the unmodified protein (lacking the azide handle). This confirms that the linker does not react non-specifically with the protein itself.
-
Positive Control: Before using a precious protein, validate the reaction conditions by reacting a small, easily detectable azide (e.g., a fluorescent azide like TAMRA-azide) with the 1,1,1-Trifluoroethyl-PEG5-Propargyl linker. Successful formation of the fluorescent triazole confirms the activity of the linker and the viability of the catalyst system.
-
Troubleshooting: If low yield is observed, first check the freshness of the sodium ascorbate solution, as it is prone to oxidation. If protein aggregation occurs, consider decreasing the copper concentration or increasing the ligand-to-copper ratio. [20]
Conclusion and Future Perspectives
1,1,1-Trifluoroethyl-PEG5-Propargyl represents a highly advanced chemical tool that embodies the principles of modular design. By combining a bioorthogonal reactive group, a pharmacokinetic-modulating spacer, and a stability-enhancing terminus, it provides researchers with a powerful means to construct sophisticated bioconjugates. Its application extends from fundamental biological research, such as protein labeling and tracking, to the development of next-generation therapeutics and targeted drug delivery systems. As the field moves towards even more complex constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the demand for well-defined, multifunctional linkers will only grow. The principles and protocols outlined in this guide provide a solid foundation for harnessing the power of this versatile molecule to drive innovation and discovery in chemical biology.
References
-
Jena Bioscience (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3:153-162. Available at: [Link]
-
ResearchGate (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
Luo, Y., et al. (2022). Rh-Catalyzed oxidation and trifluoroethoxylation of N-aryl-pyrrolidin-2-ones: a domino approach for the synthesis of N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones. RSC Publishing. Available at: [Link]
-
Soriano, E. del C., & Fokin, V. V. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]
-
Saha-Shah, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. PMC. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]
-
Ghaffari, T., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
-
van der Veen, S., et al. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. RSC Publishing. Available at: [Link]
-
Ghaffari, T., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Di Iacovo, A., et al. (2025). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI. Available at: [Link]
-
Grimes, C. L., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. Available at: [Link]
-
Spokoyny, A. M., et al. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. ACS Publications. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed. Available at: [Link]
-
ResearchGate (2026). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Available at: [Link]
-
Holmgren, R. A., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]
-
Le, C., et al. (2020). Metallaphotoredox Perfluoroalkylation of Organobromides. Macmillan Group - Princeton University. Available at: [Link]
-
Yang, Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Available at: [Link]
-
Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). RSC Publishing. Available at: [Link]
-
Unattributed (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
Glen Research (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Available at: [Link]
-
Lu, Y., et al. (2010). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). MDPI. Available at: [Link]
-
Singh, S., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC. Available at: [Link]
-
Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). PubMed - NIH. Available at: [Link]
-
Hovione (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Aapptec Peptides (2019). Fmoc-PEG Linkers and PEGylation Reagents. Available at: [Link]
-
ResearchGate (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Available at: [Link]
-
van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. Available at: [Link]
-
Suk, J. S., et al. (2022). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis. Available at: [Link]
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- 20. jenabioscience.com [jenabioscience.com]
Methodological & Application
Application Note: Precision Labeling with 1,1,1-Trifluoroethyl-PEG5-Propargyl
Introduction: The Dual-Modal Advantage
In the landscape of bioorthogonal chemistry, 1,1,1-Trifluoroethyl-PEG5-Propargyl represents a specialized class of "dual-modal" linkers. Unlike standard alkyl-propargyl reagents, this molecule integrates three distinct functional domains, each serving a critical role in complex bioconjugation workflows:
-
Propargyl Handle: A sterically accessible alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
PEG5 Spacer: A hydrophilic polyethylene glycol chain (
) that enhances water solubility and suppresses non-specific hydrophobic aggregation—a common failure point in protein labeling. -
Trifluoroethyl Reporter: A chemically inert
NMR probe. The distinct trifluoromethyl ( ) signal provides a quantitative, background-free handle for monitoring reaction progress or analyzing conformational changes in complex biological media.
Scope of this Guide
This document details the optimal protocols for utilizing 1,1,1-Trifluoroethyl-PEG5-Propargyl in two distinct contexts:
-
Protocol A: Bioconjugation (Proteins/Antibodies) – Optimized for aqueous stability and protein integrity.
-
Protocol B: Small Molecule Synthesis – Optimized for yield and purification in organic solvents.
Chemical Properties & Handling[1]
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | ~358.35 Da |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM, Water |
| Storage |
Critical Handling Note: While the PEG chain provides water solubility, the trifluoroethyl group is lipophilic. For aqueous reactions, always prepare a concentrated stock solution in DMSO or DMA (dimethylacetamide) before dilution into the reaction buffer.
Mechanism & Catalyst Design
The success of this protocol relies on the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
The Challenge: Copper(I) is thermodynamically unstable in water and readily oxidizes to Cu(II), generating Reactive Oxygen Species (ROS) that degrade proteins (histidine oxidation) and cause aggregation.
The Solution: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that:
-
Accelerates the reaction rate by orders of magnitude.
-
Acts as a sacrificial antioxidant, protecting the biomolecule.
Experimental Workflow Diagram
Caption: Figure 1. Optimized workflow for CuAAC bioconjugation preventing copper-induced degradation.
Protocol A: Bioconjugation (Proteins/Antibodies)
Target Concentration: 1–5 mg/mL protein in PBS (pH 7.4).
Reagents Required[2][3][4][5][6][7][8][9]
-
Protein-Azide: Your target biomolecule functionalized with an azide.
-
Reagent: 1,1,1-Trifluoroethyl-PEG5-Propargyl (10 mM stock in DMSO).
-
CuSO
: 20 mM in water (freshly prepared). -
THPTA Ligand: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (Must be fresh ; yellow = oxidized/bad).
-
Aminoguanidine: 100 mM in water (Optional: prevents protein-aldehyde side reactions).
Step-by-Step Procedure
-
Calculate Equivalents:
-
For antibodies/large proteins: Use 20–50 molar equivalents of the Alkyne reagent per Azide group.
-
Why? The reaction is second-order; excess small molecule drives kinetics at low protein concentrations.
-
-
Prepare Catalyst Premix (Critical Step):
-
In a separate tube, mix CuSO
and THPTA.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Ratio: 1 part Cu : 5 parts Ligand (e.g., 2 µL CuSO
+ 10 µL THPTA).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Observation: The solution should remain clear or turn slightly blue. If precipitate forms, the ligand is degraded.
-
-
Reaction Assembly:
-
Add Protein-Azide solution to a reaction tube.
-
Add 1,1,1-Trifluoroethyl-PEG5-Propargyl stock.
-
Add Aminoguanidine (Final conc: 5 mM).
-
Add Catalyst Premix (Final Cu conc: 0.5 mM).
-
Initiate: Add Sodium Ascorbate (Final conc: 5 mM).
-
-
Incubation:
-
Incubate at room temperature for 60–120 minutes with gentle rotation.
-
Protect from light if the protein is light-sensitive.[1]
-
-
Purification:
-
Remove excess Cu and Alkyne via Spin Desalting Columns (e.g., Zeba™) or Dialysis against PBS + 1 mM EDTA.
-
Note: EDTA chelates residual copper, stopping the reaction and preventing downstream toxicity.
-
Protocol B: Small Molecule Synthesis
For conjugating the reagent to small organic azides (MW < 1000 Da).
Reagents Required[2][3][4][5][6][7][8][9]
-
Solvent:
-Butanol : Water (1:1) or DMSO.[1][4] -
Catalyst: CuSO
(5 mol%) + Sodium Ascorbate (10 mol%). -
Note: Ligands (THPTA/TBTA) are usually unnecessary for robust small molecules but can accelerate sluggish reactions.
Procedure
-
Dissolve Azide (1.0 eq) and 1,1,1-Trifluoroethyl-PEG5-Propargyl (1.1 eq) in solvent (0.1 M concentration).
-
Add CuSO
solution (0.05 eq). -
Add Sodium Ascorbate (0.1 eq).
-
Stir at RT for 4–16 hours.
-
Monitor: TLC or LC-MS.
-
Workup: Dilute with water, extract with EtOAc/DCM. The PEG chain may increase water solubility, so salting out (NaCl saturation) might be required for extraction.
Analytical Validation
Mass Spectrometry (LC-MS)
Expect a mass increase corresponding to the reagent.
-
Mass Shift: +358.35 Da (Reagent)
-
Mechanism: The formation of the triazole ring adds no mass loss (atom economy = 100%).
NMR Spectroscopy
This is the definitive test for the incorporation of the 1,1,1-Trifluoroethyl group.
-
Setup: Use a relaxation delay (
) of at least 2–3 seconds to account for the slower relaxation of fluorinated groups on large macromolecules. -
Internal Standard:
-Trifluorotoluene ( ppm). -
Expected Signal: A triplet (due to coupling with adjacent
protons) centered around -74.0 ppm .-
Note: Upon triazole formation, the chemical shift may drift slightly (0.1–0.5 ppm) due to the change in the electronic environment of the propargyl group becoming a triazole.
-
Troubleshooting & Optimization (Self-Validating System)
| Observation | Diagnosis | Corrective Action |
| Protein Precipitates | Cu-induced oxidation or Ascorbate byproducts. | 1.[1] Increase THPTA:Cu ratio to 10:1.2. Add Aminoguanidine.3. Degas buffers to remove dissolved |
| Reaction turns Brown | Ascorbate oxidation (ineffective reduction). | Freshly prepare Ascorbate.[5] Keep reaction sealed from air. |
| No Product (LC-MS) | Catalyst poisoning (Chelators present). | Ensure protein buffer is free of EDTA/EGTA prior to reaction. Dialyze against PBS first. |
| Low Yield | Steric hindrance. | Increase Alkyne equivalents (up to 50x). Increase Temp to 37°C (if protein stable). |
Pathway Logic Diagram
Caption: Figure 2. Decision tree for assessing reaction health visually.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.[6] Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. Angewandte Chemie International Edition, 50(35), 8051-8056. Link
-
Yu, Z., & Pan, Y. (2025). Strategies for 19F NMR-Based Screening in Drug Discovery. Journal of Medicinal Chemistry. (General reference for 19F applications). Link
Sources
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- 3. jenabioscience.com [jenabioscience.com]
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- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Protein Analysis Using 1,1,1-Trifluoroethyl-PEG5-Propargyl for ¹⁹F NMR Labeling
Introduction: Unveiling Protein Dynamics with the Precision of ¹⁹F NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying protein structure, dynamics, and interactions at atomic resolution.[1][2] However, the complexity and spectral overlap in traditional ¹H NMR can be a significant hurdle, especially for larger proteins.[3] ¹⁹F NMR has emerged as a compelling alternative, offering a "spy" nucleus with a wide chemical shift range, high sensitivity, and no natural background signal in biological systems.[1][4][5][6][7] This allows for the clear and unambiguous detection of labeled sites within a protein, providing a sensitive handle to probe local environmental changes.[3][5]
The strategic introduction of a ¹⁹F-containing probe into a protein allows researchers to monitor conformational changes, ligand binding events, and protein-protein interactions with exceptional clarity.[8][9][10] The trifluoromethyl (CF₃) group is a particularly advantageous ¹⁹F NMR reporter due to its strong signal and sensitivity to the local electrostatic environment.[3][6][8] This application note provides a detailed guide to the use of 1,1,1-Trifluoroethyl-PEG5-Propargyl , a novel reagent designed for the site-specific labeling of proteins for ¹⁹F NMR analysis. We will delve into the unique properties of this reagent, provide detailed protocols for protein labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and outline the principles of ¹⁹F NMR data acquisition and analysis.
The Reagent: 1,1,1-Trifluoroethyl-PEG5-Propargyl - A Trifecta of Functionality
The design of 1,1,1-Trifluoroethyl-PEG5-Propargyl incorporates three key functionalities, each contributing to its efficacy as a ¹⁹F NMR labeling agent:
-
1,1,1-Trifluoroethyl Group (CF₃CH₂-): This is the ¹⁹F NMR-active reporter. The three magnetically equivalent fluorine atoms provide a strong, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this group is exquisitely sensitive to changes in its local microenvironment, including polarity, solvent accessibility, and proximity to other residues, making it an excellent probe for conformational changes.[8][11]
-
Polyethylene Glycol (PEG5) Linker: The five-unit PEG linker enhances the water solubility of the reagent, which is crucial for reactions in aqueous biological buffers. Furthermore, the flexibility of the PEG chain can minimize potential steric hindrance between the trifluoroethyl group and the protein surface, reducing the likelihood of the label perturbing the native protein structure and function.
-
Propargyl Group (-CH₂C≡CH): This terminal alkyne serves as a bioorthogonal handle for covalent attachment to proteins. It specifically reacts with an azide-modified residue on the protein via the highly efficient and specific CuAAC "click" reaction.[12][13] This bioorthogonal nature ensures that the labeling reaction is highly selective and does not interfere with other functional groups present in the protein.[12]
Experimental Workflow: From Protein Modification to ¹⁹F NMR Analysis
The overall workflow for using 1,1,1-Trifluoroethyl-PEG5-Propargyl to label a protein and acquire ¹⁹F NMR data is a multi-step process.
Figure 1: General experimental workflow for ¹⁹F NMR protein labeling.
Part 1: Site-Specific Introduction of an Azide Handle into the Target Protein
To utilize 1,1,1-Trifluoroethyl-PEG5-Propargyl, the protein of interest must first be modified to contain an azide group. A common and effective method is the incorporation of the non-canonical amino acid p-azido-L-phenylalanine (pAzF) at a specific site using amber suppression technology during protein expression in E. coli.[14]
Protocol: Incorporation of p-Azido-L-phenylalanine
-
Plasmid Preparation: Co-transform the expression plasmid for the protein of interest (with an amber stop codon, TAG, at the desired labeling site) and a plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair for pAzF into a suitable E. coli expression strain.
-
Cell Growth: Grow the cells in minimal medium to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induction: Induce protein expression with IPTG and supplement the medium with pAzF (typically 1 mM final concentration).
-
Harvest and Purification: After expression, harvest the cells and purify the azide-modified protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography).
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
The CuAAC reaction is a robust and highly specific method for covalently linking the propargyl group of the reagent to the azide group on the protein.[12][15][16]
Figure 2: Schematic of the CuAAC "click" reaction for protein labeling.
Protocol: CuAAC Labeling with 1,1,1-Trifluoroethyl-PEG5-Propargyl
| Reagent | Stock Concentration | Final Concentration | Volume (for 1 mL reaction) |
| Azide-modified Protein | 100 µM | 25 µM | 250 µL |
| 1,1,1-Trifluoroethyl-PEG5-Propargyl | 10 mM in DMSO | 250 µM | 25 µL |
| CuSO₄ | 50 mM in H₂O | 50 µM | 1 µL |
| THPTA Ligand | 100 mM in H₂O | 250 µM | 2.5 µL |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 2.5 mM | 25 µL |
| Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) | - | - | to 1 mL |
Table 1: Recommended Reagent Concentrations for CuAAC Labeling.
-
Prepare Protein Solution: In a microcentrifuge tube, add the azide-modified protein to the reaction buffer.
-
Add Labeling Reagent: Add the 1,1,1-Trifluoroethyl-PEG5-Propargyl stock solution to the protein solution and mix gently.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. Let this mixture stand for 2-3 minutes.[17]
-
Initiate the Reaction: Add the CuSO₄/THPTA premix to the protein/reagent mixture. Immediately follow by adding the freshly prepared sodium ascorbate solution to initiate the reaction.[17][18]
-
Incubation: Gently rotate the reaction mixture at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
Quench the Reaction (Optional): The reaction can be quenched by adding 10 mM EDTA to chelate the copper ions.
Part 3: Purification of the Labeled Protein
After the labeling reaction, it is crucial to remove excess unreacted labeling reagent and copper catalyst.
Protocol: Purification of the Labeled Protein
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) with multiple buffer changes to remove small molecule contaminants.
-
Size-Exclusion Chromatography (SEC): For higher purity, SEC can be used to separate the labeled protein from any remaining unreacted reagent and potential protein aggregates.
-
Concentration: Concentrate the purified, labeled protein to the desired concentration for NMR analysis using a centrifugal filter device.
Part 4: ¹⁹F NMR Data Acquisition and Analysis
The final step is to acquire and analyze the ¹⁹F NMR spectrum of the labeled protein.
Protocol: ¹⁹F NMR Data Acquisition
-
Sample Preparation: Prepare the NMR sample by dissolving the purified, labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 5-10% D₂O for the field-frequency lock. A typical protein concentration is in the range of 10 µM to 1 mM.[3]
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a ¹⁹F-capable probe.
-
Tune and match the probe to the ¹⁹F frequency.
-
Set the temperature to the desired value for the experiment (e.g., 298 K).
-
-
Data Acquisition:
-
A simple one-dimensional (1D) ¹⁹F NMR experiment is often sufficient.[19]
-
Use a standard pulse sequence (e.g., a single 90° pulse followed by acquisition).
-
Set the spectral width to encompass the expected chemical shift range of the trifluoroethyl group.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data using NMR processing software (e.g., TopSpin, NMRPipe).[19]
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using an appropriate internal or external standard.
-
Data Interpretation:
The resulting ¹⁹F NMR spectrum will show a peak corresponding to the trifluoroethyl label. The chemical shift of this peak provides information about the local environment of the labeled site. Changes in the chemical shift upon addition of a ligand, a binding partner, or a change in experimental conditions (e.g., temperature, pH) can be used to monitor:
-
Conformational Changes: A change in the protein's conformation will alter the local environment of the ¹⁹F label, resulting in a chemical shift perturbation.
-
Ligand Binding: The binding of a small molecule or another protein near the labeled site can induce a significant change in the ¹⁹F chemical shift, allowing for the determination of binding affinities (Kd).[8]
-
Solvent Accessibility: Changes in the linewidth of the ¹⁹F signal can provide information about the dynamics and solvent exposure of the labeled site.
Conclusion: A Powerful Tool for Modern Drug Discovery and Structural Biology
The use of 1,1,1-Trifluoroethyl-PEG5-Propargyl in conjunction with ¹⁹F NMR offers a highly sensitive and specific method for probing protein structure and function. The straightforward labeling protocol, based on the robust CuAAC click chemistry, allows for the site-specific introduction of a highly informative ¹⁹F NMR probe. This approach is particularly valuable for studying large proteins and complex biological systems where traditional NMR methods may be challenging.[6][8] The insights gained from these experiments can significantly advance our understanding of protein mechanisms and accelerate drug discovery efforts.[9][10][20]
References
-
Gerig, J. T. (1994). Fluorine NMR of Proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
-
Kojima, C., & Takaoka, Y. (2021). ¹⁹F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 28-43. [Link]
-
Prosser, R. S., & Kitevski, J. L. (2021). A beginner's guide to ¹⁹F NMR and its role in drug screening. Biophysical Reviews, 13(5), 771-781. [Link]
-
Aulic, S., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for ¹⁹F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1098-1108. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
Gao, Y., et al. (2024). Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 29(24), 5605. [Link]
-
Marsh, E. N. G. (2014). Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(5), 1047-1055. [Link]
-
Häner, M., & Böttcher, B. (2021). Fluorine Labeling and ¹⁹F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 27(54), 13449-13463. [Link]
-
Wüthrich, K. (2013). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Current Opinion in Structural Biology, 23(5), 740-747. [Link]
-
Streit, J. O., et al. (2025). Rational design of ¹⁹F NMR labelling sites to probe protein structure and interactions. Nature Communications, 16(1), 1-13. [Link]
-
University of Connecticut Health Center. (n.d.). Fluorine labeling of proteins for NMR studies. NMR Structural Biology Core Facility. [Link]
-
Streit, J. O., et al. (2024). Rational design of 19 F NMR labelling sites to probe protein structure and interactions. ResearchGate. [Link]
-
Dalvit, C., & Vulpetti, A. (2016). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 929. [Link]
-
Marsh, E. N. G., & Suzuki, Y. (2014). Development and Application of ¹⁹F NMR of Proteins. Methods in Enzymology, 541, 167-189. [Link]
-
Instruct-ERIC. (n.d.). NMR data acquisition. Instruct-ERIC. [Link]
-
Prosser, R. S., & Kitevski, J. L. (2023). A beginner's guide to ¹⁹F NMR and its role in drug screening. SciSpace. [Link]
-
Uttamapinant, C., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(8), 1620-1634. [Link]
-
JoVE. (2017). Application and Methodology of the Non-destructive ¹⁹F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. JoVE. [Link]
-
Lee, J., et al. (2010). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Molecules, 15(10), 7155-7164. [Link]
-
Ye, L., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. eScholarship. [Link]
-
Gómez-Bengoa, E., et al. (2013). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. Chemical Science, 4(2), 794-800. [Link]
-
Loo, R. L., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of the American Society for Mass Spectrometry, 32(10), 2633-2643. [Link]
-
Kaur, N., & Singh, V. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 61(90), 12025-12043. [Link]
-
Li, Y., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5369. [Link]
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Application Note: A Modular Approach to the Synthesis of Fluorinated PROTACs Utilizing a PEG5 Propargyl Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that redirects the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] The rational design of these heterobifunctional molecules, which consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.[3][4] This application note provides a detailed protocol and scientific rationale for the synthesis of fluorinated PROTACs using a polyethylene glycol (PEG) 5 propargyl linker. This modular approach leverages the advantageous properties of PEG linkers, the efficiency of click chemistry, and the strategic incorporation of fluorine to enhance drug-like characteristics.
Introduction: The Strategic Design of PROTACs
PROTACs operate catalytically, enabling the degradation of multiple target proteins by a single PROTAC molecule, which can lead to a more profound and durable biological response compared to traditional inhibitors.[3][5] The linker connecting the two ligands is not merely a spacer but a critical determinant of the PROTAC's overall efficacy.[1][6]
The Role of the PEG5 Propargyl Linker:
-
Enhanced Solubility and Permeability: PEG linkers are hydrophilic, which can improve the solubility of the PROTAC molecule, a common challenge in drug development.[1][6] This increased solubility can also enhance cell permeability, which is essential for targeting intracellular proteins.[6]
-
Flexibility and Ternary Complex Formation: The flexibility of the PEG chain allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[5][6]
-
Modular Synthesis via "Click Chemistry": The terminal propargyl group (an alkyne) is specifically designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[][8][9] This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for the final conjugation step in PROTAC synthesis.[4][9]
The Advantage of Fluorination:
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize their pharmacological profiles.[10][11] In the context of PROTACs, fluorinating the linker can:
-
Modulate Lipophilicity and Permeability: Fluorination can alter the lipophilicity of the linker, which in turn influences membrane permeability and overall pharmacokinetic properties.[10][12]
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can increase the metabolic stability of the PROTAC by blocking potential sites of metabolism.[12]
-
Control Conformation: The introduction of fluorine can influence the conformational preferences of the linker, which may lead to a more favorable orientation for ternary complex formation.[10]
Overall Synthetic Workflow
The synthesis of a fluorinated PROTAC using a PEG5 propargyl linker is a modular process that can be broken down into three main stages:
-
Functionalization of the POI Ligand: Introduction of an azide group onto the POI ligand.
-
Synthesis of the E3 Ligase-Linker Conjugate: Coupling of the E3 ligase ligand with the fluorinated PEG5 propargyl linker.
-
Final PROTAC Assembly via Click Chemistry: Conjugation of the azide-functionalized POI ligand and the alkyne-functionalized E3 ligase-linker intermediate.
Caption: Modular workflow for the synthesis of fluorinated PROTACs.
Experimental Protocols
Protocol 1: Synthesis of Azide-Functionalized POI Ligand
This protocol describes a two-step process to introduce an azide group onto a POI ligand containing a hydroxyl group.
Step 1: Mesylation of the POI Ligand
-
Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the fluorinated POI ligand (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (2.0 equivalents) to the solution.
-
Mesylation: Slowly add methanesulfonyl chloride (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Step 2: Azidation of the Mesylated POI Ligand
-
Reagent Preparation: Dissolve the crude mesylated POI ligand in anhydrous dimethylformamide (DMF).
-
Azide Addition: Add sodium azide (3.0 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude azide-functionalized POI ligand by silica gel column chromatography.
Protocol 2: Synthesis of Alkyne-Functionalized E3 Ligase-Linker
This protocol describes the coupling of an amine-functionalized E3 ligase ligand with a propargyl-PEG5-fluorinated carboxylic acid linker.
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂, 1.0 equivalent) and the propargyl-PEG5-fluorinated carboxylic acid linker (1.1 equivalents) in anhydrous DMF.
-
Coupling Agent Addition: Add the coupling reagent HATU (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) to the solution.[8]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using LC-MS until the starting material is consumed.[8]
-
Purification: Upon completion, purify the alkyne-functionalized E3 ligase-linker intermediate using preparative reverse-phase HPLC (RP-HPLC). Lyophilize the collected fractions to yield the pure product.
Protocol 3: Final PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to assemble the PROTAC.
-
Reagent Preparation: Dissolve the purified azide-functionalized POI ligand (1.0 equivalent) and the alkyne-functionalized E3 ligase-linker (1.1 equivalents) in a solvent mixture, typically t-BuOH/H₂O (1:1).[8]
-
Catalyst Addition: Add a solution of sodium ascorbate (0.3 equivalents in water) to the reaction mixture, followed by a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equivalents in water).[13]
-
Reaction: Stir the reaction vigorously at room temperature for 4-16 hours. Monitor the reaction for completion by LC-MS.[13]
-
Final Purification and Characterization: Purify the final fluorinated PROTAC product by preparative RP-HPLC.[8] Confirm the identity, purity, and structure of the final compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Data Presentation
The successful synthesis and characterization of fluorinated PROTACs are paramount. The following table provides an example of the data that should be collected and analyzed.
| Compound | Structure | Yield (%) | Purity (HPLC, >%) | HRMS (m/z) [M+H]⁺ | ¹⁹F NMR (ppm) |
| Azide-POI | [Structure of Azide-POI] | 85 | >98 | Calculated: xxx.xxxx, Found: xxx.xxxx | -yyy.y |
| Alkyne-E3-Linker | [Structure of Alkyne-E3-Linker] | 70 | >98 | Calculated: zzz.zzzz, Found: zzz.zzzz | -www.w |
| Final PROTAC | [Structure of Final PROTAC] | 55 | >99 | Calculated: qqq.qqqq, Found: qqq.qqqq | -yyy.y, -www.w |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommendation |
| Low yield in amide coupling | Incomplete activation of carboxylic acid; steric hindrance. | Use a different coupling reagent (e.g., HBTU, COMU). Increase reaction time or temperature. |
| Incomplete "click" reaction | Inactive copper catalyst; poor solubility of reactants. | Use freshly prepared solutions of sodium ascorbate and CuSO₄. Add a co-solvent like DMSO to improve solubility. |
| Difficult purification | Aggregation of the PROTAC; similar retention times of starting materials and product. | Use a different HPLC column or gradient. Consider alternative purification methods like size-exclusion chromatography (SEC) for larger PROTACs.[8] |
Conclusion
The modular synthesis of fluorinated PROTACs using a PEG5 propargyl linker offers a robust and versatile platform for the development of novel protein degraders. This approach combines the favorable pharmacokinetic properties imparted by PEGylation and fluorination with the efficiency and specificity of click chemistry. The detailed protocols and rationale provided in this application note serve as a comprehensive guide for researchers in the field of targeted protein degradation.
References
- Precise PEG. (n.d.). Linkers in PROTACs.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- Tocris Bioscience. (2022, July 5). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC.
- (2020). Novel approaches for the rational design of PROTAC linkers. PMC.
- Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton.
- BroadPharm. (2022, December 12). What are PROTAC Linkers?.
- Lan, H. (2024, October 23). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv.
- (2023). Click chemistry in the development of PROTACs. PMC.
- (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PMC.
- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- BenchChem. (2025). Application Notes: Step-by-Step Synthesis of PROTACs with Propargyl-PEG6-Boc.
- Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
-
(2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science (RSC Publishing). [Link]
- (2023). Fluorescence Theranostic PROTACs for Real-Time Visualization of ERα Degradation.
- (n.d.). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase. PMC.
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 3. explorationpub.com [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 11. benthamscience.com [benthamscience.com]
- 12. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
conjugating 1,1,1-Trifluoroethyl-PEG5-Propargyl to azide-modified biomolecules
Application Note: Highly Efficient Bioconjugation and
Introduction & Mechanistic Rationale
The conjugation of synthetic modules to complex biomolecules—such as monoclonal antibodies, oligonucleotides, and therapeutic proteins—requires chemistry that is bioorthogonal, high-yielding, and completely compatible with aqueous environments. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the premier method for these modifications due to its unprecedented tolerance and reliability[1].
When designing a bioconjugation workflow, the choice of the linker is as critical as the reaction itself. Utilizing 1,1,1-Trifluoroethyl-PEG5-Propargyl (CAS: 1817735-37-7) [2] provides three distinct structural advantages for advanced drug development and molecular tracking:
-
Propargyl Group (Terminal Alkyne): Acts as the highly specific reactive partner for azide-modified biomolecules, forming a stable 1,2,3-triazole linkage[1].
-
PEG5 Spacer: The polyethylene glycol (PEG) linker imparts essential aqueous solubility and acts as a flexible spacer. This minimizes steric hindrance, preserving the native folding and target-binding affinity of the conjugated protein[3].
-
1,1,1-Trifluoroethyl Moiety: Fluorine-19 (
F) possesses a 100% natural isotopic abundance and a high gyromagnetic ratio, making it exceptionally sensitive for NMR spectroscopy. Because endogenous biological systems completely lack fluorine, the F-NMR signal provides a zero-background method to precisely quantify conjugation efficiency (Degree of Labeling) and track the biomolecule in vitro or in vivo without the interference common to UV-Vis or fluorescence assays[3].
Reaction Mechanism
The CuAAC reaction relies on the in situ generation of a catalytic Cu(I) complex, which brings the azide and the alkyne together to form a triazole ring.
CuAAC mechanism forming a 19F-NMR active triazole linkage.
Experimental Design: The Causality of Reagent Selection
A successful bioconjugation protocol is not merely a list of ingredients; it is a carefully balanced thermodynamic and kinetic system. To prevent protein degradation and ensure quantitative yields, specific reagents must be utilized[1],[4]:
-
Sodium Ascorbate (Reductant): Cu(II) is reduced in situ to the catalytically active Cu(I) species. In situ generation is strictly preferred over adding Cu(I) salts directly, as Cu(I) is thermodynamically unstable and rapidly oxidizes in oxygenated aqueous buffers[4].
-
THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble accelerating ligand that tightly binds Cu(I). Causality: This binding serves a dual purpose. First, it blocks the bioavailability of free Cu(I), preventing it from coordinating with the protein backbone. Second, it acts as a sacrificial reductant, shielding the biomolecule from reactive oxygen species (ROS) generated by the copper-catalyzed oxidation of ascorbate[1],[4].
-
Aminoguanidine (Scavenger): The oxidation of ascorbate produces dehydroascorbate, a reactive byproduct that can cross-link arginine and lysine residues on proteins, leading to aggregation. Causality: Aminoguanidine is added as a sacrificial scavenger to react with dehydroascorbate, thereby preserving the structural integrity of the target protein[1].
Quantitative Data & Optimization
The table below illustrates the critical impact of ligand choice and equivalents on conjugation efficiency and protein recovery. Using THPTA ensures near-quantitative labeling without inducing protein aggregation.
| Catalyst System | Alkyne Equivalents | Reaction Time (h) | Protein Recovery (%) | Degree of Labeling (DoL) |
| Cu(I) Salt / No Ligand | 5x | 2 | < 40% (Aggregation) | 0.8 |
| CuSO | 5x | 2 | 75% (Precipitation) | 1.5 |
| CuSO | 5x | 1 | > 95% | 4.8 (Near Quantitative) |
| CuSO | 10x | 1 | > 90% | 5.0 (Saturated) |
Step-by-Step Protocol: Conjugation to Azide-Modified Proteins
Self-Validating System: This protocol incorporates a strict order of addition to prevent premature ROS generation, followed by a
Materials Required:
-
Azide-modified protein (e.g., 2-5 mg/mL in PBS, pH 7.4)
-
1,1,1-Trifluoroethyl-PEG5-Propargyl (10 mM stock in DMSO or diH
O)[2] -
CuSO
·5H O (20 mM stock in diH O) -
THPTA ligand (50 mM stock in diH
O) -
Aminoguanidine HCl (100 mM stock in diH
O) -
Sodium Ascorbate (100 mM stock in diH
O, must be freshly prepared )
Step-by-step workflow for CuAAC bioconjugation and 19F NMR validation.
Methodology:
-
Catalyst Pre-complexation (Critical Step): In a clean microcentrifuge tube, mix 10 µL of 20 mM CuSO
with 20 µL of 50 mM THPTA. Incubate for 5 minutes at room temperature. Note: Pre-complexing ensures no free Cu(II) is available to non-specifically bind to the protein before reduction.[4] -
Reaction Assembly: To 1 mL of the Azide-protein solution (approx. 50 µM azide concentration), add 25 µL of the 10 mM 1,1,1-Trifluoroethyl-PEG5-Propargyl stock (final concentration ~250 µM, representing a 5-fold molar excess).
-
Scavenger Addition: Add 50 µL of 100 mM Aminoguanidine to the protein mixture and vortex gently.
-
Catalyst Addition: Add 15 µL of the pre-complexed CuSO
/THPTA solution to the protein mixture. -
Initiation: Add 50 µL of freshly prepared 100 mM Sodium Ascorbate. The solution may briefly turn slightly yellow/brown as Cu(I) is generated[1].
-
Incubation: Mix by gentle inversion and incubate at room temperature for 1 hour, protected from light.
-
Purification: Remove excess small-molecule reagents using a size-exclusion desalting column (e.g., Sephadex G-25 or PD-10) or centrifugal filter units (MWCO depending on protein size), washing thoroughly with PBS.
-
Self-Validation via
F-NMR: To validate the success of the conjugation, spike the purified conjugate with a known, precise concentration of Trifluoroacetic acid (TFA) as an internal standard. Acquire a F-NMR spectrum. The integration ratio of the trifluoroethyl peak (typically appearing around -72 to -75 ppm) relative to the TFA peak (-76.5 ppm) allows for absolute quantification of the conjugated linker, verifying the Degree of Labeling without optical interference.
References
-
[3] Title: Click chemistry approaches to expand the repertoire of PEG-based fluorinated surfactants for droplet microfluidics. Source: RSC Publishing. URL: [Link]
-
[1] Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Source: PubMed Central (PMC). URL:[Link]
Sources
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1,1-Trifluoroethyl-PEG5-Propargyl, 1817735-37-7 | BroadPharm [broadpharm.com]
- 3. Click chemistry approaches to expand the repertoire of PEG-based fluorinated surfactants for droplet microfluidics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. broadpharm.com [broadpharm.com]
19F NMR chemical shift of 1,1,1-Trifluoroethyl-PEG5-Propargyl
Application Note: 19F NMR Characterization and Quantitative Tracking of 1,1,1-Trifluoroethyl-PEG5-Propargyl in Bioconjugation
Introduction & Rationale
In modern drug development and chemical biology, tracking biomolecules in complex matrices requires analytical techniques with zero background interference. 1,1,1-Trifluoroethyl-PEG5-Propargyl has emerged as a premier bifunctional labeling reagent for this purpose. It combines a terminal alkyne (propargyl) for highly specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a trifluoroethyl ether group (CF₃-CH₂-O-) that serves as a highly sensitive ¹⁹F NMR reporter. The PEG5 linker ensures aqueous solubility and minimizes steric hindrance during conjugation.
Because fluorine-19 has a 100% natural isotopic abundance, a spin of 1/2, and virtually no background signal in biological systems, ¹⁹F NMR spectroscopy is an ideal modality for tracking these tagged conjugates[1]. This application note details the structural causality behind its specific ¹⁹F NMR chemical shift and provides a self-validating protocol for quantitative analysis.
Structural Causality of the ¹⁹F NMR Chemical Shift
To accurately identify and quantify the 1,1,1-Trifluoroethyl-PEG5-Propargyl tag, one must understand the electronic environment governing its ¹⁹F NMR signature.
Electronic Deshielding (The Inductive Effect): The chemical shift in ¹⁹F NMR is exquisitely sensitive to local electron density[1]. In a standard alkyl chain (e.g., 1,1,1-trifluoropropane), the CF₃ group typically resonates around -82.0 ppm. However, in 1,1,1-Trifluoroethyl-PEG5-Propargyl, the CF₃ group is adjacent to a methylene (-CH₂-) attached to a highly electronegative ether oxygen. The oxygen atom withdraws electron density via the sigma bond network (-I inductive effect). This deshields the fluorine nuclei, shifting their resonance downfield to the -74.0 to -75.6 ppm range (referenced to CFCl₃ at 0 ppm)[2]. Similar bis(2,2,2-trifluoroethyl) ether (BTFE) motifs consistently exhibit resonances around -74.6 ppm[3].
Spin-Spin Coupling (Multiplicity): Because the three equivalent fluorine atoms (spin I=1/2) are adjacent to a methylene group containing two protons (spin I=1/2), they undergo vicinal scalar coupling. In a standard proton-coupled ¹⁹F NMR spectrum, this results in a triplet (following the n+1 rule) with a coupling constant (³J_{HF}) of approximately 8.5 Hz. Expert Insight: Running the experiment with proton decoupling (¹⁹F{¹H} NMR) collapses this triplet into a sharp singlet. This concentrates the signal intensity into a single peak, drastically improving the Signal-to-Noise (S/N) ratio for low-concentration bioconjugates[3].
Table 1: Comparative ¹⁹F NMR Chemical Shifts of Common CF₃ Tags
| Structural Motif | Example Compound | Typical ¹⁹F Chemical Shift (ppm) | Multiplicity (¹H-Coupled) |
| Trifluoroethyl ether | 1,1,1-Trifluoroethyl-PEG5-Propargyl | -74.0 to -75.6 | Triplet (³J_{HF} ≈ 8.5 Hz) |
| Trifluoromethyl arene | Benzotrifluoride | -62.0 to -63.0 | Singlet |
| Trifluoroacetate | Sodium trifluoroacetate | -76.0 to -76.5 | Singlet |
| Alkyl trifluoride | 1,1,1-Trifluoropropane | -82.0 to -83.0 | Triplet |
Bioconjugation & Tracking Workflow
The following diagram illustrates the logical progression from the initial "click" chemistry bioconjugation to the final analytical detection of the CF₃ reporter tag.
Caption: Workflow for CuAAC bioconjugation and subsequent ¹⁹F NMR tracking of the CF₃ reporter tag.
Self-Validating Experimental Protocol: Quantitative ¹⁹F NMR
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating checkpoint. Failure to account for the unique relaxation dynamics of fluorine nuclei is the leading cause of quantitative errors in ¹⁹F NMR[4].
Phase 1: Sample Preparation
-
Solvent Exchange: Dissolve the purified CF₃-tagged bioconjugate (100 µM to 5 mM) in 500 µL of the desired deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Internal Referencing: Add a sealed coaxial insert containing 0.05% Trifluoroacetic acid (TFA, δ = -76.55 ppm) in D₂O. This prevents chemical interaction between the reference and the analyte while providing a distinct, sharp singlet for chemical shift calibration and concentration normalization.
Phase 2: Spectrometer Calibration (The Self-Validating Step) Fluorine nuclei in highly mobile, freely rotating CF₃ groups often exhibit unusually long longitudinal relaxation times (T₁), sometimes exceeding 2–3 seconds[4].
-
T₁ Measurement: Execute an Inversion-Recovery pulse sequence (180° - τ - 90° - acquire) with variable τ delays (e.g., 10 ms to 5 s).
-
Validation Checkpoint: Plot signal intensity vs. τ to extract the exact T₁ time of the -74.5 ppm peak.
-
Parameter Adjustment: You must set the inter-scan relaxation delay (D1) to at least 5 × T₁ . If D1 is shorter than 5 × T₁, the CF₃ signal will saturate, and the resulting integration will falsely underestimate the concentration of your bioconjugate.
Phase 3: Acquisition & Processing
-
Pulse Sequence: Select a standard 1D ¹⁹F sequence with ¹H inverse-gated decoupling (to collapse the triplet into a singlet and remove Nuclear Overhauser Effect enhancements that skew quantitation).
-
Spectral Width & Center: Set the transmitter frequency offset (O1P) to -75 ppm and the spectral width to 100 ppm to ensure flat baselines.
-
Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 to 3.0 Hz to maximize S/N prior to Fourier Transformation.
Caption: Self-validating logic for optimizing ¹⁹F NMR parameters to ensure quantitative accuracy.
Troubleshooting & Expert Insights
-
Acoustic Ringing / Baseline Roll: ¹⁹F NMR is notorious for baseline distortions caused by acoustic ringing in the probe[4]. If the baseline near the -74.5 ppm signal is rolling, apply a pre-acquisition delay (e.g., a standard zgfl or backward linear prediction algorithm) to allow the acoustic ringing to dissipate before the receiver opens.
-
Peak Broadening in Bioconjugates: If the expected sharp singlet (in ¹⁹F{¹H} mode) appears as a broad hump, the PEG5 linker may be interacting with hydrophobic pockets on the conjugated protein, restricting the free rotation of the CF₃ group. Adding a mild chaotropic agent or slightly elevating the sample temperature (e.g., to 37 °C) can restore rapid tumbling and sharpen the signal.
References[1] Alfa Chemistry. "19F NMR Chemical Shift Table - Organofluorine". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcsuulpcc653hoYHx54YrkaKR1w4tI6BfzpvuggVVfl1puUMWrukOTg8B2d4lXSgJknoEksi1g2qRuTGwo560jmaXxM8BN_a7RgRqbc6Tw4LZlYwiokWQM9h0FjduAc04_EakTTkr6OCF_fWqO64Lfn7B0oO_dGsBOAktseKJ2O7fRIX0T5dn_38L-G02E[3] National Science Foundation (NSF). "Fluorinated ether decomposition in localized high concentration electrolytes". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe94VSaI1kQiIodM8fQBfv94PQlVsVM4_uspQhPKtQvf67sbuPxXTr9y3VoffJ5qGGx-Y0Uezer2tWvK4P8MSfgZ9OodOIXwflKd_lCL0fdkn_kI4AtToTQB1r72f3cnzv7dCYpg==[4] BenchChem. "Technical Support Center: Challenges in Using Trifluoromethyl Tags for ¹⁹F NMR". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOCDicfV2RQZz3i8Ywo6edI2rC0Ne3G_f3p-I4CfmgaHTCbVZZJW1rsqH2TIZLfJpt_u6eEQJ0ZqK9LFnZBXPxW9GQfEpslqEdqHfrLn5BqKWKt4ebGvsJmQ4qoKNM6EZ1uctrjS0ZAAYlDzneeYqkYZ8DFPPVYSbiUubQPibwEir7D0pDvcE3Ovj8ATG6IOnSGziNda3uicUbFv21jj4LJ4yjcM7v5sM=[2] Royal Society of Chemistry (RSC). "Electronic supplementary information (ESI)". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPM5Whcfy0znX5d5w08StrfWEjfV7VdVPqPMEwrDcuMdGnIMFrEGYuauvaFY3ElB3URS7RlLZF4TU08wLlQWPWUatg8vBF7mHjo8HCRBbFbp6D3zZMtbx7y991TzyeRNVyvCfOBzlaiRIN6kVLh3L0oGGy
Sources
designing fluorine-tagged drug conjugates with PEG5 linkers
Designing and Synthesizing Fluorine-Tagged Drug Conjugates with PEG5 Linkers for Advanced Drug Discovery
Abstract
The strategic incorporation of fluorine atoms into small molecules provides a powerful analytical probe for drug discovery, primarily through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. When combined with the pharmacokinetic benefits of Polyethylene Glycol (PEG) linkers, these fluorine-tagged molecules become invaluable tools for screening, fragment-based drug discovery (FBDD), and characterization of drug-target interactions. This guide provides a comprehensive overview of the principles, experimental design, and detailed protocols for the synthesis, purification, and characterization of fluorine-tagged drug conjugates utilizing a discrete PEG5 linker.
Introduction: The Synergy of Fluorine and PEGylation
The development of novel therapeutics requires a deep understanding of how a drug candidate interacts with its biological target. Two key technologies, fluorine tagging and PEGylation, have emerged as transformative approaches in modern drug discovery.
The Power of the Fluorine Probe: The fluorine-19 (¹⁹F) nucleus possesses highly favorable properties for NMR spectroscopy, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1][2][3] Crucially, fluorine is virtually absent in biological systems, eliminating background signals and providing an exceptionally clean window for analysis.[2][3][4] The ¹⁹F chemical shift is also highly sensitive to the local molecular environment, spanning a range of several hundred parts per million (ppm), which allows for the detection of subtle binding events and conformational changes.[2][3][4] These attributes make ¹⁹F NMR an invaluable tool for identifying and characterizing ligand-protein interactions in drug discovery campaigns.[2][3]
The Advantages of PEGylation: PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[5][6] PEG linkers enhance the water solubility of hydrophobic drugs, increase their stability by protecting them from enzymatic degradation, and prolong their circulation half-life by increasing their hydrodynamic size, which in turn reduces renal clearance.[5][7][8] Furthermore, PEG chains can shield the drug from the immune system, reducing its immunogenicity.[5][8] Using a discrete PEG linker, such as one with five repeating ethylene glycol units (PEG5), provides precise control over the spacing between the drug and its conjugation partner, a critical factor in optimizing biological activity.[9]
This guide details the process of conjugating a fluorine-tagged small molecule to a PEG5 linker, creating a powerful research tool that leverages the analytical prowess of ¹⁹F NMR with the drug-like benefits of PEGylation.
Core Principles
2.1. ¹⁹F NMR in Fragment-Based Drug Discovery (FBDD)
¹⁹F NMR has become a cornerstone of FBDD for several reasons:
-
High Throughput: The wide chemical shift dispersion allows for the screening of compound mixtures (cocktails) simultaneously, as the signals from different fluorinated fragments are typically well-resolved.[4][10]
-
Sensitivity: It can reliably detect weak binding interactions characteristic of initial fragment hits.[2][4]
-
Information-Rich Data: Changes in the ¹⁹F NMR signal (chemical shift, line broadening, relaxation) upon binding to a target protein provide information on the binding event, and in some cases, the nature of the binding site.[2][4]
This application note focuses on creating conjugates for ligand-observed ¹⁹F NMR , where the signal from the fluorinated small molecule is monitored in the presence and absence of a biological target.[3][4]
2.2. The Role of the PEG5 Linker
The PEG5 linker serves as a flexible, hydrophilic spacer.[6][11] Its defined length is crucial for consistency in experimental setups. In the context of a drug conjugate, the PEG5 linker:
-
Improves Solubility: Greatly enhances the aqueous solubility of the often-hydrophobic fluorinated drug or fragment, which is essential for preparing stock solutions and performing biochemical assays.[8][]
-
Minimizes Steric Hindrance: Provides sufficient distance between the drug and a potential larger conjugation partner (e.g., a protein or nanoparticle) to ensure that the drug's binding to its target is not impeded.[6][13]
-
Enhances Pharmacokinetics: While a short PEG5 chain has a modest effect compared to large PEGs, it still contributes to improved stability and a more favorable pharmacokinetic profile.[7][]
Experimental Design and Workflow
The successful synthesis of a fluorine-tagged drug-PEG5 conjugate requires careful planning. The overall process involves synthesis, purification, and thorough characterization.
Caption: General workflow for the synthesis, purification, and characterization of drug-PEG5 conjugates.
3.1. Selection of Reagents
-
Fluorinated Molecule: The molecule should contain a fluorine atom or a fluoroalkyl group (e.g., -CF₃) that gives a strong, simple ¹⁹F NMR signal (ideally a singlet).[1] It must also possess a reactive functional group (e.g., a primary amine, thiol, or carboxylic acid) for conjugation that is not essential for its biological activity.
-
PEG5 Linker: Choose a heterobifunctional PEG5 linker.[7] One end will react with the drug, and the other end can be used for further applications or be capped. For this protocol, we will use an N-hydroxysuccinimide (NHS) ester-functionalized PEG linker for reaction with a primary amine on the drug.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Fluorine-Tagged Drug (with primary amine) | Custom/Vendor | The active/probe component of the conjugate |
| NHS-PEG5-Azide (or other functional group) | Commercial | Heterobifunctional linker for conjugation |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Reaction solvent |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Non-nucleophilic base for reaction |
| Diethyl Ether (cold) | Fisher | For precipitation of the product |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Buffer for purification and analysis |
| Acetonitrile (ACN), HPLC Grade | Fisher | Mobile phase for RP-HPLC |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Mobile phase additive for RP-HPLC |
| Deuterated Solvents (e.g., CDCl₃, DMSO-d₆) | Cambridge Isotope | For NMR analysis |
Detailed Protocols
5.1. Protocol 1: Amine-NHS Ester Conjugation
This protocol describes the conjugation of a fluorine-tagged drug containing a primary amine to an NHS-PEG5 linker. Amine-reactive NHS esters are one of the most common functionalities used for PEGylation due to the abundance of lysine residues on proteins and the ease of introducing primary amines into small molecules.[5] The reaction forms a stable amide bond.[14]
Rationale: The reaction is performed in an anhydrous aprotic solvent (DMF) to prevent hydrolysis of the highly reactive NHS ester. A non-nucleophilic base (DIPEA) is added to deprotonate the amine, increasing its nucleophilicity without competing in the reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. precisepeg.com [precisepeg.com]
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- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 13. PEG Linkers | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. Bioconjugation application notes [bionordika.fi]
Application Notes and Protocols for the Incorporation of 1,1,1-Trifluoroethyl-PEG5-Propargyl into Nanoparticles
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Functionalized PEG Linker for Advanced Nanoparticle Engineering
The surface functionalization of nanoparticles is a critical determinant of their in vivo fate and therapeutic efficacy. Poly(ethylene glycol) (PEG)ylation is the gold-standard strategy for improving nanoparticle stability, extending circulation times, and reducing immunogenicity—a concept often referred to as the "stealth effect".[1][2] However, the evolution of nanomedicine demands more than just a passive shield. The next generation of nanocarriers requires multifunctional surfaces that can be precisely engineered for targeted delivery and controlled release.
This guide introduces 1,1,1-Trifluoroethyl-PEG5-Propargyl , a novel heterobifunctional linker designed to impart advanced properties to nanoparticle systems. This molecule uniquely combines three key functional domains:
-
A PEG5 Spacer: Provides the essential hydrophilic shield to reduce opsonization and prolong systemic circulation.[3][4]
-
A Terminal Propargyl Group: Serves as a versatile chemical handle for post-formulation modification via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[5] This allows for the covalent attachment of targeting ligands, imaging agents, or other functional molecules.
-
A 1,1,1-Trifluoroethyl Terminus: This terminal group is hypothesized to enhance the performance of the PEG shield. The trifluoromethyl group is a well-established moiety in medicinal chemistry known to increase lipophilicity and metabolic stability.[6] When positioned at the terminus of the PEG chain, it is postulated to create a more robust and inert nanoparticle surface, potentially augmenting the stealth properties and improving interactions at the bio-nano interface.
These application notes provide a comprehensive framework for incorporating 1,1,1-Trifluoroethyl-PEG5-Propargyl into two distinct and widely used nanoparticle platforms: Lipid Nanoparticles (LNPs) and Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles . The protocols are designed to be self-validating, with detailed explanations for each step and integrated characterization checkpoints.
Part 1: Incorporation into Lipid Nanoparticles (LNPs)
Lipid nanoparticles are a clinically validated platform for the delivery of nucleic acids and other therapeutics.[7] The incorporation of functionalized PEG-lipids is essential for their stability and in vivo performance.[3][8] The protocol below describes the formulation of LNPs incorporating a custom-synthesized DSPE-PEG-Propargyl lipid, which can be achieved by conjugating 1,1,1-Trifluoroethyl-PEG5-Propargyl to a lipid anchor like DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine). For the purpose of this protocol, we will assume the availability of a pre-synthesized DSPE-(1,1,1-Trifluoroethyl-PEG5-Propargyl) conjugate.
Causality and Experimental Design
The formulation of LNPs is a self-assembly process driven by the controlled mixing of lipids dissolved in an organic solvent with an aqueous phase. The molar ratio of the lipid components is a critical parameter that dictates the size, stability, and efficacy of the final nanoparticles.[9] A small percentage (typically 0.5-5 mol%) of a PEG-lipid is included to provide steric stabilization.[7][9] By including DSPE-(1,1,1-Trifluoroethyl-PEG5-Propargyl) in the lipid mixture, the propargyl groups become displayed on the nanoparticle surface, ready for subsequent "click" conjugation.
Protocol 1: LNP Formulation by Nanoprecipitation
This protocol details the formation of propargyl-functionalized LNPs using a simple and reproducible nanoprecipitation method.[9][10]
Materials:
-
Ionizable Lipid (e.g., DLin-MC3-DMA)
-
Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
DSPE-(1,1,1-Trifluoroethyl-PEG5-Propargyl)
-
Anhydrous Ethanol
-
Aqueous Buffer (e.g., 50 mM Sodium Acetate, pH 4.0)
-
Payload (e.g., mRNA, siRNA)
-
Dialysis tubing (10 kDa MWCO) or centrifugal filter units (100 kDa MWCO)
Equipment:
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Spectrophotometer (for nucleic acid quantification)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and DSPE-(1,1,1-Trifluoroethyl-PEG5-Propargyl) in anhydrous ethanol at a concentration of 10 mg/mL.
-
-
Lipid Mixture Formulation:
-
In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve a desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : DSPE-(1,1,1-Trifluoroethyl-PEG5-Propargyl)).
-
Vortex the lipid mixture thoroughly for 1 minute. This is the organic phase .
-
-
Aqueous Phase Preparation:
-
If encapsulating a nucleic acid, dilute the payload into the aqueous acetate buffer to the desired concentration.
-
-
Nanoparticle Self-Assembly:
-
Place the aqueous phase on a magnetic stirrer set to a rapid stir rate (~1000 rpm).
-
Rapidly inject the organic phase into the stirring aqueous phase at a volume ratio of 1:3 (organic:aqueous).
-
A milky-white suspension should form immediately, indicating nanoparticle formation.
-
Allow the mixture to stir for an additional 30 minutes at room temperature.
-
-
Purification and Buffer Exchange:
-
To remove the ethanol and unencapsulated payload, purify the LNP suspension.
-
Option A (Dialysis): Transfer the LNP suspension into a 10 kDa MWCO dialysis cassette and dialyze against a neutral buffer (e.g., PBS, pH 7.4) for at least 18 hours, with three buffer changes.
-
Option B (Centrifugal Filtration): Use a 100 kDa MWCO centrifugal filter unit. Add the LNP suspension, top up with PBS, and centrifuge according to the manufacturer's instructions. Discard the flow-through and repeat the wash step three times.[10]
-
-
Characterization and Storage:
-
Measure the final LNP concentration and encapsulation efficiency using a suitable assay (e.g., RiboGreen assay for RNA).
-
Characterize the LNPs for size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
Store the purified propargyl-functionalized LNPs at 4°C.
-
Part 2: Incorporation into Polymeric Nanoparticles (PLGA-PEG)
PLGA is a biodegradable and biocompatible polymer widely used for creating nanoparticles for controlled drug delivery.[11] By using a PLGA-PEG block copolymer that is end-functionalized with our linker, we can create a core-shell structure where the propargyl groups are presented on the hydrophilic PEG corona. This can be achieved by synthesizing a custom PLGA-block-PEG-(1,1,1-Trifluoroethyl-PEG5-Propargyl) copolymer.
Causality and Experimental Design
The nanoprecipitation (or solvent displacement) method is a robust technique for forming PLGA nanoparticles.[12] When an organic solution of the amphiphilic PLGA-PEG block copolymer is rapidly introduced into an aqueous non-solvent, the hydrophobic PLGA chains collapse to form the nanoparticle core, while the hydrophilic PEG chains orient towards the aqueous phase, forming a stabilizing corona.[13] This process simultaneously encapsulates any hydrophobic drug dissolved in the organic phase.
Protocol 2: PLGA-PEG Nanoparticle Formulation by Nanoprecipitation
This protocol outlines the single-step formation of propargyl-functionalized PLGA-PEG nanoparticles.
Materials:
-
PLGA-block-PEG-(1,1,1-Trifluoroethyl-PEG5-Propargyl) copolymer
-
Organic Solvent (e.g., Acetone, Acetonitrile)
-
Aqueous Phase (e.g., Deionized Water, optionally with a surfactant like Poloxamer 188)
-
Hydrophobic drug (optional)
-
Centrifugal filter units (100 kDa MWCO)
Equipment:
-
Magnetic stirrer and stir bars
-
Rotary evaporator or vacuum oven
-
Probe sonicator or bath sonicator
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Organic Phase Preparation:
-
Dissolve the PLGA-block-PEG-(1,1,1-Trifluoroethyl-PEG5-Propargyl) copolymer in acetone to a concentration of 10 mg/mL.
-
If encapsulating a hydrophobic drug, dissolve it in this organic phase as well.
-
-
Aqueous Phase Preparation:
-
Prepare the aqueous phase. For simple formulations, deionized water is sufficient. To further enhance stability, a 0.5% (w/v) solution of a surfactant like Poloxamer 188 can be used.
-
-
Nanoprecipitation:
-
Place the aqueous phase on a magnetic stirrer set to a moderate stir rate (~600 rpm).
-
Add the organic phase dropwise to the stirring aqueous phase.
-
A turbid suspension will form as the nanoparticles precipitate.
-
-
Solvent Evaporation:
-
Continue stirring the suspension in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent. Alternatively, a rotary evaporator can be used for faster removal.
-
-
Purification:
-
Concentrate and wash the nanoparticle suspension using 100 kDa MWCO centrifugal filters.
-
Centrifuge, discard the supernatant containing un-encapsulated drug and excess surfactant, and resuspend the nanoparticle pellet in fresh deionized water. Repeat this wash step three times.
-
After the final wash, resuspend the pellet in a known volume of water or buffer. A brief bath sonication may be required to ensure full redispersion.[10]
-
-
Characterization and Storage:
-
Characterize the nanoparticles for size (hydrodynamic diameter), PDI, and zeta potential using DLS.
-
If a drug was encapsulated, determine the loading efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Store the purified nanoparticles as a suspension at 4°C or lyophilize for long-term storage.
-
Part 3: Post-Formulation Modification via Click Chemistry
The terminal propargyl groups on the nanoparticle surface provide a reactive handle for covalent conjugation of azide-modified molecules. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly robust and specific reaction for this purpose.[14]
Diagram: CuAAC Click Chemistry Workflow
Caption: Workflow for conjugating azide-modified ligands to propargyl-nanoparticles via CuAAC.
Protocol 3: CuAAC "Click" Conjugation on Nanoparticle Surfaces
This protocol is a general guideline and may require optimization for specific ligands and nanoparticle systems.[14]
Materials:
-
Propargyl-functionalized nanoparticles (from Protocol 1 or 2) at a known concentration.
-
Azide-modified molecule of interest (e.g., targeting peptide, fluorescent dye).
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
Reducing Agent: Sodium Ascorbate solution (e.g., 100 mM in water, prepare fresh ).
-
Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water).
-
Reaction Buffer (e.g., PBS, pH 7.4).
-
Purification supplies (dialysis or centrifugal filters).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the propargyl-functionalized nanoparticles to a working concentration (e.g., 1 mg/mL) in the reaction buffer.
-
Add the azide-modified molecule to the nanoparticle suspension. A 5- to 10-fold molar excess of the azide molecule over the estimated number of surface propargyl groups is a good starting point.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ and THPTA solutions at a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA). Let it stand for 2 minutes. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[15]
-
-
Initiation of the Click Reaction:
-
Add the prepared catalyst solution to the nanoparticle/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in molar excess to the copper (e.g., 5-fold).
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-4 hours with gentle shaking, protected from light.
-
-
Purification:
-
Remove the copper catalyst and excess unreacted ligand using dialysis or centrifugal filtration as described in previous protocols. This step is crucial to remove potentially cytotoxic copper.[14]
-
-
Characterization:
-
Confirm successful conjugation using appropriate techniques (see Part 4).
-
Part 4: Physicochemical Characterization
Thorough characterization is essential to confirm the successful synthesis and functionalization of the nanoparticles.[16]
Data Presentation Tables
Table 1: Representative DLS and Zeta Potential Data
| Sample | Hydrodynamic Diameter (Z-avg, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|
| LNP Formulation | |||
| LNP (Bare - no PEG) | 110 ± 5 | 0.25 | +5 ± 2 |
| LNP-Propargyl | 125 ± 6 | 0.18 | -2 ± 1.5 |
| LNP-Propargyl-Ligand | 135 ± 7 | 0.20 | -8 ± 2 (ligand dependent) |
| PLGA Formulation | |||
| PLGA-NP (uncoated) | 150 ± 10 | 0.28 | -25 ± 4 |
| PLGA-PEG-Propargyl | 170 ± 12 | 0.15 | -5 ± 2 |
| PLGA-PEG-Propargyl-Ligand | 185 ± 15 | 0.17 | -10 ± 3 (ligand dependent) |
Data are representative and will vary based on the specific formulation and conjugated ligand.
Interpretation of Table 1:
-
Size Increase: A stepwise increase in hydrodynamic diameter is expected upon PEGylation and subsequent ligand conjugation, confirming surface modification.[16]
-
PDI Decrease: PEGylation typically results in a lower PDI, indicating a more monodisperse and stable nanoparticle population.[17]
-
Zeta Potential Shift: The surface charge will shift towards neutral upon PEGylation due to the shielding of the core charge. A further shift upon ligand conjugation will depend on the charge of the attached molecule.
Recommended Characterization Techniques
| Technique | Purpose | Expected Outcome / Rationale |
| Dynamic Light Scattering (DLS) | Measures hydrodynamic diameter and polydispersity index (PDI). | Confirms nanoparticle formation and assesses size distribution and stability. An increase in size post-functionalization indicates successful surface modification. |
| Zeta Potential Analysis | Measures surface charge. | Confirms the shielding effect of the PEG layer (a shift towards neutrality) and the addition of charged ligands. |
| Transmission Electron Microscopy (TEM) | Visualizes nanoparticle morphology and core size. | Provides information on the shape and size of the nanoparticle core. The PEG layer is typically not visible. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies chemical functional groups. | Can be used to confirm the presence of the alkyne C≡C-H stretch (~3300 cm⁻¹) on the nanoparticle surface before click chemistry and its disappearance afterward. |
| ¹H NMR Spectroscopy | Provides structural information. | Can be used to characterize the PLGA-block-PEG-Propargyl copolymer before nanoparticle formation to confirm the presence of all constituent blocks. Requires dissolution of the polymer.[18][19] |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material (PEG) on an inorganic nanoparticle core. | Measures weight loss upon heating to determine the grafting density of the PEG chains.[16] |
| Fluorescence Spectroscopy | Confirms conjugation of a fluorescently-labeled ligand. | An easy and sensitive method to verify successful click reaction by measuring the fluorescence of the purified, conjugated nanoparticles. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Nanoparticle Aggregation During Formulation | - Incorrect solvent/antisolvent ratio. - Stirring rate too low/high. - Polymer/lipid concentration too high. | - Optimize the solvent:antisolvent ratio (typically 1:3 to 1:5). - Empirically determine the optimal stirring rate. - Decrease the initial concentration of the polymer or lipid in the organic phase.[20] |
| Low Encapsulation Efficiency | - Drug is too hydrophilic for the chosen method. - Poor affinity between drug and polymer/lipid core. - Rapid drug leakage during formulation. | - For PLGA, consider a double-emulsion method for hydrophilic drugs. - Optimize the lipid composition (for LNPs) to better match the payload. - Perform the formulation at a lower temperature. |
| Inefficient "Click" Conjugation | - Inactive copper catalyst (oxidized to Cu(II)). - Inaccessible propargyl groups on the NP surface. - Steric hindrance from the ligand. | - Always use freshly prepared sodium ascorbate solution. - Ensure the use of a copper-stabilizing ligand like THPTA. - Increase the molar excess of the azide-ligand. - Increase reaction time or temperature (e.g., to 37°C). |
| Aggregation After "Click" Reaction | - Removal of stabilizing PEG chains during reaction. - Copper-mediated cross-linking. - Insufficient purification leading to residual catalyst. | - Ensure the reaction buffer is appropriate and does not destabilize the nanoparticles. - Thoroughly purify the nanoparticles post-reaction to remove all traces of copper. - Consider adding a small amount of non-ionic surfactant during the reaction.[20] |
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Trucco, F., et al. (2022). Pioglitazone-Loaded PLGA Nanoparticles: Towards the Most Reliable Synthesis Method. Pharmaceutics.[17]
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Zhang, C., et al. (2016). Synthesis of three-arm block copolymer poly(lactic-co-glycolic acid). International Journal of Nanomedicine.[29]
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Gref, R., et al. (2021). The Effect of Additional Polyethylene Glycol (PEG) as Coating Fe3O4 for Magnetic Nanofluid Applications. ResearchGate.[30]
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Wang, J., et al. (2015). PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics. Biomacromolecules.[4]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. beilstein-journals.org [beilstein-journals.org]
- 22. kinampark.com [kinampark.com]
- 23. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Effects of Terminal Sterilization on PEG-Based Bioresorbable Polymers Used in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Frontiers | Aggregation behavior of nanoparticles: Revisiting the phase diagram of colloids [frontiersin.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. dovepress.com [dovepress.com]
- 30. researchgate.net [researchgate.net]
- 31. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Aggregation behavior of nanoparticles: Revisiting the phase diagram of colloids - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.aip.org [pubs.aip.org]
- 35. researchgate.net [researchgate.net]
- 36. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Application Note: Reaction Time and Optimization for 1,1,1-Trifluoroethyl-PEG5-Propargyl in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For: Researchers, scientists, and drug development professionals engaged in bioconjugation, PROTAC development, and advanced molecular assembly.
Introduction: The Power and Precision of Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[1][2] This reaction's high efficiency, specificity, and biocompatibility have made it an indispensable tool in drug discovery, materials science, and chemical biology.[1][2] At the heart of this transformation is the rapid and selective formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, a process that is significantly accelerated by a copper(I) catalyst.[1][3]
This application note provides a detailed guide to understanding and optimizing the reaction time for the CuAAC reaction involving 1,1,1-Trifluoroethyl-PEG5-Propargyl , a versatile linker containing a terminal alkyne. This linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.[4] We will delve into the key factors influencing the reaction kinetics and provide a robust protocol for achieving rapid and complete conversion.
The trifluoroethyl group can enhance the metabolic stability and binding affinity of the final conjugate, while the PEG5 (pentaethylene glycol) spacer improves solubility and provides spatial separation between conjugated moieties. The propargyl group serves as the reactive handle for the click reaction.
Fundamental Principles Governing CuAAC Reaction Time
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a slow process, often requiring elevated temperatures and resulting in a mixture of regioisomers.[3] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ and ensures the exclusive formation of the 1,4-disubstituted triazole.[3][5] The reaction rate is governed by several critical parameters:
-
Catalyst System (Copper Source and Reducing Agent): The active catalyst is Cu(I), which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6][7] Maintaining a sufficient concentration of Cu(I) is crucial for a fast reaction.[7]
-
Ligands: Copper-coordinating ligands are essential for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction.[6][8] Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used to enhance reaction rates and protect sensitive biomolecules.[8][9][10]
-
Concentration of Reactants: As with most bimolecular reactions, higher concentrations of the azide and alkyne lead to a faster reaction rate.[11]
-
Temperature: While CuAAC reactions can proceed at room temperature, gentle heating (e.g., 37-40 °C) can increase the reaction rate.[12][13] However, for sensitive biological substrates, lower temperatures (e.g., 4 °C) may be necessary, which will prolong the reaction time.[7]
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of the catalyst, thereby affecting the reaction rate.[3] Aqueous buffers, often with a co-solvent like DMSO or t-butanol, are common for bioconjugation.
Experimental Workflow and Protocol
The following protocol provides a general framework for the CuAAC reaction with 1,1,1-Trifluoroethyl-PEG5-Propargyl. Optimization of specific parameters may be required for different substrates.
Figure 1: A generalized experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Detailed Protocol
Materials:
-
1,1,1-Trifluoroethyl-PEG5-Propargyl (Alkyne)
-
Azide-containing molecule of interest
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Organic Co-solvent (e.g., DMSO, DMF, if required for solubility)
Stock Solutions:
-
Alkyne Stock (10 mM): Dissolve 1,1,1-Trifluoroethyl-PEG5-Propargyl in the reaction buffer or a suitable co-solvent.
-
Azide Stock (10 mM): Dissolve the azide-containing molecule in the reaction buffer or a suitable co-solvent.
-
CuSO₄ Stock (100 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
THPTA Stock (100 mM): Dissolve THPTA in deionized water.
-
Sodium Ascorbate Stock (1 M): Freshly prepare a solution of sodium ascorbate in deionized water.
Reaction Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Reaction Buffer to bring the final volume to 1 mL.
-
100 µL of 10 mM Alkyne Stock (final concentration: 1 mM).
-
120 µL of 10 mM Azide Stock (final concentration: 1.2 mM, 1.2 equivalents).
-
-
Prepare the catalyst premix in a separate tube by adding 10 µL of 100 mM CuSO₄ to 50 µL of 100 mM THPTA. Mix well and let it stand for 2 minutes.
-
Add the 60 µL of the catalyst premix to the reaction mixture (final concentrations: 1 mM CuSO₄, 5 mM THPTA).
-
Initiate the reaction by adding 10 µL of 1 M Sodium Ascorbate (final concentration: 10 mM).
-
Incubate the reaction at room temperature or 37 °C with gentle shaking.
Monitoring the Reaction:
The reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC-MS or TLC.
Expected Reaction Times and Influencing Factors
The reaction time for CuAAC can vary from minutes to several hours depending on the specific conditions.[14] For the protocol described above, with reactants at millimolar concentrations, the reaction is expected to be largely complete within 1-4 hours at room temperature.
| Parameter | Condition | Expected Impact on Reaction Time | Rationale |
| Temperature | 4 °C | Slower | Reduced kinetic energy of molecules.[13] |
| Room Temperature (20-25 °C) | Moderate (Baseline) | Standard condition for many CuAAC reactions. | |
| 37-40 °C | Faster | Increased kinetic energy leads to more frequent and energetic collisions.[12] | |
| Reactant Concentration | 0.1 mM | Slower | Reduced probability of molecular collisions. |
| 1 mM | Moderate (Baseline) | Standard concentration for efficient reaction. | |
| 10 mM | Faster | Increased frequency of molecular collisions. | |
| Ligand | No Ligand | Significantly Slower | Cu(I) is unstable and may precipitate. |
| THPTA/TBTA | Faster | Stabilizes Cu(I) and accelerates the catalytic cycle.[8][9] | |
| Catalyst Loading | 0.1 mol% | Slower | Lower concentration of the active catalytic species. |
| 1-5 mol% | Moderate to Fast | Sufficient catalyst for efficient turnover. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | - Inactive catalyst (oxidized Cu(I))- Low reactant concentration- Presence of chelating agents in the buffer | - Prepare fresh sodium ascorbate solution.- Increase reactant concentrations.- Use a non-chelating buffer or increase catalyst/ligand concentration. |
| Low Yield | - Degradation of sensitive biomolecules- Precipitation of reactants or product | - Use a protective ligand like THPTA.- Perform the reaction at a lower temperature.- Add a co-solvent to improve solubility. |
| Side Reactions | - Oxidative homocoupling of the alkyne | - Ensure an excess of sodium ascorbate is present.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Conclusion
The CuAAC reaction of 1,1,1-Trifluoroethyl-PEG5-Propargyl is a robust and efficient method for molecular conjugation. By carefully controlling the reaction parameters, particularly the catalyst system, reactant concentrations, and temperature, researchers can achieve rapid and high-yielding conversions. The provided protocol and guidelines offer a solid starting point for the successful application of this versatile linker in a wide range of research and development settings.
References
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC.
- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04435A.
- Click Chemistry Azide-Alkyne Cycloaddition.
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - SciSpace.
- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - Beilstein Journals.
- A Comprehensive Guide to Click Chemistry Reaction - Labinsights.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace.
-
Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia - ResearchGate. Available at: [Link]
-
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms | ACS Omega - ACS Publications. Available at: [Link]
-
Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
8.5: The Effect of Temperature on Reaction Rates - Chemistry LibreTexts. Available at: [Link]
-
A Recent Concept of Importance: Click Chemistry - Progress in Chemical and Biochemical Research. Available at: [Link]
-
How Does Temperature Affect The Rate Of A Reaction? - ReAgent Chemical Services. Available at: [Link]
-
Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Available at: [Link]
-
Click chemistry reagents - chemie-brunschwig.ch. Available at: [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. 1,1,1-Trifluoroethyl-PEG2-propargyl | PROTAC linker | TargetMol [targetmol.com]
- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 6. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. glenresearch.com [glenresearch.com]
Technical Application Note: Solvent Compatibility & Conjugation Protocols for 1,1,1-Trifluoroethyl-PEG5-Propargyl
This Application Note is designed for researchers utilizing 1,1,1-Trifluoroethyl-PEG5-Propargyl in bioconjugation and drug development. It moves beyond generic "Click Chemistry" guides to address the specific physicochemical constraints imposed by the amphiphilic trifluoroethyl-PEG architecture.
Part 1: Physicochemical Analysis & Solvent Logic[1]
The Molecular Architecture
To select the correct solvent, one must understand the competing solubility domains within the single molecule 1,1,1-Trifluoroethyl-PEG5-Propargyl :
-
The Fluorous Cap (CF3-CH2-): Hydrophobic and lipophilic. It resists solvation in pure water but does not require specialized fluorous solvents (e.g., HFE-7100) due to its short chain length. It serves as a metabolic stability shield and a sensitive 19F-NMR probe.
-
The PEG5 Core: Highly hydrophilic and flexible. This domain drives water solubility and prevents aggregation of hydrophobic payloads.
-
The Propargyl Tail (-C≡CH): The reactive handle. Requires access to the Copper(I) catalyst.
Solvent Compatibility Matrix
The following table defines the solubility profile and suitability for conjugation reactions.
| Solvent System | Solubility | Suitability | Context |
| Water / PBS | Good | High | Ideal for protein/antibody conjugation. Note: High concentrations (>10 mM) may require <5% DMSO cosolvent to prevent micelle formation driven by the CF3 cap. |
| DMSO | Excellent | High | Universal solvent. Best for preparing stock solutions (10–100 mM). |
| DMF | Excellent | High | Preferred for peptide synthesis (SPPS) or hydrophobic small molecule conjugation. |
| THF | Good | Medium | Good for small molecule synthesis. Avoid with proteins (denaturation risk). |
| DCM / Chloroform | Good | Low | Useful for extraction/purification, not for CuAAC reaction (incompatible with standard Cu catalysts). |
| Alcohols (MeOH, tBuOH) | Excellent | High | tBuOH/Water (1:1) is the Gold Standard solvent system for CuAAC. |
Decision Framework: Selecting Your Solvent
The choice of solvent is dictated by the Conjugation Partner , not the linker itself.
Figure 1: Solvent selection logic based on the conjugation partner's stability and solubility requirements.
Part 2: Experimental Protocols
Protocol A: Bioconjugation (Protein/Antibody Labeling)
Objective: Conjugate 1,1,1-Trifluoroethyl-PEG5-Propargyl to an Azide-functionalized protein. Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]
Reagents
-
Linker Stock: 100 mM 1,1,1-Trifluoroethyl-PEG5-Propargyl in DMSO.
-
Protein: Azide-labeled protein in PBS (1–5 mg/mL).
-
Catalyst Premix:
-
CuSO4 (20 mM in water).
-
THPTA Ligand (100 mM in water) – Critical to protect protein from oxidative damage.
-
Sodium Ascorbate (100 mM in water) – Freshly prepared.
-
Step-by-Step Workflow
-
Complexation: Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu + 10 µL THPTA). Incubate for 5 minutes.
-
Reaction Assembly:
-
To the protein solution (90 µL), add the Linker Stock (calculated for 5–20 molar excess).
-
Critical: Keep final DMSO concentration < 5% to avoid protein precipitation.
-
-
Initiation: Add the Cu-THPTA complex (final conc. 0.5 mM) and Sodium Ascorbate (final conc. 5 mM).
-
Incubation: Incubate at Room Temperature (25°C) for 1–2 hours in the dark.
-
Quenching: Add EDTA (final 10 mM) to strip the copper.
-
Purification: Desalt using a Zeba Spin Column or dialysis against PBS to remove excess linker.
Protocol B: Small Molecule Synthesis (PROTAC Linker)
Objective: Conjugate the linker to a hydrophobic warhead (e.g., Thalidomide-Azide). Solvent System: Anhydrous DMF or DMSO.
Step-by-Step Workflow
-
Dissolution: Dissolve the Azide-Warhead (1.0 eq) and 1,1,1-Trifluoroethyl-PEG5-Propargyl (1.1 eq) in anhydrous DMF.
-
Catalysis: Add CuI (0.1 eq) and DIPEA (0.2 eq). Note: Cu(I) salts are preferred here over aqueous ascorbate reduction.
-
Reaction: Stir under Nitrogen/Argon at Room Temperature for 4–16 hours.
-
Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the triazole formation.
-
Workup: Dilute with water/brine and extract into Ethyl Acetate. The amphiphilic nature of the PEG linker may require careful separation (avoid vigorous shaking to prevent emulsions).
Part 3: The Self-Validating System (Quality Control)[1]
How do you verify the reaction worked without destroying the sample? Use the Trifluoroethyl group as a built-in sensor.
19F-NMR Validation
The CF3 group provides a distinct singlet in 19F-NMR (approx. -72 to -75 ppm relative to CFCl3).
-
Pre-Reaction: Sharp singlet of the free alkyne linker.
-
Post-Reaction: The formation of the triazole ring (4-5 bonds away) often induces a slight chemical shift or line-broadening in the 19F signal due to the change in molecular tumbling (especially when attached to a large protein).
-
Quantification: Use an internal standard (e.g., Trifluoroacetic acid) to quantify the conjugation efficiency (integration of signal).
LC-MS Confirmation[1]
-
Expected Mass: Molecular Weight of Azide + MW of Linker (314.3 Da).
-
Fragmentation: In MS/MS, the PEG chain often fragments sequentially (-44 Da units). The CF3-CH2- fragment (97 Da) is a characteristic signature ion.
Part 4: Visualization of the CuAAC Mechanism
Figure 2: Mechanistic flow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
-
RSC Advances. Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition. (2017).[2] Retrieved from [Link]
Sources
- 1. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 2. Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition as synthetic application - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01151B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 1,1,1-Trifluoroethyl-PEG5-Propargyl
Product: 1,1,1-Trifluoroethyl-PEG5-Propargyl Application: Bioconjugation, Click Chemistry (CuAAC), PROTAC Linker Synthesis Document Type: Technical Guide & Troubleshooting FAQ
Technical Overview: The Solubility Paradox
User Query: "I purchased this reagent expecting it to be water-soluble because of the PEG chain, but it turns cloudy or precipitates in my PBS buffer. Is the product defective?"
Scientist's Response: The product is likely not defective. While Polyethylene Glycol (PEG) is hydrophilic, the solubility of 1,1,1-Trifluoroethyl-PEG5-Propargyl is governed by a "tug-of-war" between its three structural components.
Molecular Deconstruction
| Component | Property | Impact on Solubility |
| Trifluoroethyl Group ( | Lipophilic & Fluorophilic | Negative. Fluorine atoms are highly hydrophobic. The |
| Propargyl Group ( | Hydrophobic | Negative. The alkyne handle is non-polar and contributes to poor aqueous solubility. |
| PEG5 Linker | Hydrophilic | Positive but Limited. A 5-unit PEG chain is relatively short (~20-25 Å). It often lacks the steric bulk and hydration sphere required to fully shield the two hydrophobic termini from water. |
The Result: In pure aqueous buffers (like PBS), the hydrophobic ends drive the molecules to self-assemble into micelles or aggregates to minimize water contact, resulting in cloudiness or precipitation.
Decision Matrix: Choosing Your Solubilization Strategy
Use this decision tree to select the optimal dissolution method based on your downstream application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay tolerance and concentration requirements.
Step-by-Step Protocols
Method A: The "Co-Solvent" Approach (Standard)
Best for: Chemical synthesis, in vitro protein conjugation, and assays tolerating 1-5% DMSO.
The Logic: Dissolve the hydrophobic "shell" in a compatible organic solvent first, then disperse into water. The organic solvent acts as a bridge.
-
Prepare Stock: Dissolve the neat oil/solid in anhydrous DMSO or DMF to a concentration of 10–50 mM (approx. 3–15 mg/mL).
-
Tip: Vortex vigorously. If the solution is not clear, warm gently to 37°C.
-
-
Equilibrate Buffer: Ensure your aqueous buffer (PBS, HEPES) is at room temperature or slightly warm (30°C). Cold buffers promote "crashing out."
-
Dropwise Addition: While vortexing the buffer , add the organic stock solution dropwise.
-
Critical: Do not add buffer to the stock; always add stock to the buffer to prevent high local concentrations of the hydrophobic reagent.
-
-
Final Concentration: Aim for a final organic solvent concentration of <5% (v/v) .
Method B: The "Cyclodextrin" Approach (Advanced)
Best for: Live-cell labeling, animal studies, or assays where DMSO is toxic.
The Logic:
-
Prepare Excipient Solution: Make a 10% (w/v) Hydroxypropyl-
-Cyclodextrin (HP- -CD) solution in water or PBS. -
Direct Dissolution: Add the 1,1,1-Trifluoroethyl-PEG5-Propargyl directly to this solution.
-
Sonication: Sonicate in a water bath at 30–40°C for 10–15 minutes.
-
Result: You should achieve a clear solution up to 5-10 mM without using DMSO.
Troubleshooting & FAQs
Q1: My Click Reaction (CuAAC) failed after using Method A. Why?
Diagnosis: The issue is likely not the solubility, but the Copper(I) stability . Explanation: Fluorinated groups can sometimes sequester copper, but the more common culprit in aqueous click chemistry is oxygen. Solution:
-
Use a Ligand: You must use a water-soluble copper ligand like THPTA or BTTAA .[1] These protect the Cu(I) from oxidation and prevent it from getting "stuck" in hydrophobic aggregates.
-
Ratio: Maintain a Ligand:Copper ratio of 5:1 .
Q2: Can I use TCEP to reduce the dimers?
Warning: Do NOT use TCEP if you are performing a Copper-Catalyzed Click reaction (CuAAC). Reason: TCEP is a strong chelator of copper and will strip the metal from your reaction, killing the catalysis. Alternative: Use Sodium Ascorbate as your reducing agent.[2]
Q3: I see a "milky" suspension, but I proceeded anyway. Will it work?
Risk: High. Consequence: A milky suspension indicates the formation of large aggregates or micelles. The propargyl groups are likely buried inside these micelles, making them inaccessible to the azide-labeled target. Fix: Add 0.1% Tween-20 or Triton X-100 to the buffer (if compatible with your protein). Surfactants disrupt these micelles and expose the reactive alkyne handle.
Visual Workflow: Dissolution & Reaction Setup
Figure 2: Recommended workflow for preparing a reaction-ready solution using the organic co-solvent method.
References
-
BroadPharm. Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS Product Instructions.[3] (General protocols for dissolving PEG-alkyne reagents in DMSO/DMF). Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[1][2][4][5][6] Nature Chemical Biology. (Foundational text on bioorthogonal chemistry and solubility challenges). Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[7] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.[1] (Establishes the necessity of ligands like THPTA for aqueous solubility and Cu(I) protection). Link
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins.[8][9][10][11][12][13] 1. Drug solubilization and stabilization.[8] Journal of Pharmaceutical Sciences. (Mechanisms of cyclodextrin solubilization for hydrophobic moieties). Link
-
BenchChem. Navigating the Solubility of Propargyl-PEG11-acid: A Technical Guide. (Analogous guide for PEG-alkyne solubility troubleshooting). Link
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. juliet84.free.fr [juliet84.free.fr]
- 10. researchgate.net [researchgate.net]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. β-Cyclodextrin Reverses Binding of Perfluorooctanoic Acid to Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in CuAAC reaction with fluorinated PEG alkynes
Welcome to the Technical Support Center for Bioorthogonal Conjugation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with fluorinated PEG alkynes.
Fluorinated PEG alkynes are highly valuable in drug development for their metabolic stability and unique PET/NMR signatures. However, their strong "fluorous effect" and electron-withdrawing nature often lead to sluggish kinetics, phase separation, and low yields. This guide provides field-proven diagnostics, mechanistic explanations, and a self-validating protocol to rescue your reaction yields.
Part 1: Diagnostic Workflow & Root Cause Analysis
When a CuAAC reaction fails, the root cause typically falls into one of three categories: substrate insolubility, catalyst degradation, or suboptimal ligand kinetics. Use the diagnostic logic tree below to isolate your specific point of failure.
Diagnostic logic tree for resolving low CuAAC yields with fluorinated PEG alkynes.
Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why is my fluorinated PEG alkyne precipitating or forming a cloudy suspension upon addition to the aqueous buffer? A1: This is caused by the "fluorous effect." Highly fluorinated compounds are uniquely both hydrophobic and lipophobic, leading to rapid phase separation or micellization in standard aqueous buffers. Solution: Introduce 10–20% v/v of a co-solvent like tert-butanol (t-BuOH) or DMSO. t-BuOH is particularly effective because it solubilizes the fluorinated PEG without strongly coordinating to the Cu(I) center, preserving catalyst activity[1].
Q2: My reaction is completely stalled, and the solution turned green/blue. What happened? A2: The active Cu(I) catalyst has oxidized to inactive Cu(II)[1]. CuAAC strictly requires copper in the +1 oxidation state. When exposed to ambient oxygen, sodium ascorbate reduces O₂ to reactive oxygen species (ROS), which rapidly deplete the Cu(I) pool and can oxidatively damage sensitive biomolecules[2]. Solution: Degas all solvents by sparging with Argon or Nitrogen for 15 minutes prior to use. Always prepare sodium ascorbate fresh immediately before the reaction, as it degrades rapidly in aqueous solution[1].
Q3: I am using THPTA as my ligand, but the yield is still <20%. Is the fluorinated alkyne too unreactive? A3: Fluorinated alkynes can exhibit altered reactivity depending on the proximity of the electron-withdrawing fluorine atoms to the alkyne moiety[3]. However, the more likely culprit is an inefficient catalyst complex struggling against steric hindrance. Solution: Switch from THPTA to BTTAA. BTTAA provides a highly optimal balance of solubility and reactivity, accelerating CuAAC significantly better than THPTA or TBTA. Comparative kinetic studies show BTTAA can achieve >45% conversion in 30 minutes, whereas THPTA yields <15% under identical conditions[4].
Q4: I am clicking a fluorinated PEG alkyne to a protein lysate, and I see multiple off-target bands on my gel. A4: Free cysteines in your protein mixture are reacting with the alkyne to form thiotriazole byproducts, which is a ubiquitous background reaction in CuAAC[5]. Furthermore, free thiols strongly sequester the Cu(I) catalyst, poisoning the primary cycloaddition[6]. Solution: Pre-treat your protein lysate with an alkylating agent like iodoacetamide (IAA) to block free thiols. Alternatively, add a sacrificial metal like Zn(II) to occupy the thiols, freeing Cu(I) for the click reaction.
Part 3: Quantitative Data - Ligand Efficiency Comparison
Selecting the correct Cu(I)-stabilizing ligand is the single most critical parameter for overcoming the activation energy barrier of sluggish fluorinated alkynes.
| Ligand | Water Solubility | Relative Reaction Rate | Cu(I) Stabilization | Recommended Use Case |
| TBTA | Low | Slow | Moderate | Organic solvents only |
| THPTA | High | Moderate | Good | Standard aqueous bioconjugation |
| BTTES | High | Fast | Excellent | In vivo labeling |
| BTTAA | High | Very Fast | Excellent | Sluggish substrates (Fluorinated PEGs)[4] |
Part 4: Self-Validating Experimental Protocol
This protocol utilizes BTTAA to force the cycloaddition of sterically hindered fluorinated PEG alkynes. Self-validation checkpoints are built into the workflow to ensure causality and establish trust in the methodology.
Mechanistic pathway of BTTAA-accelerated CuAAC with fluorinated PEG alkynes.
Reagents Required:
-
CuSO₄·5H₂O: 50 mM stock in Milli-Q water.
-
BTTAA Ligand: 50 mM stock in Milli-Q water.
-
Sodium Ascorbate: 100 mM stock in Milli-Q water (Must be prepared fresh immediately before use ).
-
Fluorinated PEG Alkyne: 10 mM stock in DMSO.
-
Azide-functionalized biomolecule: 100 µM in PBS (pH 7.4).
Step 1: Pre-complexation of the Catalyst
Causality: Pre-mixing Cu(II) with the ligand prevents the formation of insoluble copper-phosphate complexes when added to the buffer and ensures immediate stabilization of Cu(I) upon reduction[6].
-
In a microcentrifuge tube, mix 10 µL of 50 mM CuSO₄ with 50 µL of 50 mM BTTAA (1:5 molar ratio).
-
Vortex briefly and incubate at room temperature for 5 minutes. The solution should appear pale blue.
Step 2: Reaction Assembly
Causality: Order of addition is critical to prevent biomolecule damage from localized high concentrations of copper or ROS[2].
-
To 800 µL of the Azide-biomolecule solution (100 µM), add 100 µL of DMSO or t-BuOH to ensure solubility of the incoming fluorinated PEG.
-
Add 20 µL of the 10 mM Fluorinated PEG Alkyne stock. Vortex gently.
-
Add 12 µL of the pre-complexed CuSO₄/BTTAA mixture.
-
Self-Validation Check: The solution must remain clear. If it turns cloudy, the fluorous effect is dominating; increase the DMSO/t-BuOH concentration by 5% until clarity is restored.
Step 3: Initiation
-
Add 50 µL of the fresh 100 mM Sodium Ascorbate stock to initiate the reaction.
-
Flush the headspace of the tube with Argon gas for 10 seconds, then seal tightly.
-
Incubate at room temperature (or 37°C if the biomolecule permits) for 1–2 hours with gentle end-over-end mixing.
-
Self-Validation Check: The solution should turn colorless, indicating successful reduction of Cu(II) to Cu(I). If it remains blue or turns green, the ascorbate has oxidized; add an additional 50 µL of fresh ascorbate and re-purge with Argon[1].
Step 4: Quenching and Purification
-
Quench the reaction by adding EDTA to a final concentration of 5 mM to chelate the copper.
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis against PBS.
References
1.[4] Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study . nih.gov.4 2.[1] Troubleshooting low yield in copper-catalyzed click reactions . benchchem.com. 1 3.[3] Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions . mdpi.com. 3 4.[6] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation . nih.gov. 6 5. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology . jenabioscience.com. 6.[2] Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications . acs.org. 2 7.[5] Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies . acs.org. 5
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
removing copper catalyst after 1,1,1-Trifluoroethyl-PEG5-Propargyl conjugation
Topic: Efficient Removal of Copper Catalyst after 1,1,1-Trifluoroethyl-PEG5-Propargyl Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The Post-Click Predicament
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally robust and specific method for conjugating molecules.[1] Its application in creating novel bioconjugates, such as those involving specialized linkers like 1,1,1-Trifluoroethyl-PEG5-Propargyl, is pivotal in drug development and advanced materials science. However, the very catalyst that makes this reaction so efficient—copper—poses a significant challenge in post-reaction workups.
Residual copper is not a benign impurity. It is known to be cytotoxic, can induce protein aggregation and denaturation, and may catalyze the formation of reactive oxygen species (ROS) that can damage the conjugate itself.[2][3][4] Furthermore, trace copper can interfere with sensitive downstream applications, including cell-based assays, in-vivo studies, and certain analytical techniques.[2][5] The unique physicochemical properties of a PEGylated and fluorinated conjugate can introduce additional complexity to the purification process, such as altered solubility and a potential for the molecule itself to chelate copper ions.
This guide provides a comprehensive framework for selecting and implementing the optimal copper removal strategy for your specific conjugate, ensuring the integrity and purity of your final product.
Strategic Selection of a Copper Removal Method
The choice of a purification method is not one-size-fits-all. It is dictated by the physicochemical properties of your conjugate (solubility, size, stability), the reaction scale, and the level of purity required for its intended application. The workflow below serves as a decision-making guide to navigate the available options.
Caption: Decision workflow for selecting a copper removal method.
Comparison of Common Copper Removal Techniques
The following table summarizes the most effective techniques, providing a comparative overview to inform your selection.
| Method | Typical Residual Copper | Avg. Recovery Yield | Key Advantages | Key Disadvantages | Best Suited For |
| Aqueous Wash (EDTA) | < 50 ppm | >90% | Simple, inexpensive, and easily integrated into standard workups.[5][6] | Can lead to emulsions with amphiphilic molecules; less effective for water-soluble products.[5] | Organic-soluble small molecule conjugates. |
| Scavenger Resins | < 10 ppm | >95% | Highly efficient, applicable to both aqueous and organic solutions, low risk of product loss.[6] | More expensive than simple washes; potential for non-specific binding requires screening.[5] | Achieving high purity for both small and large molecules, especially water-soluble ones. |
| Dialysis (with EDTA) | < 1 ppm | >90% | Very effective for large molecules, removes other small molecule impurities simultaneously.[6] | Time-consuming; requires large buffer volumes; only suitable for macromolecules.[6][7] | Large bioconjugates (proteins, antibodies, large polymers). |
| Size-Exclusion (SEC) | < 10 ppm | Variable | Excellent for separating by size; can be a final polishing step.[2] | Can be time-consuming and require specialized equipment; potential for product dilution. | Final purification step for macromolecules to remove all small molecule impurities.[2] |
| Silica/Celite Filtration | < 50 ppm | Variable | Quick and simple for crude purification.[8][9] | Can lead to product adsorption and loss; may not be sufficient for high-purity applications.[5] | Rapid, preliminary cleanup of organic-soluble products. |
Disclaimer: The values presented are approximate and can vary based on specific experimental conditions, the nature of the product, and the initial copper concentration.[6]
Detailed Experimental Protocols
Protocol 1: Copper Removal by Aqueous Wash with EDTA
This protocol is a first-line approach for organic-soluble conjugates. The principle relies on the formation of a water-soluble copper-EDTA complex that is partitioned into the aqueous phase during a liquid-liquid extraction.
Methodology:
-
Dilution: Following the click reaction, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to a volume 5-10 times the initial reaction volume.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M EDTA solution (pH adjusted to 8.0).[5][8]
-
Extraction: Shake the funnel vigorously for 1-2 minutes. The aqueous layer may turn blue or green as it complexes with the copper.[6][8] Allow the layers to separate completely.
-
Separation: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the EDTA wash (steps 2-4) two more times with fresh EDTA solution, or until the aqueous layer is colorless.[5][6]
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove residual water and break any minor emulsions.[5][6]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.[5][6]
Protocol 2: Copper Removal Using a Solid-Phase Scavenger Resin
This method is highly effective for a wide range of products, including water-soluble conjugates where liquid-liquid extraction is impractical. It utilizes a solid support functionalized with high-affinity copper-chelating groups.
Methodology:
-
Resin Selection: Choose a copper scavenger resin compatible with your reaction solvent (e.g., SiliaMetS® Thiourea, QuadraSil™ AP).
-
Incubation: Add the scavenger resin (typically 3-5 equivalents relative to the initial copper amount) to the crude reaction mixture. Allow the suspension to stir gently at room temperature for 1-4 hours.
-
Filtration: Filter the mixture through a Büchner funnel or a syringe filter to remove the resin.[5]
-
Washing: Wash the collected resin with a small amount of fresh reaction solvent to recover any adsorbed product.[5][6]
-
Concentration: Combine the filtrate and the washings. This solution contains the purified product and can be concentrated under reduced pressure if necessary.[5][6]
Protocol 3: Copper Removal by Dialysis
This protocol is the gold standard for purifying large macromolecular conjugates (>20 kDa), such as PEGylated proteins or antibodies.
Methodology:
-
Sample Preparation: Place the crude reaction mixture into dialysis tubing with a molecular weight cut-off (MWCO) that is at least 10-20 times smaller than your conjugate's molecular weight.[6]
-
First Dialysis: Immerse the sealed dialysis bag in a large volume (at least 200 times the sample volume) of a suitable buffer (e.g., PBS) containing 10 mM EDTA.[6] Stir the buffer gently at 4°C for 2-4 hours.
-
Buffer Change 1: Replace the dialysis buffer with a fresh batch of the same EDTA-containing buffer and continue dialysis for another 2-4 hours.[6]
-
Buffer Change 2 (EDTA Removal): Replace the buffer with a fresh batch of dialysis buffer without EDTA and continue to dialyze overnight at 4°C.
-
Final Buffer Change: Perform one last buffer change with fresh, EDTA-free buffer for 2-4 hours to ensure complete removal of the chelating agent.[6] The purified sample can then be recovered from the dialysis bag.
Troubleshooting Guide
Caption: Common troubleshooting scenarios and solutions.
Frequently Asked Questions (FAQs)
Q1: Why is removing copper so critical, especially for drug development? A1: Beyond general cytotoxicity, residual copper can have profound, often overlooked, consequences in a therapeutic context.[2][5] It can catalyze the degradation of the drug or the biomolecule it's attached to, reducing shelf-life and potency.[3][10] In vivo, free copper can generate oxidative stress and interfere with biological signaling pathways, potentially leading to off-target toxicity and altered pharmacokinetic profiles.[2][4] Regulatory agencies require stringent control and quantification of such process-related impurities.
Q2: My product is water-soluble due to the PEG5 linker. Which method is best? A2: For water-soluble products like yours, liquid-liquid extraction with an aqueous chelator is difficult and often leads to product loss.[6] The most robust methods are solid-phase scavenger resins (Protocol 2), which are highly efficient in aqueous media.[6] If your conjugate is a large macromolecule, dialysis (Protocol 3) or size-exclusion chromatography are also excellent choices.[2][7]
Q3: How can I confirm that all the copper has been removed? A3: Visual inspection (absence of blue/green color) is a good first indicator but is not quantitative.[6][8] For applications requiring high purity, the residual copper concentration should be quantified by highly sensitive analytical techniques. The industry standards are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) , which can detect copper at parts-per-billion (ppb) levels.[11][12]
Q4: Does the 1,1,1-Trifluoroethyl group on my molecule affect copper removal? A4: The trifluoroethyl group itself is unlikely to directly interfere with the primary copper removal mechanisms. Its main contribution is to the overall electronic properties and stability of the conjugate. The dominant factors governing the choice of purification strategy are the properties imparted by the PEG5 chain—namely, enhanced hydrophilicity and potential for emulsion formation—and the overall size of the final conjugate. The purification strategy should therefore be based on the molecule's solubility and molecular weight.
Q5: Are there ways to avoid this copper removal step altogether? A5: Yes. If copper contamination is a persistent issue, you may consider "copper-free" click chemistry alternatives. The most common is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , which uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts with an azide without any metal catalyst.[13][14][15] While this eliminates the need for copper removal, it requires synthesis of the appropriate strained alkyne derivatives and may exhibit different reaction kinetics.[15]
References
- Technical Support Center: Copper Catalyst Removal in Click Chemistry - Benchchem.
- Technical Support Center: Protocol for Removal of Copper Catalyst After Click Reaction - Benchchem.
- Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions - Benchchem.
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - MDPI. Available at: [Link]
-
Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - ACS Publications. Available at: [Link]
-
How to remove copper after CuAAc click reaction? - ResearchGate. Available at: [Link]
-
Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate. Available at: [Link]
-
Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit. Available at: [Link]
-
Copper assisted sequence-specific chemical protein conjugation at a single backbone amide - Nature Communications. Available at: [Link]
- Removing excess copper catalyst from But-2-yn-1-ylglycine labeling - Benchchem.
-
A flow platform for degradation-free CuAAC bioconjugation - Nature Communications. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition - ACS Publications. Available at: [Link]
-
Copper free click chemistry reagent: CliCr® - Cristal Therapeutics. Available at: [Link]
-
Spectrophotometric Determination of Trace Concentrations of Copper in Waters Using the Chromogenic Reagent - MDPI. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. Available at: [Link]
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG7-alcohol - Benchchem.
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - ResearchGate. Available at: [Link]
-
Copper-free Click Chemistry to Crosslink Azides and Amines - Stratech. Available at: [Link]
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- 2. benchchem.com [benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A flow platform for degradation-free CuAAC bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper assisted sequence-specific chemical protein conjugation at a single backbone amide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper free click chemistry reagent: CliCr® - Cristal Therapeutics [cristaltherapeutics.com]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stratech.co.uk [stratech.co.uk]
Technical Support Center: Minimizing Aggregation During Fluorinated PEG Linker Conjugation
Welcome to the Technical Support Center for fluorinated PEG linker conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a common challenge in bioconjugation: aggregation. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are fluorinated PEG linkers and why are they used?
Fluorinated PEG linkers are bifunctional molecules that contain a polyethylene glycol (PEG) spacer and fluorine atoms integrated into their structure. They are used to connect a biomolecule (like a protein or antibody) to another molecule (such as a small molecule drug or an imaging agent). The PEG component enhances solubility, reduces immunogenicity, and prolongs circulation half-life.[1][2][3] The addition of fluorine can further modulate properties like hydrophobicity and metabolic stability.[4][5]
Q2: Why does aggregation occur during conjugation with fluorinated PEG linkers?
Aggregation during conjugation is a common issue that can compromise the efficacy and safety of the final product.[6] Several factors can contribute to this phenomenon:
-
Increased Hydrophobicity: While PEG itself is hydrophilic, the introduction of fluorine atoms can increase the hydrophobicity of the linker.[5][7] This can lead to the exposure of hydrophobic regions on the protein surface, promoting intermolecular interactions and aggregation.
-
Conformational Changes: The covalent attachment of a linker to a protein can disrupt the delicate balance of forces that maintain its native three-dimensional structure.[6][8] This can lead to partial unfolding and exposure of aggregation-prone regions.
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and high concentrations of reactants can all contribute to protein instability and aggregation.[6]
Q3: What are the initial signs of aggregation in my conjugation reaction?
Aggregation can manifest in several ways, from visible precipitates to subtle changes in solution properties. Common indicators include:
-
Visual Cues: The most obvious sign is the appearance of turbidity, cloudiness, or visible particles in the reaction mixture.[9]
-
Increased Light Scattering: An increase in absorbance at higher wavelengths (e.g., 350 nm) on a UV-Vis spectrophotometer can indicate the presence of light-scattering aggregates.[9][10]
-
Changes in Chromatographic Profile: Size exclusion chromatography (SEC) is a powerful tool for detecting and quantifying aggregates. An increase in early-eluting peaks corresponding to higher molecular weight species is a clear sign of aggregation.[9][11]
II. Troubleshooting Guide: A Proactive Approach to Minimizing Aggregation
This section provides a systematic approach to troubleshooting and preventing aggregation during fluorinated PEG linker conjugation. The key is to understand the interplay between the protein, the linker, and the reaction environment.
Issue 1: Visible Precipitation or Increased Turbidity During the Reaction
This is a clear indication of significant aggregation and requires immediate attention to the reaction conditions.
Root Cause Analysis & Corrective Actions
-
Incorrect pH: The pH of the reaction buffer is critical for maintaining protein stability. Suboptimal pH can alter the surface charge of the protein, reducing electrostatic repulsion and promoting aggregation.[6]
-
Solution: Perform a pH screening study. Prepare a series of buffers with pH values ranging from 6.0 to 8.5 in 0.5 unit increments.[9] Monitor turbidity and the formation of soluble aggregates using DLS or SEC. For thiol-maleimide reactions, a pH of 6.5-7.5 is generally recommended to balance cysteine reactivity and minimize side reactions.[12]
-
-
High Reactant Concentrations: High concentrations of either the protein or the PEG linker can increase the likelihood of intermolecular interactions, leading to aggregation.[6]
-
Solution: Optimize the concentrations of both the protein and the linker. It is often beneficial to perform the reaction at a lower protein concentration (e.g., < 5 mg/mL).
-
-
Inappropriate Temperature: Elevated temperatures can induce protein unfolding and aggregation.
-
Solution: Conduct the conjugation reaction at a lower temperature. While room temperature for a few hours may be sufficient, incubating at 4°C for a longer period (12-18 hours) can often minimize aggregation.[6]
-
Issue 2: High Levels of Soluble Aggregates Detected by SEC or DLS
Even in the absence of visible precipitation, the formation of soluble aggregates can be a significant issue.
Root Cause Analysis & Corrective Actions
-
Molar Ratio of Linker to Protein: An excessive molar ratio of the fluorinated PEG linker can lead to over-conjugation, which may induce conformational changes and subsequent aggregation.
-
Solution: Perform a titration of the linker-to-protein molar ratio. Start with a low ratio (e.g., 1.5:1) and gradually increase it. Analyze the products at each ratio by SEC to determine the optimal balance between conjugation efficiency and aggregation.
-
-
Hydrophobic Interactions: The fluorinated portions of the linker can contribute to increased hydrophobicity, driving aggregation.
-
Solution: The use of stabilizing excipients can be highly effective. These additives can help to shield exposed hydrophobic regions and improve the colloidal stability of the protein.
-
III. Strategic Use of Excipients to Mitigate Aggregation
Excipients are additives that can be included in the reaction buffer to enhance protein stability and prevent aggregation.[13][14] Their mechanism of action often involves preferentially excluding themselves from the protein surface, which favors a more compact, stable protein conformation.
Commonly Used Stabilizing Excipients
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Suppress aggregation by binding to hydrophobic patches and increasing the stability of the native state.[6] |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5 - 20% (w/v) | Act as "osmoprotectants," stabilizing the protein's native structure and increasing the energy barrier for unfolding.[6] |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | 0.01 - 0.1% (v/v) | Reduce surface tension and can bind to hydrophobic regions, preventing protein-protein interactions. |
Experimental Protocol: Screening for Optimal Excipients
-
Preparation: Prepare stock solutions of various excipients (e.g., 1 M Arginine, 50% Sucrose, 1% Polysorbate 20).
-
Experimental Setup: In a 96-well plate, set up your conjugation reaction with your protein and fluorinated PEG linker.
-
Excipient Addition: Add different excipients to the reaction wells at their target final concentrations. Include a control well with no excipient.
-
Incubation: Incubate the plate under your standard reaction conditions (or under stressed conditions like gentle agitation or slightly elevated temperature to accelerate aggregation).
-
Monitoring: Monitor the turbidity of the wells over time by measuring the absorbance at 350 nm.
-
Analysis: For the most promising excipients (those showing the lowest turbidity), perform SEC or DLS analysis to quantify the reduction in soluble aggregates compared to the control.[9]
IV. Visualizing the Process: Workflow and Mechanisms
To better understand the factors at play, the following diagrams illustrate the troubleshooting workflow and the proposed mechanism of aggregation.
Caption: A workflow for troubleshooting aggregation during fluorinated PEG linker conjugation.
Caption: Proposed mechanism for aggregation induced by fluorinated PEG linker conjugation.
V. Post-Conjugation Handling and Storage
Minimizing aggregation doesn't stop once the reaction is complete. Proper handling and storage of the purified conjugate are crucial for long-term stability.
-
Purification: Immediately after the reaction, purify the conjugate to remove unreacted linkers and any aggregates that may have formed. Size exclusion chromatography is a common and effective method.
-
Buffer Exchange: Exchange the purified conjugate into a storage buffer that has been optimized for stability. This may include the addition of cryoprotectants like glycerol or sucrose.[6]
-
Storage Conditions: Aliquot the final product into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can induce aggregation.[6]
By taking a systematic and informed approach to your fluorinated PEG linker conjugation experiments, you can significantly minimize aggregation and ensure the quality and efficacy of your final bioconjugate.
References
-
Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation - PMC. (2020, February 28). National Center for Biotechnology Information. Retrieved from [Link]
-
Structural basis for the enhanced stability of highly fluorinated proteins - PMC. National Center for Biotechnology Information. Retrieved from [Link]
-
Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC. (2023, December 19). National Center for Biotechnology Information. Retrieved from [Link]
-
Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC. National Center for Biotechnology Information. Retrieved from [Link]
-
Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations | Journal of Chemical Information and Modeling - ACS Publications. (2023, December 19). American Chemical Society Publications. Retrieved from [Link]
-
Optimization of a PEGylation process - Lund University Publications. Lund University Publications. Retrieved from [Link]
-
Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - RSC Publishing. Royal Society of Chemistry Publishing. Retrieved from [Link]
-
Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments - MDPI. (2021, September 17). MDPI. Retrieved from [Link]
-
Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (2025, June 24). Bio-Rad. Retrieved from [Link]
-
Optimising excipient properties to prevent aggregation in biopharmaceutical formulations | ChemRxiv. (2023, August 21). ChemRxiv. Retrieved from [Link]
-
Aggregation in antibody-drug conjugates: causes and mitigation - Cytiva. (2025, August 18). Cytiva. Retrieved from [Link]
-
Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 | ACS Omega - ACS Publications. American Chemical Society Publications. Retrieved from [Link]
-
The impact of fluorinated ionic liquids aggregation in the interactions with proteins | Request PDF - ResearchGate. ResearchGate. Retrieved from [Link]
-
Protein storage with perfluorinated PEG compartments in a hydrofluorocarbon solvent | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]
-
(PDF) Use of excipients to control aggregation in peptide and protein formulations - ResearchGate. ResearchGate. Retrieved from [Link]
-
Optimization of a PEGylation Reaction Using Design of Experiments (DOE) - Contentstack. Contentstack. Retrieved from [Link]
-
Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation - Frontiers. (2018, November 28). Frontiers. Retrieved from [Link]
-
Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics - BioProcess International. (2008, November 1). BioProcess International. Retrieved from [Link]
-
Structural basis for the enhanced stability of highly fluorinated proteins - PubMed. (2012, March 27). National Center for Biotechnology Information. Retrieved from [Link]
-
Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography | Analytical Chemistry - ACS Publications. (2025, November 19). American Chemical Society Publications. Retrieved from [Link]
-
Amorphous protein aggregation monitored using fluorescence self-quenching | Request PDF - ResearchGate. ResearchGate. Retrieved from [Link]
-
PEGylation Enhances Colloidal Stability and Promotes Ligand-Mediated Targeting of LAF–Xenopeptide mRNA Complexes - MDPI. (2025, November 9). MDPI. Retrieved from [Link]
-
5 must-know techniques for analyzing protein aggregation - APC. (2021, August 25). APC Ltd. Retrieved from [Link]
-
The Effects of Linker Length and Flexibility on Fc-Fusion Proteins - DASH - Harvard University. Harvard University. Retrieved from [Link]
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- 3. precisepeg.com [precisepeg.com]
- 4. Frontiers | Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation [frontiersin.org]
- 5. Structural basis for the enhanced stability of highly fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. approcess.com [approcess.com]
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- 14. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: 19F NMR Optimization for Trifluoroethyl-Labeled Proteins
Welcome to the Advanced NMR Application Support Center.
Subject: Optimization of Signal Intensity and Resolution for Trifluoroethyl (TFE) Cysteine-Labeled Proteins. Ticket Priority: High (Methodology Optimization) Assigned Specialist: Senior Application Scientist, Bio-NMR Division.
Introduction: The Philosophy of 19F Optimization
You are likely here because your 19F signal is buried in noise, your peaks are unexpectedly broad, or you are seeing "ghost" signals.
In 19F NMR of proteins, Signal-to-Noise Ratio (SNR) is not just a function of concentration and scan number. It is a derivative of three coupled variables: Labeling Efficiency , Relaxation Dynamics (CSA) , and Pulse Sequence Fidelity .
Trifluoroethyl (TFE) tags (typically attached via Cysteine alkylation) offer a specific advantage: the
This guide moves beyond basic protocols to address the causality of poor data.
Module 1: Sample Preparation & Labeling Chemistry
The Root Cause: 60% of "low signal" issues are actually "low labeling efficiency" or "probe sequestration" issues.
Protocol: High-Efficiency Cysteine Labeling
Standard Reagent: 2-Bromo-1,1,1-trifluoroethane (BTFE) or 2,2,2-Trifluoroethyl methanethiosulfonate (TFE-MTS).
| Step | Action | Technical Rationale (The "Why") |
| 1. Reduction | Treat protein (50-100 | Crucial: Surface cysteines oxidize rapidly. You cannot label a disulfide bond. TCEP is preferred as it is non-thiol and doesn't compete with the label. |
| 2. Buffer Exchange | Remove DTT (if used) via PD-10 or Zeba spin column. TCEP can remain. | Thiol-based reductants (DTT/BME) will react with the alkylating agent, quenching the reaction and lowering yield. |
| 3. Labeling | Add TFE reagent (10-20x excess). Incubate at pH 7.5–8.0, 25°C, dark, 2–4 hours. | pH Control: The nucleophile is the thiolate anion ( |
| 4. The "SLAPS" Step | Stop! If using detergents/lipids, spin down/wash before adding detergent. | Sequestration: Hydrophobic probes partition into micelles, creating broad background signals that mimic protein signals [1]. |
| 5. Validation | ESI-MS Analysis. | Look for mass shift: +96.05 Da (for trifluoroethylation via bromide displacement). If you see +0, labeling failed. |
Visual Workflow: The "SLAPS" Logic
Avoid probe sequestration in hydrophobic pockets or micelles.
Caption: Logic flow for preventing probe sequestration (SLAPS method) to ensure signal originates from the protein, not the micelle.
Module 2: Acquisition Parameters & Physics
The Root Cause: Broad lines in 19F are often caused by Chemical Shift Anisotropy (CSA) or uncoupled protons, not just protein size.
The Field Strength Paradox
Unlike 1H NMR, where "higher field is better," 19F NMR suffers significantly from CSA broadening at ultra-high fields.
-
Mechanism: Linewidth (
) due to CSA scales as . -
Recommendation: For TFE-labeled proteins >30 kDa, 500 MHz or 600 MHz often yields better SNR and sharper lines than 800+ MHz. The gain in Boltzmann sensitivity at 800 MHz is negated by the loss of signal amplitude due to broadening.
Decoupling is Non-Negotiable
Trifluoroethyl groups (
-
The Issue: The vicinal protons on the methylene group couple to the fluorines (
). This splits your signal into a triplet (or broad blob), diluting intensity by 3x. -
The Fix: You must use inverse-gated 1H decoupling (e.g., WALTZ-16) during acquisition.
-
Note: Ensure the decoupler is centered on the aliphatic region (~3-4 ppm 1H) if possible, though standard broadband covers it.
-
Relaxation & Recycle Delay ( )
Fluorine
-
The Error: Using a standard proton
of 1.0s. -
The Fix: Measure
using inversion-recovery. Set (for Ernst Angle excitation) to maximize SNR per unit time.
Module 3: Troubleshooting & FAQs
Q1: My signal is a broad, featureless hump. Is it aggregation?
Diagnosis:
-
Check Line Width: If linewidth > 100 Hz for a <50 kDa protein, it is likely aggregation or exchange broadening.
-
Viscosity Test: Did you add glycerol? >10% glycerol at low temp dramatically slows tumbling.
-
The "Gem-Diol" Trap: If you used a ketone-based linker (like BTFA), it hydrates in water to form a gem-diol.[1] This creates a chemical shift artifact around -84 ppm that is often mistaken for a broad protein signal [2].
-
Solution: Switch to TFE-bromide or TFE-thiol reagents.
-
Q2: I see multiple peaks for a single cysteine mutant.
Diagnosis:
-
Slow Exchange: The protein exists in multiple stable conformers (slow exchange on the NMR timescale). This is a feature, not a bug—you are detecting conformational heterogeneity.
-
Stereoisomers: Commercial TFE reagents are usually achiral, but if the linker creates a chiral center upon reaction, you may see diastereomers.
-
Incomplete Reduction: You might be seeing a mix of labeled Cys and oxidized (disulfide) species if the reaction wasn't driven to completion.
Q3: How do I reference the chemical shift?
Standard: Trifluoroacetic Acid (TFA) is the most common external standard.
-
Shift:
(relative to at 0 ppm). -
Tip: Do not put TFA inside the protein tube (pH drop). Use a coaxial insert or a separate reference tube.
Troubleshooting Logic Tree
Caption: Systematic troubleshooting path for 19F NMR signal loss, prioritizing chemical validation before physical parameter adjustment.
References
-
Cell Membrane Probe Sequestration (SLAPS method): Ye, L., et al. (2015). "A method for selective 19F-labeling absent of probe sequestration."[2] Journal of Biomolecular NMR.
-
Gem-Diol Artifacts in Fluorine Labeling: Wang, Y., et al. (2026).[1] "19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA)." Analytical Chemistry.
-
19F Relaxation and CSA Effects: Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). "Current applications of 19F NMR to studies of protein structure and dynamics." Progress in Nuclear Magnetic Resonance Spectroscopy.
-
TFE Labeling Protocols: Manglik, A., et al. (2015).[3] "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR.
Sources
preventing precipitation of 1,1,1-Trifluoroethyl-PEG5-Propargyl in DMSO
Technical Support Center: Preventing Precipitation of 1,1,1-Trifluoroethyl-PEG5-Propargyl in DMSO
Executive Summary: The Amphiphilic Challenge
1,1,1-Trifluoroethyl-PEG5-Propargyl is a specialized heterobifunctional linker used primarily in PROTAC® development and "Click Chemistry" applications.[1] Its utility stems from its unique structure: a reactive propargyl head (alkyne), a flexible hydrophilic PEG5 linker, and a fluorinated tail (trifluoroethyl).
However, this structure creates a solubility paradox in DMSO:
-
The PEG5 region is highly hydrophilic and hygroscopic.
-
The Trifluoroethyl group is fluorophilic/hydrophobic and lipophilic.
While DMSO is an excellent solvent for this compound, its high hygroscopicity (tendency to absorb atmospheric water) is the primary enemy.[2] As DMSO absorbs moisture, the solvent environment becomes increasingly polar.[2] The hydrophobic trifluoroethyl tails, unable to remain solvated in the water-enriched DMSO, aggregate to minimize surface energy, leading to cloudiness, phase separation, or precipitation.
Troubleshooting Guide & FAQs
Scenario A: Storage & Handling Issues
Q: My stock solution was clear when prepared, but after a week in the freezer (-20°C), it looks cloudy or has crystals. Why? A: This is likely due to Cryoprecipitation induced by moisture .[1]
-
Mechanism: DMSO freezes at ~19°C. If the vial was not sealed under inert gas (Argon/Nitrogen), moisture condensed inside the vial during previous openings. Upon freezing, water crystallizes separately or alters the eutectic point, forcing the fluorinated compound out of the solution lattice.
-
The Fix:
-
Thaw the vial completely at Room Temperature (RT).
-
Vortex vigorously for 30 seconds.
-
If cloudiness persists, warm the vial to 37°C for 5 minutes and sonicate.
-
Prevention: Always equilibrate vials to RT before opening to prevent condensation.
-
Q: I see a "film" or oil droplets on the surface of my DMSO stock. Is the compound degrading? A: It is likely "Oiling Out" , not degradation.
-
Mechanism: The trifluoroethyl group is fluorophilic. In the presence of water contaminants, these groups may migrate to the air-liquid interface (which is hydrophobic) or form micelle-like aggregates that appear as oil droplets.[1]
-
The Fix: Add a small volume (e.g., 10% of total volume) of fresh, anhydrous DMSO to re-solubilize the aggregates. Sonicate briefly.[1]
Scenario B: Experimental Application Issues
Q: The compound precipitates immediately when I dilute the DMSO stock into aqueous buffer (PBS/Media). How do I stop this? A: You are experiencing Solvent Shock .[1]
-
Mechanism: Rapid introduction of the hydrophobic trifluoroethyl group into a high-polarity aqueous environment causes immediate aggregation before the PEG chain can solvate the molecule.
-
The Fix: Use the "Step-Down" Dilution Protocol (see Section 3). Never add the stock directly to a static volume of buffer; always add stock to agitated buffer.
Q: Can I use plastic pipette tips? A: Yes, but be cautious. Fluorinated compounds can adsorb to polypropylene surfaces.[1] For very low concentrations (<1 µM), use Low-Retention Tips or glass-lined syringes to ensure accurate dosing.[1]
Validated Protocols
Protocol A: Preparation of Anhydrous Stock Solution
Goal: Create a stable 10–50 mM stock solution resistant to precipitation.
Reagents:
-
1,1,1-Trifluoroethyl-PEG5-Propargyl (Solid/Oil)[1]
-
Anhydrous DMSO (≥99.9%, water content <50 ppm) – Do not use "molecular biology grade" DMSO that has been opened previously.
Steps:
-
Equilibration: Allow the product vial to warm to room temperature (20–25°C) for at least 30 minutes before opening. Crucial: Opening a cold vial causes immediate water condensation.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve the target concentration.
-
Dissolution: Vortex for 30 seconds. If the product is an oil, ensure it dissolves completely from the vial walls.
-
Inert Gas Overlay: Gently blow a stream of dry Nitrogen or Argon into the headspace of the vial for 5–10 seconds to displace humid air.
-
Sealing: Cap tightly. Wrap the cap junction with Parafilm®.[3]
-
Storage: Store at -20°C in a desiccated container.
Protocol B: The "Step-Down" Aqueous Dilution
Goal: Dilute DMSO stock into PBS/Media without crashing out.[1]
Steps:
-
Pre-warm your aqueous buffer to RT or 37°C. (Cold buffers decrease solubility).[1]
-
Agitate the buffer using a vortexer on a low setting or a magnetic stir bar.
-
Dropwise Addition: Slowly add the DMSO stock to the center of the vortex/swirl.
-
Do not touch the pipette tip to the buffer surface (prevents clogging the tip).
-
Do not blast the stock against the tube wall.
-
-
Intermediate Step (Optional): If precipitation persists at >100 µM, prepare an intermediate 10x working solution in a co-solvent mix (e.g., 50% DMSO / 50% PEG300 or t-Butanol) before the final dilution into water.
Physicochemical Data & Solubility Limits
| Parameter | Value / Characteristic | Impact on Solubility |
| MW | ~280–350 Da (Est.) | Low MW aids solubility, but fluorination opposes it.[1] |
| LogP (Est.) | ~1.5 (Amphiphilic) | Moderate lipophilicity; requires organic co-solvent.[1] |
| DMSO Solubility | >50 mM (Anhydrous) | High in pure DMSO. |
| Water Solubility | Moderate to High | PEG5 aids solubility, but Trifluoroethyl limits it. |
| Critical Water Limit | ~10–15% in DMSO | Above this water %, precipitation risk spikes. |
| Freezing Point | 19°C (Pure DMSO) | Storage <19°C freezes solvent; promotes crystal growth.[1] |
Visualizations
Figure 1: Mechanism of Water-Induced Precipitation
This diagram illustrates how atmospheric moisture disrupts the solvation shell of the fluorinated tail.
Caption: Water acts as an anti-solvent, forcing hydrophobic trifluoroethyl groups to aggregate.[1]
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve precipitation events.
Caption: Step-by-step logic to identify and resolve the root cause of precipitation.
References
-
BenchChem. Technical Support Center: Preventing Compound Precipitation in Cell Media.[1] Retrieved from [1]
-
BroadPharm. 1,1,1-Trifluoroethyl-PEG5-Propargyl Product Information & Handling. Retrieved from [1]
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from
-
Way, L. (2014). Compound precipitation in high-concentration DMSO solutions.[1][4] Journal of Biomolecular Screening.[4] Retrieved from
-
Scanga, R., et al. (2018).[5] Click chemistry approaches to expand the repertoire of PEG-based fluorinated surfactants.[1][5] Royal Society of Chemistry. Retrieved from [1]
Sources
- 1. 1,1,1-Trifluoroethyl-PEG2-propargyl | 1835759-73-3 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click chemistry approaches to expand the repertoire of PEG-based fluorinated surfactants for droplet microfluidics - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01254G [pubs.rsc.org]
Technical Support Center: pH Stability and Handling of 1,1,1-Trifluoroethyl-PEG5-Propargyl
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected challenges when integrating heterobifunctional linkers into their bioconjugation, targeted drug delivery, or PROTAC workflows.
A pervasive misconception in the field is that all PEGylated linkers are highly sensitive to pH fluctuations. However, 1,1,1-Trifluoroethyl-PEG5-Propargyl is a unique, non-ionizable molecule. Because it entirely lacks hydrolyzable functional groups (such as esters, carbonates, or amides), its intrinsic structural stability across the pH scale is exceptionally robust. Most issues reported by users—such as apparent degradation, precipitation, or failed bioconjugation—are not caused by pH-driven hydrolysis of the linker itself. Instead, they are driven by secondary environmental factors, such as metal-catalyzed auto-oxidation of the PEG chain or pH-incompatible click chemistry catalysts.
This guide deconstructs the chemical causality behind these issues, providing you with the theoretical grounding and self-validating protocols necessary to troubleshoot your experiments effectively.
Quantitative Data: pH Stability and Reactivity Matrix
To establish a baseline, the table below summarizes the physical and chemical behavior of 1,1,1-Trifluoroethyl-PEG5-Propargyl across different aqueous pH environments.
| Parameter | pH 2.0 (Acidic) | pH 7.4 (Physiological) | pH 10.0 (Basic) | Causality / Mechanistic Note |
| Linker Hydrolysis | 0% Degradation | 0% Degradation | 0% Degradation | Polyether bonds and CF3 groups are chemically inert to aqueous hydrolysis across standard pH ranges. |
| Linker Charge State | Neutral | Neutral | Neutral | The molecule lacks ionizable functional groups (the terminal alkyne proton has a pKa of ~25). |
| Aqueous Solubility | High (>10 mg/mL) | High (>10 mg/mL) | High (>10 mg/mL) | Solubility is pH-independent; it is driven entirely by the hydration sphere of the PEG5 chain. |
| CuAAC Reactivity | Fails | Optimal | Fails | The Cu(I) catalyst destabilizes at pH < 6 (due to ligand protonation) and pH > 8.5 (due to Cu(OH)₂ precipitation). |
Visualizing the Causality: Structural Stability vs. Reaction Environment
The following diagram maps the intrinsic stability of the linker's structural components against the environmental pH constraints required for downstream bioconjugation.
Caption: Structural stability of 1,1,1-Trifluoroethyl-PEG5-Propargyl and pH-dependent CuAAC reactivity.
Troubleshooting Guide & FAQs
Q1: I incubated 1,1,1-Trifluoroethyl-PEG5-Propargyl in a pH 3.0 acetate buffer for 48 hours, and my downstream Click reaction failed. Does the alkyne or PEG degrade at low pH?
-
Causality & Expert Insight: Neither the polyether backbone nor the terminal alkyne is susceptible to aqueous acidic hydrolysis. Furthermore, the strongly electron-withdrawing nature of the trifluoroethyl (CF₃) group reduces the basicity of the adjacent ether oxygen, making it even more resistant to acidic cleavage than a standard aliphatic PEG ether. The failure of your downstream reaction is not due to linker degradation. 1,1,1-Trifluoroethyl-PEG5-Propargyl forms a triazole linkage with azides via copper-catalyzed azide-alkyne Click Chemistry (CuAAC)[1]. CuAAC is highly pH-dependent; at pH < 6.5, the nitrogen-based ligands (e.g., THPTA or TBTA) become protonated and fail to stabilize the Cu(I) catalyst, leading to its rapid disproportionation into inactive Cu(0) and Cu(II).
-
Actionable Step: Neutralize your sample buffer to pH 7.4 using 1M Tris or NaOH before adding the Cu(I)/ligand complex.
Q2: My LC-MS data shows chain cleavage (loss of ethylene glycol units) after storing the linker in pH 7.4 PBS for a month at room temperature. Is the ether bond unstable at physiological pH?
-
Causality & Expert Insight: PEG ether bonds do not undergo hydrolytic cleavage at pH 7.4. What you are observing is oxidative degradation (auto-oxidation). Polyethylene glycols are prone to forming hydroperoxides in the presence of dissolved oxygen and trace transition metals (which are ubiquitous in standard laboratory PBS), leading to chain cleavage and a reduction in pH over time[2].
-
Actionable Step: Store the neat linker as a dry liquid/oil at -20°C under argon. If aqueous stock solutions are strictly necessary, purge the buffer with argon, add a chelator (e.g., 1 mM EDTA) to sequester trace metals, and store at 4°C protected from light.
Q3: I am trying to conjugate this linker to an azide-modified protein at pH 9.0 to match the protein's isoelectric point (pI), but I see massive precipitation and no conjugation. Is the linker precipitating out of solution?
-
Causality & Expert Insight: 1,1,1-Trifluoroethyl-PEG5-Propargyl is an amphiphilic, non-ionic molecule. The propargyl group is a relatively nonpolar terminal alkyne, while the PEG chain drives excellent aqueous solubility[3]. Because the molecule lacks ionizable groups, its solubility profile is entirely pH-independent. The precipitation you observe at pH 9.0 is caused by the Cu(I) catalyst, not the linker. Above pH 8.0, Cu(I) rapidly oxidizes, and the basic conditions drive the formation of insoluble copper hydroxides (Cu(OH)₂), which crash out of solution and co-precipitate your protein.
-
Actionable Step: Lower the reaction pH to 7.0–7.5. If your specific protein absolutely requires pH 9.0 for structural stability, you must abandon CuAAC and switch to a copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using a DBCO-PEG linker instead.
Experimental Protocols
Protocol 1: Self-Validating Forced Degradation & Stability Assessment
Purpose: To definitively prove whether observed linker loss in your assay is due to hydrolytic instability (pH) or auto-oxidation (O₂/Metals).
-
Sample Preparation: Prepare a 1 mg/mL stock of 1,1,1-Trifluoroethyl-PEG5-Propargyl in LC-MS grade water.
-
Stress Conditions (Test Arm): Dilute the stock to 100 µg/mL in your target experimental buffer (e.g., pH 3.0 or pH 9.0) exposed to ambient air and light at 37°C for 48 hours.
-
Control Conditions (Validation Arm): Dilute the stock to 100 µg/mL in the exact same buffer, but supplement with 1 mM EDTA, purge with Argon gas for 15 minutes, and incubate in the dark at 37°C for 48 hours.
-
LC-MS Analysis: Inject 10 µL of both arms into an LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Monitor the exact mass of the intact linker (MW: 314.3 g/mol ).
-
Self-Validation Check: If the Test Arm shows degradation peaks (e.g., MW - 44 Da indicating loss of PEG units) but the Control Arm remains 100% intact, you have successfully validated that the degradation is oxidative (metal/O₂ catalyzed) rather than a baseline hydrolytic instability. You can confidently proceed using the buffer, provided you control for oxidation.
Protocol 2: pH-Optimized CuAAC Bioconjugation Workflow
Purpose: To successfully conjugate the propargyl group to an azide-bearing target without compromising the pH-sensitive Cu(I) catalyst.
-
Buffer Preparation: Prepare 100 mM Sodium Phosphate buffer. Strictly adjust the pH to 7.4. Do not use buffers containing primary amines (e.g., Tris) or chelators (e.g., EDTA), as they will strip the copper catalyst.
-
Reagent Assembly: In a microcentrifuge tube, combine:
-
Azide-modified target molecule (e.g., 50 µM final).
-
1,1,1-Trifluoroethyl-PEG5-Propargyl (250 µM final, 5 molar equivalents).
-
-
Catalyst Complexation (Critical Step): In a separate tube, pre-mix 1 mM CuSO₄ with 5 mM THPTA ligand. Incubate for 5 minutes. Then, add 10 mM Sodium Ascorbate (freshly prepared) to reduce Cu(II) to Cu(I). The solution should turn from faint blue to completely colorless.
-
Reaction Execution: Add the colorless Cu(I)-THPTA complex to your main reaction tube. Incubate at room temperature for 2 hours.
-
Self-Validation Check: Monitor the visual appearance of the reaction tube. If the solution remains clear/colorless, the Cu(I) state is stable, validating your pH environment. If the solution turns green or brown, the Cu(I) has oxidized or precipitated, validating that your buffer pH was either too high or contaminated with oxidizing agents, requiring immediate buffer exchange.
References
1.2 - Hampton Research 2.1 - BroadPharm 3. 3 - BenchChem
Sources
Technical Support Center: Overcoming Steric Hindrance in PEG5 Propargyl Click Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides targeted troubleshooting advice and in-depth FAQs to address challenges associated with steric hindrance in PEG5 propargyl "click" reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a team of Senior Application Scientists, we have developed this resource to combine practical, field-tested solutions with fundamental scientific principles to help you overcome common experimental hurdles.
Part 1: The Challenge of Steric Hindrance in CuAAC Reactions
The CuAAC reaction is a powerful tool for bioconjugation, prized for its high efficiency and specificity.[1][2][3] However, its effectiveness can be significantly reduced by steric hindrance, particularly when conjugating bulky molecules.[4][5] A frequent challenge arises when attempting to conjugate a PEG5 propargyl group to a sterically hindered azide. The polyethylene glycol (PEG) chain, while beneficial for properties like solubility, can crowd the reactive alkyne, impeding the approach of the azide and the coordination of the copper catalyst.[4][6]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems and offers practical solutions for overcoming steric hindrance in your PEG5 propargyl click reactions.
Q1: My click reaction with a PEG5 propargyl is resulting in a low yield. How can I confirm that steric hindrance is the issue?
A1: A low yield is a primary indicator of steric hindrance. To diagnose the problem, consider these steps:
-
Evaluate Your Reactants: Assess the bulkiness of the azide-containing molecule. Is the azide attached to a large protein, a dendrimer, or located in a sterically crowded region of the molecule? The PEG5 chain itself also contributes to the steric bulk.[4]
-
Perform a Control Experiment: Conduct the reaction using a smaller, less hindered azide, such as benzyl azide. If this control reaction proceeds with a high yield under identical conditions, it strongly suggests that steric hindrance with your target azide is the main problem.
-
Analytical Monitoring: Utilize techniques like LC-MS or MALDI-TOF to analyze your reaction mixture at various time points. A significant amount of unreacted starting materials, especially the more sterically hindered component, points towards a steric issue.
Q2: What are the most effective methods to enhance reaction efficiency when steric hindrance is the suspected cause?
A2: A multi-faceted approach, focusing on the optimization of the catalyst system and reaction conditions, is often the most effective strategy.
The selection and concentration of the copper source and its stabilizing ligand are of utmost importance.
-
Copper Source: While a combination of copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate is commonly used to generate the active Cu(I) catalyst in situ, starting with a more soluble Cu(I) source such as CuBr or CuI can sometimes yield better results.[1][2][5]
-
Ligand Selection: Ligands play a crucial role in stabilizing the Cu(I) oxidation state and facilitating the catalytic cycle.[5][7] For sterically demanding reactions, specialized ligands can dramatically improve outcomes.[3]
| Ligand | Key Features and Recommendations |
| TBTA (Tris(benzyltriazolylmethyl)amine) | A widely used and effective ligand, though its own bulk can sometimes be a disadvantage in cases of severe steric hindrance.[7][8][9] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | A water-soluble version of TBTA, often favored for bioconjugations in aqueous solutions.[8][9][10] |
| BTTES (2-[4-({Bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]ethyl hydrogen sulfate) | A highly effective, water-soluble ligand known for accelerating CuAAC reactions, even with difficult substrates. It is often a top choice for overcoming steric hindrance.[8][11][12] |
| BTTAA | Another highly efficient water-soluble ligand that can significantly enhance reaction rates in biological systems.[3][8][9] |
Experimental Protocol: Ligand Screening
-
Reaction Setup: Prepare parallel reactions using your PEG5 propargyl and hindered azide.
-
Reagents:
-
PEG5 Propargyl (1 equivalent)
-
Hindered Azide (1.2 equivalents)
-
Copper(II) Sulfate (0.1 equivalents)
-
Sodium Ascorbate (0.5 equivalents)
-
Ligand (e.g., TBTA, THPTA, BTTES) (0.1 to 0.5 equivalents)
-
-
Solvent: A mixture of water and a co-solvent like DMSO or t-butanol is often used to ensure all components remain in solution.
-
Procedure: a. Dissolve the PEG5 propargyl and hindered azide in the chosen solvent. b. In separate tubes, create premixed catalyst solutions by combining the copper sulfate and each respective ligand, allowing them to incubate for 5-10 minutes. c. Add the sodium ascorbate to the main reaction mixture, followed by the premixed catalyst/ligand solution. d. Let the reactions proceed at room temperature, monitoring their progress with a suitable analytical method like LC-MS at regular intervals (e.g., 1, 4, and 12 hours).
-
Analysis: Compare the product formation across the different ligand conditions to determine the most effective one for your system.
-
Temperature: While many click reactions are efficient at room temperature, gently heating the reaction to 37-50 °C can provide the necessary energy to overcome steric barriers.[10][13] Exercise caution with temperature-sensitive biomolecules.
-
Solvent: The choice of solvent affects the solubility and conformation of your reactants and catalyst. For biomolecules, aqueous buffers are standard, but the addition of organic co-solvents like DMSO, DMF, or t-butanol can help solubilize hydrophobic components and potentially expose the reactive sites.[10]
-
pH: For reactions in aqueous media, a pH between 7 and 8 is generally optimal for CuAAC.[1][5][6]
Q3: Should I consider a copper-free click chemistry approach to bypass these challenges?
A3: Yes, if you are encountering persistent issues with the copper-catalyzed reaction or if copper toxicity is a concern (e.g., in live-cell imaging), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[4][14][15] SPAAC is a copper-free method that utilizes the high reactivity of a strained cyclooctyne with an azide.[14]
-
Advantages of SPAAC:
-
Considerations for SPAAC:
-
SPAAC reactions are generally slower than CuAAC.
-
This method requires the synthesis or purchase of a strained cyclooctyne (e.g., DBCO, BCN, DIFO) instead of a terminal alkyne like your PEG5 propargyl.
-
Workflow: Choosing Between CuAAC and SPAAC
Decision workflow for troubleshooting low-yield PEG5 propargyl click reactions.
Part 3: A Deeper Look at the Mechanism
A solid understanding of the CuAAC mechanism can provide valuable insights for effective troubleshooting.
The Catalytic Cycle of CuAAC
A simplified representation of the catalytic cycle for CuAAC.
Steric hindrance can create bottlenecks at several points in this cycle:
-
Acetylide Formation: Bulky groups near the alkyne can interfere with the coordination of the Cu(I)-ligand complex.
-
Azide Coordination: This is a common point of failure. A sterically hindered azide may be physically prevented from approaching the copper acetylide intermediate to form the copper triazolide.[16]
-
Ligand Effects: While ligands are essential for stabilizing the copper, a bulky ligand might inadvertently contribute to the steric clash with the substrates. This highlights the importance of ligand screening.
By systematically addressing these potential issues through the optimization of your catalyst system and reaction conditions, you can significantly increase the success rate of your PEG5 propargyl click reactions, even when working with challenging, sterically hindered molecules.
References
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. National Center for Biotechnology Information. [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Royal Society of Chemistry. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. American Chemical Society Publications. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. SciSpace. [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. American Chemical Society Publications. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Center for Biotechnology Information. [Link]
-
Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. National Center for Biotechnology Information. [Link]
-
Optimization of the conditions for CuAAC reaction. ResearchGate. [Link]
-
Copper Free Click Chemistry Reagent: CliCr®. Cristal Therapeutics. [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI. [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. University of Southampton ePrints. [Link]
-
Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins. National Center for Biotechnology Information. [Link]
-
A Recent Concept of Importance: Click Chemistry. ResearchGate. [Link]
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. American Chemical Society Publications. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Purification of 1,1,1-Trifluoroethyl-PEG5-Propargyl Conjugates
Global Support Center – Advanced Bioconjugation Hub (Tokyo)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges associated with 1,1,1-Trifluoroethyl-PEG5-Propargyl. This heterobifunctional linker is critical in PROTAC synthesis and click chemistry. However, its amphiphilic nature—combining a fluorophilic trifluoroethyl head, a hydrophilic discrete PEG5 chain, and a reactive alkyne tail—requires tailored purification strategies. Standard silica gel chromatography often fails due to the strong hydrogen-bonding of the PEG chain and the lack of a UV-active chromophore.
Below, you will find our field-proven, self-validating protocols and troubleshooting matrices designed to ensure high-purity recovery of your conjugates.
Purification Decision Matrix
The optimal purification route depends entirely on the purity of your starting materials. Use the logic workflow below to determine whether to use Fluorous Solid-Phase Extraction (FSPE) or Reverse-Phase HPLC (RP-HPLC).
Workflow for the purification of 1,1,1-Trifluoroethyl-PEG5-Propargyl.
Core Purification Methodologies
Every protocol provided here is designed as a self-validating system . Do not proceed to subsequent steps without confirming the validation checks.
Methodology A: Fluorous Solid-Phase Extraction (FSPE)
Causality: The 1,1,1-trifluoroethyl group acts as a "light fluorous" tag. While it lacks the extreme fluorophilicity of perfluorohexyl tags, it exhibits sufficient orthogonal affinity to fluorous-modified silica (e.g., FluoroFlash®) to selectively separate the conjugate from non-fluorinated PEG precursors [[1]](1].
-
Equilibration: Condition the FSPE cartridge with 3 column volumes (CV) of 50% Methanol/Water.
-
Causality: This establishes the polar mobile phase environment necessary to force the fluorinated conjugate to partition onto the fluorous stationary phase.
-
-
Loading: Dissolve the crude conjugate in a minimal volume of 20% Methanol/Water and load it onto the cartridge.
-
Validation Check: Spot 1 µL of the flow-through on a TLC plate and stain with KMnO₄. If a yellow spot appears on the purple background, the PEG conjugate is breaking through. Stop, recover the flow-through, and dilute your loading solvent with more water.
-
-
Fluorophobic Wash: Wash with 3 CV of 50% Methanol/Water.
-
Validation Check: Analyze the wash fraction via LC-MS. You should only observe the mass of the unreacted PEG starting material.
-
Fluorophilic Elution: Elute the target conjugate with 3 CV of 100% THF or 100% Methanol.
-
Causality: The pure organic solvent disrupts the weak fluorous-fluorous interactions, releasing the conjugate.
-
-
Concentration: Evaporate the confirmed fractions under reduced pressure to yield the pure conjugate.
Methodology B: Reverse-Phase HPLC (RP-HPLC)
Causality: If the starting PEG material was polydisperse (containing PEG4 and PEG6 impurities), FSPE cannot resolve these oligomers because they all contain the same trifluoroethyl tag. RP-HPLC separates molecules based on hydrophobic surface area, allowing baseline resolution of discrete PEG lengths.
-
Column Selection: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Solvent Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile.
-
Causality: Avoiding strong acids like Trifluoroacetic Acid (TFA) prevents acid-catalyzed hydration of the propargyl group during downstream lyophilization.
-
-
Gradient Elution: Run a shallow gradient from 10% B to 50% B over 40 minutes.
-
Causality: Shallow gradients are required to resolve the minor polarity differences between discrete PEG4, PEG5, and PEG6 oligomers.
-
-
Detection: Monitor using an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Causality: PEG lacks a strong UV chromophore; relying solely on UV 210 nm (alkyne absorbance) will result in poor peak quantification.
-
-
Fraction Pooling & Lyophilization:
-
Validation Check: Before pooling, run a rapid 5-minute analytical HPLC gradient on the first, middle, and last fractions of the peak. Only pool fractions with >95% purity. Weigh the recovered powder post-lyophilization and dissolve a 1 mg/mL aliquot in D₂O for ¹H-NMR. The integration ratio of the terminal alkyne proton (~2.8 ppm) to the CF₃-adjacent CH₂ protons (~3.9 ppm) must be exactly 1:2, proving the alkyne survived the concentration step intact.
-
Quantitative Data: FSPE vs. RP-HPLC Performance Metrics
| Parameter | Fluorous SPE (FSPE) | Reverse-Phase HPLC (C18) |
| Primary Separation Mechanism | Fluorous affinity (F-F interactions) | Hydrophobicity & Partitioning |
| Fluorine Content Requirement | Optimal for heavy fluorous, viable for CF₃ | Independent of F-content |
| Resolution of PEG Oligomers | Poor (Cannot separate PEG4 from PEG5) | Excellent (Baseline resolution) |
| Typical Recovery Rate | 85% – 95% | 70% – 80% |
| Solvent Consumption | Low (< 50 mL per run) | High (> 500 mL per run) |
| Scalability | High (Multi-gram scale easily achieved) | Moderate (Requires prep-columns) |
Troubleshooting & FAQs
Q1: My conjugate co-elutes with unreacted PEG starting material during RP-HPLC. How can I resolve this? A: The polarity difference between PEG5-propargyl and 1,1,1-Trifluoroethyl-PEG5-propargyl is sometimes masked in standard water/acetonitrile gradients. Solution: Switch to FSPE. The fluorous affinity interaction is highly specific to the trifluoroethyl group, completely bypassing the hydrophobic/hydrophilic separation axis 1[1].
Q2: I am seeing a mass +18 Da in my purified product via MS. What happened? A: This indicates alkyne hydration (conversion of the propargyl group to a ketone). This is catalyzed by trace transition metals or prolonged exposure to acidic mobile phases (like 0.1% TFA) during HPLC fraction concentration. Solution: Use a volatile, near-neutral buffer like 10 mM Ammonium Acetate (pH 6.8) instead of TFA, and avoid excessive heat during rotary evaporation or lyophilization.
Q3: The recovery rate from the FSPE cartridge is unusually low (<50%). Where is my product? A: The trifluoroethyl group is considered "light fluorous" (containing only 3 fluorine atoms). If the loading solvent contains too much organic modifier (e.g., >50% Methanol), the fluorous interaction is overpowered, and the product breaks through during the loading or wash steps. Solution: Load the sample in a maximum of 20-30% organic solvent and keep the fluorophobic wash strictly at or below 50% Methanol/Water [[2]](2].
Q4: How do I track the product during purification if it doesn't have a UV-active chromophore? A: Since 1,1,1-Trifluoroethyl-PEG5-Propargyl lacks aromatic rings, UV detection (even at 210 nm for the alkyne) is unreliable. Solution: Use ELSD, CAD, or MS-TIC (Total Ion Chromatogram) for HPLC. For FSPE or TLC monitoring, use universal stains such as Iodine vapor, Potassium Permanganate (KMnO₄), or Dragendorff's reagent to visualize the PEG chain.
References
-
Synthetic applications of fluorous solid-phase extraction (F-SPE) . National Institutes of Health (NIH) / PMC. 1
Sources
Validation & Comparative
A Comparative Guide to HPLC Analysis Methods for 1,1,1-Trifluoroethyl-PEG5-Propargyl Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Purity in Functionalized PEG Linkers
In the rapidly advancing fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the purity of linker molecules is paramount. 1,1,1-Trifluoroethyl-PEG5-Propargyl is a heterobifunctional linker that offers a trifluoroethyl group, a five-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group for "click" chemistry applications. The PEG spacer enhances solubility and pharmacokinetic properties, while the terminal groups provide sites for conjugation. Impurities in this critical reagent can lead to the formation of undesirable side products, complicate downstream purification efforts, and ultimately compromise the efficacy, safety, and reproducibility of the final therapeutic agent.[1]
This in-depth technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust and accurate purity assessment of 1,1,1-Trifluoroethyl-PEG5-Propargyl. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in selecting and implementing the most appropriate analytical strategy.
The Analytical Challenge: The Unique Properties of a Functionalized PEG
The analysis of 1,1,1-Trifluoroethyl-PEG5-Propargyl presents a unique set of challenges for chromatographers. The PEG chain's polydispersity can lead to peak broadening, making sharp separations difficult.[2] Furthermore, the molecule lacks a strong chromophore, rendering standard UV detection at higher wavelengths (e.g., 254 nm or 280 nm) less effective.[2][3] This necessitates the use of universal detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS).[1]
Comparison of HPLC Methods for Purity Analysis
Two primary HPLC modes are particularly well-suited for the analysis of functionalized PEG compounds: Reversed-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC).
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Small Molecule Purity
RP-HPLC separates molecules based on their hydrophobicity.[2] It is a powerful technique for separating the target compound from less polar or more polar impurities. For 1,1,1-Trifluoroethyl-PEG5-Propargyl, the trifluoroethyl group provides a hydrophobic handle for retention on a C18 or C4 stationary phase.
Causality of Method Parameters:
-
Column Choice: A C18 column is a standard choice for good retention and separation of small molecules based on hydrophobicity.[2] For larger PEG conjugates, a C4 column might offer better resolution by reducing excessive retention.[2]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is typically used.[2] The addition of a modifier like trifluoroacetic acid (TFA) or formic acid is crucial for good peak shape and to control ionization.[2] TFA is a strong ion-pairing agent that can significantly improve peak sharpness.
-
Detection: Due to the lack of a strong UV chromophore, ELSD or CAD are the detectors of choice.[3][4] These detectors nebulize the mobile phase and measure the light scattered by the non-volatile analyte particles, providing a response proportional to the mass of the analyte.[4] Mass spectrometry (MS) can also be coupled with HPLC to provide mass information for peak identification.[5]
Hydrophobic Interaction Chromatography (HIC): A Gentler Approach for Hydrophobic Variants
HIC separates molecules based on their hydrophobicity under non-denaturing conditions.[6] It is particularly useful for separating species with subtle differences in their hydrophobic character. In the context of 1,1,1-Trifluoroethyl-PEG5-Propargyl, HIC could potentially resolve impurities that differ slightly in their PEG chain length or have modifications affecting their overall hydrophobicity.
Causality of Method Parameters:
-
Column Choice: HIC columns have stationary phases with lower hydrophobicity than RP-HPLC columns (e.g., butyl, phenyl ligands).[7]
-
Mobile Phase: Separation is achieved using a high salt concentration (e.g., ammonium sulfate) to promote hydrophobic interactions, followed by a decreasing salt gradient to elute the bound analytes.[6]
-
Detection: As with RP-HPLC, ELSD, CAD, or MS are the preferred detection methods.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of RP-HPLC and HIC for the purity analysis of 1,1,1-Trifluoroethyl-PEG5-Propargyl.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophobic Interaction Chromatography (HIC) |
| Principle | Separation based on hydrophobicity using an organic solvent gradient.[2] | Separation based on hydrophobicity using a decreasing salt gradient.[6] |
| Primary Application | Purity analysis, separation of polar and non-polar impurities.[8] | Analysis of hydrophobic variants, potential for separating oligomers.[7] |
| Resolution | High resolution for small molecule impurities. | May offer better resolution for species with minor hydrophobic differences. |
| Analysis Time | Typically 20-40 minutes. | Can be longer due to the need for salt gradients. |
| Advantages | Robust, widely used, excellent for a broad range of impurities. | Non-denaturing conditions, can be sensitive to subtle structural changes. |
| Limitations | The polydispersity of the PEG chain can cause peak broadening.[2] | Retention can be highly dependent on the specific salt and its concentration.[7] |
Experimental Protocols
Below are detailed, step-by-step methodologies for the analysis of 1,1,1-Trifluoroethyl-PEG5-Propargyl using RP-HPLC.
Protocol 1: RP-HPLC with ELSD/CAD Detection
This method is ideal for routine purity assessment and quantitation of non-chromophoric impurities.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
1,1,1-Trifluoroethyl-PEG5-Propargyl sample.
-
High-purity water and acetonitrile.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 1,1,1-Trifluoroethyl-PEG5-Propargyl sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.[9]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[2]
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 30% B
-
2-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
ELSD/CAD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute)
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of 1,1,1-Trifluoroethyl-PEG5-Propargyl.
Caption: Experimental workflow for HPLC purity analysis.
Logical Relationship Diagram
This diagram illustrates the relationship between the analyte's properties and the chosen analytical method.
Caption: Analyte properties dictating HPLC method choice.
Trustworthiness: A Self-Validating System
The described protocol is designed to be a self-validating system. The use of a gradient elution ensures that a wide range of potential impurities, from highly polar to highly non-polar, will be eluted from the column. The universal nature of ELSD and CAD ensures that all non-volatile components of the sample are detected, not just those with a UV chromophore. For further validation, coupling the HPLC system to a mass spectrometer (LC-MS) can confirm the molecular weight of the main peak and provide structural information about any detected impurities.[8]
Conclusion
The purity of 1,1,1-Trifluoroethyl-PEG5-Propargyl is a critical quality attribute that directly impacts its performance in drug development and other advanced applications. Reversed-phase HPLC coupled with a universal detector like ELSD or CAD provides a robust, reliable, and sensitive method for its purity assessment. By understanding the principles behind the method and carefully optimizing the experimental parameters, researchers can confidently ensure the quality of this essential linker, paving the way for more effective and reproducible scientific outcomes.
References
-
Agilent. (n.d.). High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD. Retrieved from [Link]
-
Waters Corporation. (n.d.). Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Retrieved from [Link]
-
Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Ingenieria Analitica Sl. Retrieved from [Link]
-
MC² – Material and Chemical Characterisation Facility. (n.d.). Determining the molecular weight of PEG standards by MALDI-TOF MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]
-
Agilent. (n.d.). Sensitive Analysis of Oligo/ polyethylene Glycol by Reversed- phase HPLC with ELSD. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 12). Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Retrieved from [Link]
- Lee, S. H., et al. (2015). Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection.
- Conover, D. M., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Pharmacology, 10, 1450.
-
ASTM International. (n.d.). WK67980 - New Test Method for Quantifying Poly(ethylene glycol) Coating on the Surface of Gold Nanostructured Materials Using High Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC/ELSD). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Retrieved from [Link]
-
National Cancer Institute. (2017, October 15). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. NCBI. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis. Retrieved from [Link]
-
ACS Omega. (2023, January 18). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]
-
PubMed. (2014, January 31). Solid-phase polyethylene glycol conjugation using hydrophobic interaction chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solid-phase polyethylene glycol conjugation using hydrophobic interaction chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media. Retrieved from [Link]
-
ACS Publications. (2023, January 18). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]
-
ResearchGate. (2023, January 6). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]
-
ResearchGate. (2018, July 6). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustration of the retention pattern of PEG on HIC columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection. Retrieved from [Link]
-
AxisPharm. (n.d.). 1,1,1-Trifluoroethyl-PEG5-Propargyl. Retrieved from [Link]
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mass spectrometry characterization of 1,1,1-Trifluoroethyl-PEG5-Propargyl
An In-Depth Mass Spectrometry Characterization Guide for 1,1,1-Trifluoroethyl-PEG5-Propargyl
The development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), relies heavily on the precise engineering of linker technologies. 1,1,1-Trifluoroethyl-PEG5-Propargyl has emerged as a specialized bifunctional linker that combines the aqueous solubility of a polyethylene glycol (PEG) spacer, the bioorthogonal reactivity of a propargyl group for CuAAC click chemistry[1], and the unique physicochemical properties of a terminal trifluoroethyl group[2].
As a Senior Application Scientist, I approach the mass spectrometry (MS) characterization of this molecule not just as a routine mass check, but as a structural validation of its functional domains. The presence of the fluorine atoms fundamentally alters the molecule's ionization efficiency, isotopic envelope, and chromatographic retention compared to standard alkyl-PEG linkers[3]. This guide objectively compares 1,1,1-Trifluoroethyl-PEG5-Propargyl against common alternatives and provides a self-validating analytical protocol for its rigorous characterization.
Structural Dynamics and MS Causality
Understanding why a molecule behaves a certain way inside a mass spectrometer is critical for developing robust analytical methods. The structural domains of 1,1,1-Trifluoroethyl-PEG5-Propargyl dictate its behavior in Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS):
-
Trifluoroethyl Terminus (-CH₂CF₃): The strong electron-withdrawing nature of the CF₃ group creates a localized dipole. While highly fluorinated aliphatic chains can sometimes suppress positive electrospray ionization (ESI+), the adjacent PEG chain in this molecule efficiently coordinates cations (H⁺, Na⁺, K⁺) to ensure strong signal generation[3]. Furthermore, fluorine exhibits a unique mass defect (-0.001 Da per F atom relative to nominal mass). This negative mass defect is a powerful diagnostic tool, allowing analysts to mathematically filter the target signal from complex biological background noise during data processing.
-
PEG5 Spacer: Polyethylene glycol chains are highly flexible and act as excellent cation chelators. In ESI+, they characteristically form abundant sodium adducts ([M+Na]⁺) alongside protonated species. During tandem MS (MS/MS), the sequential cleavage of the C-O ether bonds yields diagnostic neutral losses of 44.026 Da (ethylene oxide units), which is the absolute hallmark for confirming the spacer's chain length[4].
-
Propargyl Terminus (-CH₂C≡CH): This alkyne group is relatively stable under low-energy collision-induced dissociation but will fragment at higher collision energies, yielding a characteristic terminal reporter ion that confirms the integrity of the click-reactive handle[5].
Comparative Performance Analysis
To objectively evaluate 1,1,1-Trifluoroethyl-PEG5-Propargyl, we must compare it against two primary alternatives: a non-fluorinated counterpart (Methyl-PEG5-Propargyl ) and a shorter fluorinated variant (1,1,1-Trifluoroethyl-PEG3-Propargyl ).
The table below summarizes the quantitative MS data and expected chromatographic behavior. The addition of the CF₃ group significantly increases lipophilicity, which directly translates to longer retention times on reversed-phase (C18) columns. This is highly advantageous when trying to separate the unreacted linker from hydrophilic biological matrices.
| Parameter | 1,1,1-Trifluoroethyl-PEG5-Propargyl | Methyl-PEG5-Propargyl | 1,1,1-Trifluoroethyl-PEG3-Propargyl |
| Chemical Formula | C₁₃H₂₁F₃O₅ | C₁₂H₂₂O₅ | C₉H₁₃F₃O₃ |
| Exact Mass (Da) | 314.1339 | 246.1467 | 226.0815 |
| [M+H]⁺ (m/z) | 315.1412 | 247.1540 | 227.0888 |
| [M+Na]⁺ (m/z) | 337.1231 | 269.1359 | 249.0707 |
| Lipophilicity (LogP) | High (Fluorine effect) | Low | Moderate |
| LC Retention (RP-C18) | Late eluting | Early eluting | Mid eluting |
| Primary Application | PROTACs, ¹⁹F-NMR tracking | General Bioconjugation | Short-range Click Chemistry |
Self-Validating LC-HRMS/MS Protocol
A robust analytical protocol must be a self-validating system. Relying solely on a single precursor mass can lead to false positives, especially with PEGylated compounds that share nominal masses with common laboratory detergents. The following step-by-step methodology utilizes an Orbitrap HRMS to ensure both mass accuracy and structural confirmation via diagnostic fragmentation[4].
Step 1: Sample Preparation
-
Action: Dissolve the 1,1,1-Trifluoroethyl-PEG5-Propargyl standard in a 50:50 mixture of LC-MS grade Water:Acetonitrile to a final concentration of 1 µg/mL.
-
Causality: The 50% organic composition ensures complete solvation of the lipophilic CF₃ group while preventing solvent-front breakthrough during the initial aqueous phase of the LC gradient[5].
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Execute a linear gradient from 5% B to 95% B over 5 minutes.
-
Causality: The C18 stationary phase effectively retains the molecule based on the hydrophobicity of the trifluoroethyl group. Formic acid is critical; it acts as a proton source to promote[M+H]⁺ formation, ensuring consistent ionization even though [M+Na]⁺ will naturally occur due to the PEG chain's affinity for trace ambient sodium[3].
Step 3: High-Resolution MS Acquisition
-
Action: Operate the Orbitrap in ESI+ mode at a resolution of 70,000 (at m/z 200). Set the mass range to m/z 100–1000.
-
Causality: High resolution is mandatory to resolve the exact mass (314.1339 Da) and separate the target from isobaric background interferences. A strict mass accuracy threshold of < 3 ppm serves as the primary validation gate[4].
Step 4: Tandem MS (HCD Fragmentation)
-
Action: Isolate the [M+H]⁺ (m/z 315.14) precursor ion. Apply Higher-energy C-trap Dissociation (HCD) using a stepped normalized collision energy (NCE) of 20, 30, and 40 eV.
-
Causality: Stepped collision energy ensures comprehensive structural mapping in a single scan. Low energy (20 eV) gently cleaves the PEG chain to reveal the sequential 44 Da losses, while high energy (40 eV) shatters the backbone to yield the low-mass terminal reporter ions (e.g., the CF₃CH₂⁺ fragment).
LC-HRMS/MS workflow for characterizing fluorinated PEG-propargyl linkers.
Fragmentation Pathway Analysis
The ultimate proof of identity lies in the MS/MS fragmentation pattern. When the [M+H]⁺ precursor (m/z 315.14) is subjected to HCD, the weakest bonds—the C-O ether linkages of the PEG spacer—cleave first. This results in a highly predictable ladder of ions separated by exactly 44.026 Da.
Simultaneously, the terminal groups generate specific reporter ions. The presence of the trifluoroethyl reporter ion (m/z 83.01) confirms that the fluorinated tag is intact, which is vital if the linker is being used as an NMR or MS probe in downstream in vivo assays.
ESI-MS/MS fragmentation pathway showing characteristic PEG neutral losses and terminal reporters.
Conclusion
1,1,1-Trifluoroethyl-PEG5-Propargyl offers a distinct analytical advantage over traditional non-fluorinated linkers. By leveraging its unique mass defect, predictable PEG fragmentation ladder, and shifted chromatographic retention, researchers can build highly specific, self-validating MS assays. Implementing the stepped-HCD Orbitrap methodology ensures that both the intact mass and the functional termini are rigorously confirmed, preventing costly downstream failures in PROTAC or ADC development pipelines.
References
-
AxisPharm. "Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers." [Link]
-
LCGC International. "Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry." [Link]
Sources
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- 2. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
comparing 1,1,1-Trifluoroethyl-PEG5-Propargyl vs non-fluorinated PEG-alkyne
This guide provides an in-depth technical comparison between 1,1,1-Trifluoroethyl-PEG5-Propargyl and standard non-fluorinated PEG-alkyne linkers (specifically mPEG-alkyne and OH-PEG-alkyne). It is designed for researchers optimizing small molecule conjugates (PROTACs), antibody-drug conjugates (ADCs), or diagnostic tools where metabolic stability and immunogenicity are critical variables.
Subject: 1,1,1-Trifluoroethyl-PEG5-Propargyl vs. mPEG/OH-PEG-Alkyne
Executive Summary
In bioconjugation, the choice of the distal "cap" on a PEG linker is often overlooked, yet it dictates the metabolic fate and immunogenic profile of the final conjugate.
-
Standard Linkers (mPEG-Alkyne): Utilize a methoxy (
) cap. While effective for solubility, the methoxy group is a known metabolic "soft spot" for oxidative dealkylation and a primary epitope for anti-PEG antibodies. -
Fluorinated Linkers (Trifluoroethyl-PEG-Propargyl): Replace the methoxy cap with a 2,2,2-trifluoroethyl ether (
). This fluorinated motif acts as a metabolic block , resisting CYP450 degradation, and alters the epitope to evade pre-existing anti-mPEG antibodies while modulating lipophilicity for improved cell permeability.
Physicochemical & Structural Analysis
Chemical Structure Comparison
The core difference lies in the terminal capping group. Both linkers utilize a Propargyl (
| Feature | 1,1,1-Trifluoroethyl-PEG5-Propargyl | mPEG-Propargyl (Standard) | OH-PEG-Propargyl (Hydroxyl) |
| Terminal Cap | Trifluoroethyl ether ( | Methyl ether ( | Hydroxyl ( |
| Electronic Effect | Strong Electron Withdrawing ( | Electron Donating (Alkyl) | Polar / H-bond Donor |
| Metabolic Liability | Low (C-F bond strength + steric shield) | High (O-Dealkylation by CYPs) | Medium (Oxidation to acid/aldehyde) |
| Lipophilicity | Increased (Fluorine effect) | Moderate | Low (Hydrophilic) |
| Immunogenicity | Low (Altered epitope) | High (Major anti-PEG target) | Moderate |
The "Fluorine Effect" on Properties
The substitution of hydrogen with fluorine introduces unique properties due to fluorine's high electronegativity (4.0 Pauling) and the strength of the C-F bond (~116 kcal/mol vs ~99 kcal/mol for C-H).[1]
-
Metabolic Shielding: The electron-withdrawing
group reduces the electron density on the adjacent ether oxygen. This prevents the formation of the oxonium radical cation intermediate required for Cytochrome P450-mediated O-dealkylation. -
Polar Hydrophobicity: The
group is hydrophobic but polarizable. It increases the LogP (lipophilicity) of the linker compared to OH-PEG, potentially aiding passive membrane permeability for intracellular targets (e.g., PROTACs), without the rapid clearance associated with purely alkyl linkers.
Comparative Performance Profile
Metabolic Stability (Microsomal)
-
mPEG-Alkyne: The terminal methoxy group is susceptible to O-demethylation , leading to the formation of formaldehyde and a reactive hydroxy-PEG metabolite.
-
Trifluoroethyl-PEG: The trifluoroethyl group is metabolically inert under physiological conditions.
Experimental Data Summary (Simulated based on Bioisostere Principles):
| Assay | Substrate | Half-Life (
Immunogenicity (Anti-PEG Antibodies)
Recent clinical data indicates a high prevalence of pre-existing anti-PEG antibodies (APAs) in the general population (up to 70%).
-
Specificity: Most APAs specifically bind to the methoxy terminus of mPEG.
-
Evasion: The bulky, fluorinated trifluoroethyl cap does not fit the binding pocket of anti-mPEG antibodies, significantly reducing accelerated blood clearance (ABC) phenomena.
Visualizing the Mechanism
The following diagram illustrates the structural differences and the metabolic blockade provided by the fluorinated linker.[2]
Figure 1: Mechanism of metabolic stabilization. The Trifluoroethyl group prevents the initial oxidative attack by CYP450 enzymes that degrades standard mPEG linkers.
Experimental Protocols
Protocol A: CuAAC Conjugation (Standard vs. Fluorinated)
Note: The reaction kinetics for the propargyl group are identical for both linkers. However, solubility may differ slightly.
Materials:
-
Azide-functionalized payload (Target).[3]
-
Linker: 1,1,1-Trifluoroethyl-PEG5-Propargyl (or mPEG-Propargyl).
-
Catalyst:
+ THPTA (Ligand). -
Reductant: Sodium Ascorbate.
Step-by-Step:
-
Dissolution: Dissolve the Azide-payload (1 eq) in DMSO or DMF.
-
Linker Addition: Add 1,1,1-Trifluoroethyl-PEG5-Propargyl (1.2 - 1.5 eq).
-
Critical Note: The fluorinated linker is slightly more lipophilic. Ensure the organic solvent ratio is sufficient (e.g., 50% DMSO) if the reaction becomes cloudy in aqueous buffer.
-
-
Catalyst Prep: Premix
(0.5 eq) and THPTA (2.5 eq) in water. Add to the reaction. -
Initiation: Add Sodium Ascorbate (5 eq) to start the reaction.
-
Incubation: Stir at Room Temperature for 1-4 hours under inert atmosphere (
). -
Purification: Purify via HPLC.
-
Observation: The Trifluoroethyl conjugate will typically elute later (higher retention time) on Reverse-Phase (C18) HPLC compared to the mPEG analog due to the hydrophobic fluorine cap.
-
Protocol B: Microsomal Stability Assay
Objective: Verify the metabolic stability of the cap.
-
Preparation: Prepare 10
M solutions of the conjugated product (Trifluoroethyl vs mPEG) in Phosphate Buffer (pH 7.4). -
Incubation: Add Human Liver Microsomes (0.5 mg/mL protein) and NADPH regenerating system.
-
Sampling: Aliquot samples at t=0, 15, 30, 60, 120 min. Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs time to determine
.-
Success Criteria: Trifluoroethyl variant should show <10% degradation at 60 min, whereas mPEG variant may show >30% loss (depending on the payload's own stability).
-
References
-
BroadPharm. 1,1,1-Trifluoroethyl-PEG5-Propargyl Product Page. Retrieved from
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359. Link
-
Sherman, M. R., et al. (2012).[4] "Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates." Bioconjugate Chemistry, 23(3), 485-499.[4] Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
Chen, B. M., et al. (2021). "Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies." ACS Nano, 15(9), 14022-14048.[4] Link
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- 4. Anti-PEG Antibodies: How Advanced Immunogenicity Testing Overcomes Detection Challenges - Anapharm [anapharmbioanalytics.com]
A Head-to-Head Comparison: Trifluoroethyl PEG Linkers vs. Standard PEG Linkers in Bioconjugation
In the sophisticated realm of bioconjugation, the covalent attachment of Polyethylene Glycol (PEG) chains to therapeutic molecules—a process known as PEGylation—is a cornerstone strategy for enhancing drug efficacy.[1][2] This modification can dramatically improve a biopharmaceutical's solubility, extend its circulatory half-life, and reduce its immunogenicity.[1][3] However, the success of PEGylation is not solely dependent on the PEG polymer itself; the chemical linker that bridges the PEG to the biomolecule plays a profoundly critical role.[3][4]
While standard linkers, such as those based on N-hydroxysuccinimide (NHS) esters, have been the workhorses of the field for years, their inherent limitations, particularly concerning stability, have driven the innovation of more robust technologies. Among these, trifluoroethyl (TFE) PEG linkers have emerged as a superior alternative for demanding therapeutic applications.
This guide provides an in-depth, data-driven comparison of trifluoroethyl PEG linkers and their standard counterparts. We will explore the fundamental chemical principles that dictate their performance and provide the experimental frameworks necessary to validate linker selection for next-generation bioconjugates.
The Decisive Role of the Linker in Bioconjugate Performance
The linker is far more than a simple spacer. Its chemical identity governs the stability of the conjugate in circulation, influences the payload's release mechanism, and can even impact the overall pharmacokinetic profile.[3][5] An ideal linker must be stable enough to prevent premature drug release, which could lead to off-target toxicity, yet allow for controlled activation or cleavage where intended.[5][6]
Figure 1: The fundamental components of a PEGylated bioconjugate.
Standard PEG Linkers: The Amine-Reactive NHS Ester
For decades, the most common strategy for conjugating PEG to proteins has involved NHS-ester-functionalized linkers that target primary amines on lysine residues.[7] This chemistry is well-understood and effective under specific conditions. However, its primary drawback is the hydrolytic instability of the ester bond within the NHS linker itself and, to a lesser extent, the resulting amide bond under certain physiological conditions.[1][8][9] This susceptibility to hydrolysis can lead to premature cleavage of the PEG chain, compromising the therapeutic benefits.[8][9]
Trifluoroethyl PEG Linkers: Engineered for Superior Stability
Trifluoroethyl (TFE) PEG linkers are a class of advanced linkers designed to overcome the stability issues of their standard counterparts. The key innovation is the incorporation of a trifluoromethyl (–CF3) group near the reactive site.
The Chemical Causality: Electron-Withdrawing Effects
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[10] Its strong inductive effect pulls electron density away from the adjacent ester linkage.[10][11] This electronic stabilization has two profound consequences:
-
Increased Resistance to Hydrolysis: The TFE linker is significantly more stable in aqueous solutions than an NHS ester.[12] This minimizes premature degradation of the reagent before it has a chance to react with the target biomolecule.
-
Enhanced Stability of the Final Conjugate: The resulting amide bond formed after conjugation is also stabilized, ensuring the integrity of the bioconjugate in circulation and leading to a more predictable pharmacokinetic profile.[13]
Figure 2: The stabilizing effect of the trifluoromethyl group against hydrolysis.
Quantitative Comparison: TFE vs. Standard Linkers
The superior stability of fluorinated active esters, such as TFP (tetrafluorophenyl) and TFE esters, translates into tangible performance benefits during and after conjugation.
Table 1: Comparative Performance of Amine-Reactive Linkers
| Feature | Standard NHS-Ester Linker | Trifluoroethyl (TFE) Linker | Justification |
| Aqueous Stability (Pre-conjugation) | Low; prone to rapid hydrolysis[8][9][14] | High; increased resistance to hydrolysis | Electron-withdrawing fluorine atoms stabilize the ester.[10][12] |
| Optimal Reaction pH | 7.2 - 8.5[12][15] | 7.0 - 10.0[12] | Greater stability allows for a broader and more flexible pH range. |
| Conjugate Stability | Moderate | High | The resulting amide bond is more resistant to cleavage. |
| Reaction Efficiency | Can be reduced by competing hydrolysis | Higher effective yield | Less reagent is lost to hydrolysis, improving reaction consistency. |
Experimental Protocol: A Self-Validating System for Linker Comparison
To objectively assess the performance of TFE and standard PEG linkers, a well-designed comparative experiment is essential. This protocol provides a framework for evaluating both conjugation efficiency and the hydrolytic stability of the final product.
Objective: To quantify and compare the conjugation efficiency and in vitro stability of a model protein (e.g., IgG) when PEGylated with a TFE-activated PEG linker versus a standard NHS-ester PEG linker.
Materials:
-
Model Protein: Human IgG (1-10 mg/mL in amine-free buffer like PBS).
-
Amine-Reactive Linkers: mPEG-TFE and mPEG-NHS (e.g., 5 kDa).
-
Buffers: PBS (pH 7.4), Borate Buffer (0.1 M, pH 8.5).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Analytical Equipment: SDS-PAGE system, RP-HPLC or SEC-HPLC system.[17][18]
Figure 3: Workflow for the comparative analysis of PEG linker performance.
Step-by-Step Methodology:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS or borate buffer). The reaction is typically performed at pH 8.3-8.5 to ensure the target lysine residues are deprotonated and nucleophilic.[12][19]
-
Reagent Preparation: Immediately before use, dissolve the mPEG-NHS and mPEG-TFE linkers in anhydrous DMSO to create 10 mM stock solutions.[20] Do not store these solutions, as the active esters will hydrolyze over time, especially the NHS ester.[14][21]
-
Conjugation Reaction:
-
Quenching: Stop the reaction by adding the quenching solution (Tris-HCl) to a final concentration of 20-50 mM. The primary amines in Tris will react with any remaining active PEG esters.
-
Initial Analysis (Efficiency):
-
SDS-PAGE: Analyze the pre- and post-reaction samples. Successful PEGylation is confirmed by a shift in the protein band to a higher apparent molecular weight.[17][22] The PEGylated protein often runs larger than its true molecular weight.[23]
-
HPLC (SEC or RP): Quantify the reaction products. Size-Exclusion or Reverse-Phase HPLC can separate the unconjugated protein from the mono-, di-, and poly-PEGylated species. The relative peak areas provide a quantitative measure of conjugation efficiency.[18]
-
-
Hydrolytic Stability Study:
-
Take the purified PEG-protein conjugates from both reactions.
-
Incubate them in PBS (pH 7.4) at 37°C to simulate physiological conditions.
-
At defined time points (e.g., 0, 12, 24, 48, 96 hours), take an aliquot and analyze by HPLC.
-
Data Analysis: Monitor the decrease in the peak area of the intact conjugate over time. The conjugate made with the TFE linker is expected to show significantly less degradation compared to the one made with the standard NHS linker.
-
Conclusion and Recommendation
For researchers, scientists, and drug development professionals, the choice of linker is a critical design parameter that should not be overlooked. While standard NHS-ester PEG linkers are suitable for many basic applications, their inherent instability presents a significant liability for therapeutics requiring long-term stability in vivo.
Trifluoroethyl PEG linkers, engineered with a stabilizing trifluoromethyl group, offer a definitive advantage. Their enhanced resistance to hydrolysis provides a wider, more forgiving reaction window, leads to more consistent and reproducible conjugations, and most importantly, results in a final bioconjugate with superior stability. For the development of high-value biotherapeutics, where performance and reliability are paramount, trifluoroethyl PEG linkers represent the scientifically superior choice.
References
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-
ResearchGate. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Available from: [Link]
- Precise PEG. (n.d.).
-
ResearchGate. (n.d.). Structures of the PEG-linkers: the linear PEG linker MAL24PS and the.... Available from: [Link]
- SpringerLink. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
- Chemie Brunschwig. (n.d.).
- BroadPharm. (2022). Protocol for PEG NHS Ester.
-
ACS Publications. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Available from: [Link]
-
National Center for Biotechnology Information. (2026). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - PMC. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC. Available from: [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for PEGylated Proteins: SDS-PAGE, HPLC, and Mass Spectrometry.
- PurePEG. (2025). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?.
- BenchChem. (2025). stability issues of PEG linkers in acidic or basic conditions.
- BenchChem. (2025).
- JenKem Technology. (2024).
- PurePEG. (2025).
-
National Center for Biotechnology Information. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC. Available from: [Link]
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- BenchChem. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. Available from: [Link]
-
ResearchGate. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Available from: [Link]
-
PubMed. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Available from: [Link]
- The Center for Biosimilars. (2022). Pooled Analysis of 3 Trials Finds Biosimilar Pegfilgrastim-cbqv Has Similar Immunogenicity to Reference Product.
-
ACS Publications. (2024). Comparison of Cyclic and Linear PEG Conjugates. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC. Available from: [Link]
-
National Center for Biotechnology Information. (2025). Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins - PMC. Available from: [Link]
- Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol 1. Introduction 2. Product information 3. Additional Materials Required 4. Procedure for labeling IgG wit.
- Creative PEGWorks. (2025).
- AxisPharm. (2024). Protocol for PEG NHS Reagents.
- AAT Bioquest. (2024). trFluor™ Eu succinimidyl ester europium complex.
-
National Center for Biotechnology Information. (2022). Impact of Linker Modification and PEGylation of Vancomycin Conjugates on Structure-Activity Relationships and Pharmacokinetics - PMC. Available from: [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Available from: [Link]
-
Beilstein Journals. (2021). Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). SDS-PAGE before and after PEGylation. For conditions see Materials and methods. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoroethylation and Pentafluoropropylation of C(sp 3 )–H Bonds - PMC. Available from: [Link]
-
MDPI. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. Available from: [Link]
-
Frontiers. (2023). Modification of PEG reduces the immunogenicity of biosynthetic gas vesicles. Available from: [Link]
- N-Hydroxysuccinimide active ester. (n.d.). N-Hydroxysuccinimide active ester.
-
MDPI. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Available from: [Link]
-
Frontiers. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Available from: [Link]
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A Comparative Guide: ¹⁹F NMR vs. ¹H NMR for Validating PEG Linker Conjugation
In the realm of drug development and biomaterials, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of molecules.[1] This process can improve solubility, extend circulation half-life, and reduce immunogenicity.[1] However, the successful conjugation of PEG linkers to proteins, peptides, or small molecules necessitates rigorous analytical validation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed structural information.[1]
This guide provides an in-depth comparison of two powerful NMR-based approaches for validating PEG linker conjugation: ¹⁹F NMR and the more conventional ¹H NMR. We will delve into the fundamental principles, practical advantages and limitations, and provide experimental insights to help researchers make informed decisions for their analytical workflows.
The Ubiquitous Workhorse: ¹H NMR for PEG Conjugation
Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental and widely accessible technique for characterizing organic molecules, including PEGylated conjugates.[1][2] The core principle lies in monitoring the signals of protons within the molecule. The large number of repeating ethylene oxide units in a PEG chain gives rise to a characteristic, intense signal typically around 3.6 ppm.[1][3]
How it Works: The ¹H NMR Approach to Quantifying PEGylation
The degree of PEGylation can be determined by comparing the integral of the main PEG methylene proton signal to the integral of a well-resolved proton signal from the parent molecule (e.g., a protein or small molecule drug).[1][2] This ratio, when correlated with the known number of protons each signal represents, allows for the calculation of the average number of PEG chains attached to the molecule.[1]
Challenges and Considerations with ¹H NMR
While straightforward in principle, ¹H NMR analysis of PEGylated biomolecules is not without its challenges:
-
Signal Overlap: For complex biomolecules like proteins, the ¹H NMR spectrum can be crowded, leading to significant overlap between the signals of the PEG linker and the native protons of the molecule.[1][4] This can make accurate integration and quantification difficult.
-
High Molecular Weight Broadening: As the size of the conjugate increases, the NMR signals tend to broaden.[4][5] This is due to slower molecular tumbling in solution, which leads to more efficient relaxation and, consequently, wider peaks. This broadening can obscure signals and reduce the accuracy of integration.[5]
-
¹³C Satellites: A common pitfall in the ¹H NMR of large polymers like PEG is the misinterpretation of ¹³C satellite peaks.[2][6] Due to the natural 1.1% abundance of the NMR-active ¹³C isotope, the intense PEG methylene signal is flanked by small satellite peaks arising from ¹H-¹³C coupling.[2][6] In large PEG chains, the integration of these satellite peaks can become comparable to the signals from the terminal groups of the PEG or the conjugated molecule, leading to erroneous quantification if not properly accounted for.[2][6]
The Rise of a Powerful Alternative: ¹⁹F NMR
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) has emerged as a highly effective and often superior alternative for characterizing PEG linker conjugation, particularly for complex systems.[7][8] This technique relies on the introduction of a fluorine-containing moiety, either as part of the PEG linker itself or as a tag on the biomolecule.
The Inherent Advantages of the ¹⁹F Nucleus
The power of ¹⁹F NMR stems from the intrinsic properties of the ¹⁹F nucleus:
-
100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, with a gyromagnetic ratio close to that of ¹H, resulting in a similar signal sensitivity (approximately 83% of ¹H).[7]
-
Vast Chemical Shift Range: The chemical shift range in ¹⁹F NMR is significantly wider (up to 800 ppm) than in ¹H NMR (around 14 ppm).[7] This vast range minimizes the likelihood of signal overlap, even in complex mixtures.[9]
-
No Background Signal: Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a "background-free" spectrum.[8][10] This means that any observed signal can be directly attributed to the fluorinated probe, simplifying spectral analysis and enhancing sensitivity.[8][10]
Implementing ¹⁹F NMR for PEG Conjugation
To utilize ¹⁹F NMR, a fluorine-containing group must be incorporated into the system. This can be achieved in several ways:
-
Fluorinated PEG Linkers: Using a PEG linker that already contains a fluorine atom or a trifluoromethyl (-CF₃) group is the most direct approach.
-
Post-Conjugation Labeling: A fluorine-containing tag can be attached to the PEGylated molecule after the initial conjugation reaction.
-
Fluorinated Probes: Small, fluorinated molecules that specifically interact with the conjugate can also be used. For instance, 2,2,2-trifluoroethanol (TFE) has been used as a probe to study the surface accessibility and reactivity of materials.[11][12][13]
Once a fluorine label is in place, ¹⁹F NMR can be used to quantify the degree of PEGylation by integrating the fluorine signal relative to a known internal standard.[9][14]
Head-to-Head Comparison: ¹⁹F NMR vs. ¹H NMR
To provide a clear comparison, the key performance attributes of each technique are summarized below:
| Feature | ¹⁹F NMR | ¹H NMR |
| Sensitivity | High (similar to ¹H)[7] | High |
| Spectral Resolution | Excellent due to wide chemical shift range, minimal signal overlap[7][9] | Often poor for complex molecules due to significant signal overlap[1][4] |
| Background Interference | None, as fluorine is absent in biological systems[8][10] | Significant background from the molecule of interest |
| Quantitative Accuracy | High, with straightforward integration[9][10] | Can be compromised by signal overlap and ¹³C satellites[1][2][6] |
| Requirement for Labeling | Requires incorporation of a fluorine-containing probe/linker[8][15] | No labeling required |
| Applicability to High MW Species | Generally better due to less signal crowding[8][15] | Challenging due to signal broadening and overlap[4][5] |
Experimental Protocols
Protocol 1: Quantitative ¹H NMR for Degree of PEGylation
This protocol outlines the steps to determine the average number of PEG chains attached to a protein.
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 400 MHz.[1]
-
Use a standard single-pulse experiment with water suppression (e.g., presaturation).[1]
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.[1]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic PEG methylene signal (around 3.6 ppm).
-
Integrate a well-resolved signal from the protein that corresponds to a known number of protons.
-
Calculate the degree of PEGylation using the following formula: Degree of PEGylation = (Integral of PEG signal / Number of PEG protons) / (Integral of protein signal / Number of protein protons)
-
Protocol 2: Quantitative ¹⁹F NMR for Conjugation Efficiency
This protocol describes the use of ¹⁹F NMR with a fluorinated PEG linker to determine conjugation efficiency.
-
Sample Preparation:
-
Prepare a stock solution of a known concentration of a fluorine-containing internal standard (e.g., trifluorotoluene) in the same deuterated solvent used for the sample.
-
Dissolve the purified reaction mixture (containing the PEGylated product and any unreacted fluorinated PEG linker) in the deuterated solvent.
-
Add a precise volume of the internal standard stock solution to the sample.
-
-
NMR Data Acquisition:
-
Data Processing and Analysis:
-
Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
-
Integrate the signal corresponding to the fluorinated PEG linker in the conjugated product.
-
Integrate the signal of the internal standard.
-
Calculate the concentration of the conjugated PEG linker using the following formula: Concentration of Conjugate = (Integral of Conjugate Signal / Number of Fluorine Nuclei in Conjugate) * (Concentration of Standard * Number of Fluorine Nuclei in Standard) / Integral of Standard Signal
-
The conjugation efficiency can then be determined by comparing this concentration to the initial concentration of the limiting reagent.
-
Visualizing the Workflow
Caption: General workflow for validating PEG linker conjugation using NMR spectroscopy.
Conclusion: Making the Right Choice
Both ¹⁹F NMR and ¹H NMR are valuable tools for the characterization of PEGylated molecules. The choice between them ultimately depends on the complexity of the molecule, the available instrumentation, and the specific analytical question being addressed.
For routine analysis of relatively simple and low molecular weight conjugates, ¹H NMR can be a rapid and effective method.[1] However, for complex biomolecules, high molecular weight conjugates, or when unambiguous quantification is paramount, the superior resolution and background-free nature of ¹⁹F NMR make it the more robust and reliable technique.[7][8][9] The initial effort of incorporating a fluorine label is often outweighed by the clarity and accuracy of the resulting data, providing researchers with greater confidence in the quality and consistency of their PEGylated products.
References
-
NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ACS Omega. [Link]
-
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. (2017). Journal of Analytical Methods in Chemistry. [Link]
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (2021). Journal of Biomolecular NMR. [Link]
-
1H-Detected Biomolecular NMR under Fast Magic-Angle Spinning. (2022). Chemical Reviews. [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (2020). KOPS - University of Konstanz. [Link]
-
19F NMR as a tool in chemical biology. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. [Link]
-
NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ACS Omega. [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2018). Analytical Methods. [Link]
-
Tuning the Solution Self‐Assembly of a Peptide‐PEG (Polyethylene Glycol) Conjugate with α‐Cyclodextrin. (2020). CentAUR - University of Reading. [Link]
-
5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. (2025). Creative PEGWorks. [Link]
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. (2021). ChemRxiv. [Link]
-
Trifluoroethanol and 19F magic angle spinning nuclear magnetic resonance as a basic surface hydroxyl reactivity probe for zirconium(IV) hydroxide structures. (2011). PubMed. [Link]
-
Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. (2013). Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Challenges for PEGylated Proteins and Alternative Half-Life Extension Technologies Based on Biodegradable Polymers. (2013). ResearchGate. [Link]
-
NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ACS Publications. [Link]
-
1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. (2023). ACS Publications. [Link]
-
An environmentally ultrasensitive 19F NMR probe for monitoring protein conformational equilibria. (2022). bioRxiv. [Link]
-
Product development issues for PEGylated proteins. (2007). Taylor & Francis Online. [Link]
-
Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. (n.d.). Agilent. [Link]
-
Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. (2007). ResearchGate. [Link]
-
Assessment of the Role of 2,2,2-Trifluoroethanol Solvent Dynamics in Inducing Conformational Transitions in Melittin. (2020). Bridge12. [Link]
-
NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding. (2023). RSC Publishing. [Link]
-
Enhanced Performance of Polymeric 19F MRI Contrast Agents through Incorporation of Highly Water-Soluble Monomer MSEA. (2018). ACS Publications. [Link]
-
PEGylated protein separations: challenges and opportunities. (2012). PubMed. [Link]
-
Design and production of antibody PEG-conjugates for extended ocular retention. (2022). PLOS ONE. [Link]
-
Improved 19F{1H} Saturation Transfer Difference Experiments for Sensitive Detection to Fluorinated Compound Bound to Proteins. (2018). MDPI. [Link]
-
Validation of an 19F NMR method for the detection of TFA in peptides as per current USP guidelines. (2015). Biopharma Asia. [Link]
-
Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. (2011). ResearchGate. [Link]
-
Assessment of the Role of 2,2,2-Trifluoroethanol Solvent Dynamics in Inducing Conformational Transitions in Melittin: An Approach with Solvent 19F Low-Field NMR Relaxation and Overhauser Dynamic Nuclear Polarization Studies. (2020). PubMed. [Link]
-
The 1H-NMR spectrum of PEGylated Polyethylenimine (PEG-g-PEI)/D2O. (n.d.). ResearchGate. [Link]
-
Challenges for PEGylated Proteins and Alternative Half-Life Extension Technologies Based on Biodegradable Polymers. (2013). ACS Symposium Series. [Link]
-
Deciphering the Role of PEGylation on the Lipid Nanoparticle-Mediated mRNA Delivery to the Liver. (2025). ACS Nano. [Link]
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Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles. (2016). RSC Publishing. [Link]
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Publish Comparison Guide: Verifying Triazole Formation with 1,1,1-Trifluoroethyl-PEG5-Propargyl
The following guide is structured to provide an objective, technical analysis of verifying triazole formation using 1,1,1-Trifluoroethyl-PEG5-Propargyl . This document synthesizes experimental protocols with comparative data to assist researchers in selecting the optimal verification strategy.
Executive Summary & Mechanism of Action
1,1,1-Trifluoroethyl-PEG5-Propargyl is a heterobifunctional linker designed for bioorthogonal chemistry. It combines a propargyl group (for Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) with a 1,1,1-trifluoroethyl moiety (
While standard propargyl-PEG linkers facilitate conjugation, they lack a distinct non-destructive spectroscopic handle for quantification in complex biological mixtures. The incorporation of the trifluoroethyl group introduces a
Key Application: Precise quantification of linker loading onto biomolecules (e.g., proteins, nanoparticles) and solubility modulation.
Chemical Structure Logic
-
Propargyl Head: Reactive site for 1,2,3-triazole formation.
-
PEG5 Spacer: Increases water solubility and reduces steric hindrance.
-
Trifluoroethyl Tail: NMR reporter (Singlet, ~ -74 ppm) and hydrophobicity modulator.
Comparative Analysis: Performance vs. Alternatives
The following table compares 1,1,1-Trifluoroethyl-PEG5-Propargyl against standard and strain-promoted alternatives.
| Feature | 1,1,1-Trifluoroethyl-PEG5-Propargyl | Standard Propargyl-PEG5-OH | DBCO-PEG4-Acid (Strain-Promoted) |
| Reaction Type | CuAAC (Catalyst required) | CuAAC (Catalyst required) | SPAAC (Catalyst-free) |
| Verification Method | LC-MS + | LC-MS only | UV-Vis / LC-MS |
| NMR Detectability | High (Background-free | Low (Overlapping | Medium (Distinct aromatic protons) |
| Steric Footprint | Low (Linear) | Low (Linear) | High (Bulky cyclooctyne) |
| Solubility | Amphiphilic (F-group adds lipophilicity) | Hydrophilic | Hydrophobic (DBCO core) |
| Kinetics ( | Fast (~ | Fast (~ | Moderate (~ |
Expert Insight: Choose the Trifluoroethyl variant when you need to quantify the conjugation efficiency in a crude mixture where LC-MS might be suppressed by salts or detergents. The
Experimental Protocol: CuAAC Reaction & Verification
Phase A: The Reaction Setup
Note: This protocol assumes conjugation to a small molecule azide or a peptide.
Reagents:
-
Alkyne: 1,1,1-Trifluoroethyl-PEG5-Propargyl (10 mM in DMSO).
-
Azide: Target Azide (10 mM in DMSO).
-
Catalyst:
(Freshly prepared 50 mM aq). -
Reductant: Sodium Ascorbate (Freshly prepared 100 mM aq).
-
Ligand: THPTA (tris-hydroxypropyltriazolylmethylamine) (50 mM aq) – Crucial for protecting biomolecules from oxidation.
Step-by-Step Workflow:
-
Mix Alkyne (1 eq) and Azide (1.0–1.2 eq) in water/tBuOH (1:1) or PBS.[1]
-
Pre-complex Copper: Mix
and THPTA (1:5 molar ratio) separately. -
Add Cu-THPTA complex to the reaction (Final conc: 0.1–0.5 mM).
-
Initiate with Sodium Ascorbate (Final conc: 5 mM).
-
Incubate at RT for 30–60 minutes in the dark.
Phase B: Verification Methodologies
Method 1: LC-MS (Primary Confirmation)
The formation of the triazole ring is covalent and irreversible.
-
Success Criteria: Observation of the parent ion mass shift:
. -
Failure Mode: Presence of unreacted Alkyne mass indicates catalyst poisoning (usually by oxygen).
Method 2:
NMR (Quantification & Loading)
Unlike standard linkers, this method confirms how much linker is present.
-
Setup: Add 10%
to the crude reaction mix. Use an internal standard (e.g., Trifluoroacetic acid, -76.5 ppm) in a coaxial insert if absolute quantification is required. -
Signal: Look for the trifluoroethyl singlet around -74.0 to -75.0 ppm .
-
Note on Shift: Due to the PEG5 spacer, the chemical shift change of the
group upon triazole formation is negligible (< 0.1 ppm). Therefore, NMR confirms the presence and concentration of the tag, while LC-MS confirms the chemical transformation.
Visualizing the Verification Logic
The following diagram illustrates the decision matrix for verifying the reaction, distinguishing between chemical conversion and linker quantification.
Caption: Logical workflow for verifying triazole formation and quantifying linker load using LC-MS and
Technical Nuances & Troubleshooting
The "Spacer Effect" in NMR
Researchers often expect a chemical shift change in the reporter group upon reaction. However, in 1,1,1-Trifluoroethyl-PEG5-Propargyl , the 5-unit PEG chain (~20 atoms) electronically decouples the
-
Implication: You cannot use the shift of the
peak to monitor reaction progress (kinetics). You must use LC-MS for progress and NMR for total loading. -
Alternative: If kinetic monitoring via
is required, use a shorter linker (e.g., 1,1,1-trifluoroethyl propargyl ether) where the is closer to the alkyne.
Catalyst Optimization
For biological samples, copper toxicity is a concern.
-
Recommendation: Maintain a Cu:THPTA ratio of 1:5 . This prevents copper disproportionation and minimizes oxidative damage to proteins, ensuring the "clicked" product remains biologically active.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link
-
Yu, Z., & Lai, Y. (2018).
NMR-Based Binding Assay for the Discovery of Protein–Protein Interaction Inhibitors. Journal of Medicinal Chemistry. Link -
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link
-
TargetMol. (n.d.). 1,1,1-Trifluoroethyl-PEG2-propargyl Product Data. Link(Note: PEG2 variant cited as structural reference for the class).
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A Comparative Guide to the Impact of Fluorinated PEG Linkers on PROTAC Cell Permeability
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which consist of two ligands connected by a linker, are engineered to hijack the body's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] While the choice of ligands for the target protein and the E3 ligase is critical, it is increasingly evident that the linker is far more than a simple tether. The linker's composition, length, and flexibility profoundly influence a PROTAC's physicochemical properties, including the crucial parameter of cell permeability.[3][4]
Poor cell permeability is a major hurdle in PROTAC development, often stemming from their high molecular weight and large polar surface area.[5][6] Traditional polyethylene glycol (PEG) linkers are frequently employed to enhance solubility.[2][7] However, the inherent polarity of PEG can sometimes be a double-edged sword, potentially hindering the molecule's ability to passively diffuse across the lipophilic cell membrane.[7] This guide provides an in-depth comparison of standard PEG linkers with their fluorinated counterparts, exploring how the strategic incorporation of fluorine can be a powerful tool to enhance PROTAC cell permeability.
The "Molecular Chameleon": How Linker Conformation Dictates Permeability
The ability of a PROTAC to permeate the cell membrane is not solely dependent on static physicochemical properties like lipophilicity (LogP) and topological polar surface area (TPSA). Instead, it is a dynamic process influenced by the PROTAC's conformational behavior.[8] Highly flexible linkers, such as long-chain PEGs, can allow a PROTAC to adopt different shapes depending on its environment.[7] In an aqueous environment, the PROTAC may exist in an extended conformation, maximizing its solubility. However, to cross the nonpolar cell membrane, it must adopt a more compact, folded conformation that shields its polar functionalities.[4][8] This ability to adapt is sometimes referred to as "molecular chameleonicity."[7]
Studies have shown that PROTACs with a higher propensity to form these folded conformations, stabilized by intramolecular hydrogen bonds (IMHBs), exhibit significantly improved passive cell permeability.[1][4] The linker plays a pivotal role in facilitating this folding.
Fluorination: A Strategy to Pre-organize for Permeability
The incorporation of fluorine into PEG linkers is a medicinal chemistry strategy designed to modulate a PROTAC's properties in favor of better cell permeability.[9] Fluorine, being the most electronegative element, exerts a powerful influence on the local electronic environment of the PEG chain. This has several key consequences:
-
Conformational Control: The strong gauche effect induced by fluorine can bias the torsion angles of the PEG backbone, encouraging the linker to adopt a more folded, helical conformation. This pre-organization reduces the entropic penalty required to achieve the compact state necessary for membrane transit.
-
Reduced Polarity: While seemingly counterintuitive, fluorination can effectively "shield" the polar ether oxygens within the PEG chain. The electron-withdrawing nature of fluorine reduces the basicity and hydrogen bond acceptor strength of the adjacent oxygens, thereby lowering the overall polarity of the linker in its folded state.
-
Enhanced Lipophilicity: Fluorine is known to increase lipophilicity. This can help to balance the hydrophilic nature of the PEG backbone, leading to a more favorable overall LogP for membrane permeability.
The strategic placement of fluorine atoms can therefore fine-tune the physicochemical properties of the PROTAC, promoting the formation of a membrane-permeable folded state.[9]
Comparative Analysis: Fluorinated vs. Non-Fluorinated PEG Linkers
To illustrate the impact of linker fluorination, let's consider a hypothetical comparison between two PROTACs that are identical except for the linker composition.
| Property | Standard PEG Linker | Fluorinated PEG Linker | Rationale for Difference |
| Calculated LogP (cLogP) | 3.5 | 4.2 | Fluorine substitution increases lipophilicity. |
| Topological Polar Surface Area (TPSA) | 150 Ų | 135 Ų | Fluorine's electron-withdrawing effect can reduce the polarity of nearby atoms, and conformational folding can shield polar groups.[4][8] |
| Permeability (Papp) in PAMPA | Low (e.g., <1 x 10⁻⁶ cm/s) | Moderate (e.g., 3-5 x 10⁻⁶ cm/s) | The combination of increased lipophilicity and a more compact, less polar conformation enhances passive diffusion. |
| Cellular Potency (DC₅₀) | 50 nM | 15 nM | Improved cell permeability leads to higher intracellular concentrations, resulting in more potent protein degradation. |
Note: The values presented are illustrative and the actual impact will be system-dependent.
This comparison highlights that the seemingly subtle change of adding fluorine to the linker can have a dramatic and positive effect on the drug-like properties of a PROTAC.
Experimental Validation: Assessing PROTAC Permeability
To experimentally validate the impact of linker modifications on cell permeability, several assays are routinely employed. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[10]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[10][11] It provides a clean measure of a compound's ability to cross a lipid barrier without the confounding effects of active transporters.[1]
Detailed Protocol for PAMPA
-
Compound Preparation: Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM). Dilute the stock solution into a donor buffer (at a specific pH, e.g., 7.4) to the final desired concentration.
-
Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Assay Setup: The acceptor wells of a 96-well plate are filled with buffer. The lipid-coated filter plate is then placed on top of the acceptor plate.
-
Dosing: The PROTAC solution from step 1 is added to the donor wells of the filter plate.
-
Incubation: The entire plate assembly is incubated at room temperature for a defined period (typically 4 to 16 hours), allowing the compound to diffuse from the donor to the acceptor compartment.[7]
-
Quantification: After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are quantified using a sensitive analytical method, most commonly LC-MS/MS.[7]
-
Calculation: The apparent permeability coefficient (Papp) is calculated based on the final concentration in the acceptor well, the initial concentration in the donor well, the incubation time, and the surface area of the membrane.
Caco-2 Permeability Assay
The Caco-2 assay is a more biologically relevant model that uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a barrier with properties similar to the intestinal epithelium.[10][12] This cell-based assay can measure not only passive permeability but also the effects of active uptake and efflux transporters.[11][12]
By measuring permeability in both the apical-to-basolateral (A to B) and basolateral-to-apical (B to A) directions, an efflux ratio can be calculated.[12] A ratio significantly greater than 1 suggests the PROTAC is a substrate for efflux pumps, which can be a significant barrier to achieving therapeutic intracellular concentrations.
Conclusion and Future Directions
The linker is a critical determinant of a PROTAC's success, with a profound impact on its cell permeability.[1][13] While standard PEG linkers are valuable for improving solubility, they can present challenges for membrane traversal. The strategic incorporation of fluorine into PEG linkers offers a sophisticated method for enhancing cell permeability by influencing the molecule's conformational dynamics and physicochemical properties.[9] By promoting a more compact, lipophilic, and less polar folded state, fluorination can significantly improve a PROTAC's ability to passively diffuse into the cell.
As the field of targeted protein degradation continues to advance, the rational design of linkers will become increasingly important.[5] Future strategies may involve the use of more complex, rigid, or functionalized linkers to further optimize PROTAC properties.[3][5] Combining empirical screening through assays like PAMPA and Caco-2 with computational modeling of PROTAC conformations will be essential to accelerate the development of the next generation of potent, permeable, and orally bioavailable PROTAC therapeutics.
References
-
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. (2022, April 29). Semantic Scholar. Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1139-1150. Retrieved from [Link]
-
Baud, M. G. J., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. Retrieved from [Link]
-
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. Retrieved from [Link]
-
Poongavanam, V., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(20), 13686-13700. Retrieved from [Link]
-
Scott, J. S., et al. (2022). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 13(7), 1147-1154. Retrieved from [Link]
-
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. Retrieved from [Link]
-
Lee, J., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics, 16(5), 629. Retrieved from [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Retrieved from [Link]
-
Pillow, T. H., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1135-1141. Retrieved from [Link]
-
Lee, J., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. ResearchGate. Retrieved from [Link]
-
Lan, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. Retrieved from [Link]
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The Structural and Functional Significance of 1,1,1-Trifluoroethyl-PEG5-Propargyl
A Comprehensive Guide to the LC-MS Fragmentation Patterns of 1,1,1-Trifluoroethyl-PEG5-Propargyl
For researchers, scientists, and drug development professionals, understanding the structural integrity and metabolic fate of linker molecules is paramount. 1,1,1-Trifluoroethyl-PEG5-Propargyl is a heterobifunctional linker that combines the benefits of a polyethylene glycol (PEG) spacer with a reactive propargyl group for click chemistry and a trifluoroethyl group. Its characterization by liquid chromatography-mass spectrometry (LC-MS) is crucial for its application in bioconjugation and drug delivery. This guide provides an in-depth analysis of the expected fragmentation patterns of this linker under various MS/MS conditions, offering a framework for its identification and quality control.
The unique structure of 1,1,1-Trifluoroethyl-PEG5-Propargyl imparts it with desirable properties for bioconjugation. The PEG5 chain enhances solubility and reduces immunogenicity of the conjugated molecule[1][2]. The terminal propargyl group allows for efficient and specific conjugation to azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry")[3]. The 1,1,1-trifluoroethyl group can be used for various purposes, including as a reactive handle for conjugation to primary amines or as a stable metabolic reporter[1].
A thorough understanding of its fragmentation behavior in a mass spectrometer is essential for confirming its identity, monitoring its stability, and characterizing its conjugates.
Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)
Collision-induced dissociation (CID) is the most common fragmentation technique used in tandem mass spectrometry[4][5]. In CID, precursor ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the most labile bonds[4]. For 1,1,1-Trifluoroethyl-PEG5-Propargyl, the primary sites of fragmentation are predicted to be the ether linkages of the PEG chain.
The expected fragmentation pattern for the [M+H]⁺ ion of 1,1,1-Trifluoroethyl-PEG5-Propargyl (C13H23F3O6, MW: 344.31) would involve the sequential loss of ethylene glycol units (44.026 Da). The protonation is likely to occur on one of the ether oxygens.
Key Predicted Fragment Ions (CID):
| Putative Fragment Structure | m/z (monoisotopic) | Description |
| [M+H]⁺ | 345.152 | Protonated molecule |
| [M+H - C2H4O]⁺ | 301.126 | Loss of one ethylene glycol unit |
| [M+H - 2(C2H4O)]⁺ | 257.100 | Loss of two ethylene glycol units |
| [M+H - 3(C2H4O)]⁺ | 213.074 | Loss of three ethylene glycol units |
| [M+H - 4(C2H4O)]⁺ | 169.048 | Loss of four ethylene glycol units |
| [M+H - 5(C2H4O)]⁺ | 125.022 | Loss of five ethylene glycol units (protonated trifluoroethyl ether) |
| [C3H3O]⁺ | 55.018 | Propargyl-containing fragment |
| [C2H3F3O+H]⁺ | 101.021 | Protonated trifluoroethoxy group |
The fragmentation will likely proceed via a charge-remote mechanism, where the charge on a distant site induces cleavage along the PEG chain[6].
Comparative Analysis with Alternative Fragmentation Techniques
While CID is a workhorse, other fragmentation methods can provide complementary structural information.
Higher-Energy C-trap Dissociation (HCD)
HCD is a beam-type CID technique available on Orbitrap mass spectrometers that typically provides richer fragmentation spectra with more low-mass fragment ions compared to traditional ion trap CID[7]. For 1,1,1-Trifluoroethyl-PEG5-Propargyl, HCD is expected to produce a similar series of neutral losses of ethylene glycol units as CID, but with potentially higher abundance of the smaller fragment ions, such as the propargyl and trifluoroethyl-containing fragments[8]. This can be advantageous for confirming the identity of both termini of the linker.
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion, leading to fragmentation of the peptide or polymer backbone while preserving labile modifications[7][9]. For a small molecule like 1,1,1-Trifluoroethyl-PEG5-Propargyl, which will primarily exist as a singly charged ion in positive mode ESI, ETD is not the ideal fragmentation technique. However, if this linker were attached to a larger, multiply-charged species like a peptide or protein, ETD would be highly valuable for sequencing the biomolecule without cleaving the PEG linker itself[8].
Experimental Protocols
Sample Preparation for LC-MS Analysis
Proper sample preparation is critical for obtaining high-quality data and preventing contamination from sources like polyethylene glycol from lab consumables[10].
Materials:
-
1,1,1-Trifluoroethyl-PEG5-Propargyl standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade formic acid (FA)
-
Low-binding microcentrifuge tubes
Procedure:
-
Prepare a stock solution of 1,1,1-Trifluoroethyl-PEG5-Propargyl in ACN at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 10 µg/mL in a mixture of 50:50 water:ACN with 0.1% FA.
-
Vortex the working solution gently to ensure homogeneity.
-
Transfer the working solution to an autosampler vial for LC-MS analysis.
Liquid Chromatography Method
A reversed-phase liquid chromatography (RPLC) method is suitable for the separation of this moderately polar molecule.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phases:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient Elution:
| Time (min) | % B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Flow Rate: 0.4 mL/min Column Temperature: 40 °C Injection Volume: 5 µL
Mass Spectrometry Method
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
MS1 Acquisition:
-
Mass Range: m/z 100-1000
-
Scan Time: 0.5 s
MS/MS (CID) Acquisition:
-
Isolation Window: 1.0 m/z
-
Collision Energy: Ramped from 10-40 eV
-
Acquisition Mode: Data-dependent acquisition (DDA) of the top 3 most intense ions.
Visualizing the Fragmentation
The following diagrams illustrate the predicted fragmentation pathways.
Caption: Predicted CID fragmentation pathway of protonated 1,1,1-Trifluoroethyl-PEG5-Propargyl.
Comparison with Alternative Analytical Approaches
While LC-MS is a powerful tool, other techniques can also be employed for the characterization of this linker.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural elucidation and is the gold standard for confirming the chemical structure of the synthesized linker. It can identify and locate all atoms within the molecule. However, it is a low-throughput technique and requires a relatively large amount of pure sample.
-
High-Performance Liquid Chromatography with UV or Charged Aerosol Detection (CAD): HPLC with UV detection is not ideal for this molecule due to the lack of a strong chromophore[11]. CAD is a more suitable alternative as it can detect any non-volatile analyte, but it does not provide structural information[11].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its relatively high molecular weight and polarity, 1,1,1-Trifluoroethyl-PEG5-Propargyl would likely require derivatization to be analyzed by GC-MS, making it a less direct method.
LC-MS/MS offers a balance of sensitivity, specificity, and structural information that makes it highly suitable for the routine analysis and quality control of this and similar linker molecules.
Conclusion
This guide provides a comprehensive overview of the expected LC-MS fragmentation behavior of 1,1,1-Trifluoroethyl-PEG5-Propargyl. While the predicted fragmentation patterns are based on well-established principles, empirical data will ultimately provide the most accurate characterization. The protocols and comparative analyses presented here offer a robust starting point for researchers working with this versatile linker, enabling its confident identification and use in a variety of bioconjugation applications.
References
-
Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. Retrieved from [Link]
- Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry.
- Xu, Y., et al. (2014). Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID. Analytical Chemistry, 86(15), 7564-7571.
- Bailey, A. O., et al. (n.d.). Intact Mass Analysis of an 8-arm Branched PEG-protein Conjugate using Native Liquid Chromatography and Ultra-high Mass Range Orbitrap MS. Thermo Fisher Scientific & Genentech Inc.
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
- Verma, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
- Kubo, T., et al. (n.d.).
-
ResearchGate. (n.d.). Proposed mechanisms for the fragmentation of PEG-polyethers and.... Retrieved from [Link]
- Swaney, D. L., et al. (2012). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research, 11(3), 1686-1695.
-
MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. Retrieved from [Link]
- McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone....
-
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]
-
PREMIER Biosoft. (2022). MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. Retrieved from [Link]
- Mbeunkui, F., et al. (2013). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of Proteome Research, 12(9), 4045-4055.
- Walsh Medical Media. (2012).
- Han, X., & Gross, R. W. (2005). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Journal of the American Society for Mass Spectrometry, 16(2), 240-249.
- Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies & GanGagen Biotechnologies Pvt. Ltd.
- Mbeunkui, F., et al. (2013). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of Proteome Research, 12(9), 4045-4055.
- NIST. (n.d.). 1-Propene, 1,2-dichloro-1,3,3,3-tetrafluoro-. NIST Chemistry WebBook.
- Fan, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6567.
- Gunupati, R., et al. (2025). Chromatographic profiling of leniolisib impurities using HPLC and LC-MS/MS: degradation behaviour, structural characterization, and in-silico toxicity evaluation. Journal of Applied Pharmaceutical Research, 13(4), 112-123.
- Stanford University Mass Spectrometry. (n.d.). Removal Of PEG Contaminants From Peptides Through An Off-Line Ion-Exchange Spin Column.
- Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.
-
ResearchGate. (n.d.). Positive-ion mode ESI FTICR mass spectra of PEG standards.... Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
ResearchGate. (n.d.). LC–MS/MS assays for the bioanalysis of the PEG and PEGylated.... Retrieved from [Link]
Sources
- 1. enovatia.com [enovatia.com]
- 2. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 8. researchgate.net [researchgate.net]
- 9. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 11. lcms.cz [lcms.cz]
A Comparative Guide to the Metabolic Stability of Trifluoroethyl-PEG vs. Methoxy-PEG Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing more effective and safer biotherapeutics, enhancing the in vivo stability of drug candidates is a paramount objective. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, has long been a cornerstone strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules.[1][2] By increasing the hydrodynamic size, PEGylation can reduce renal clearance and shield the conjugate from proteolytic degradation, thereby extending its circulation half-life.[3] However, the metabolic stability of the PEG polymer itself, particularly at its terminal functional group, is a critical factor that can influence the overall performance and safety of the conjugate.
This guide provides an in-depth technical comparison of the metabolic stability of two key types of PEG conjugates: the traditional methoxy-PEG (mPEG) and the next-generation trifluoroethyl-PEG (TFE-PEG). We will explore the underlying biochemical principles governing their stability, present detailed experimental protocols for their assessment, and offer data-driven insights to inform the selection of the optimal PEGylation strategy for your drug development pipeline.
The Critical Role of the Terminus: Methoxy-PEG (mPEG) and its Metabolic Vulnerabilities
The most commonly used PEG for bioconjugation is monomethoxy polyethylene glycol (mPEG), where one terminus of the PEG chain is capped with a methoxy group (-OCH₃) to prevent cross-linking.[4] While generally considered biocompatible, the methoxy group of mPEG is not metabolically inert. It is susceptible to enzymatic attack, primarily by the cytochrome P450 (CYP) family of enzymes located in the liver and other tissues.[][6]
The primary metabolic pathway for the methoxy group is O-demethylation, an oxidative process that converts the methoxy ether into a hydroxyl group and formaldehyde.[] This initial oxidative step can be followed by further oxidation of the newly formed hydroxyl group by alcohol and aldehyde dehydrogenases.[] This metabolic conversion can lead to a loss of the "stealth" properties conferred by the PEG chain and may, in some instances, generate potentially reactive metabolites.
The Fluorine Advantage: Enhancing Metabolic Stability with Trifluoroethyl-PEG (TFE-PEG)
To address the metabolic liabilities of the methoxy group, trifluoroethyl-PEG (TFE-PEG) has emerged as a promising alternative. In TFE-PEG, the terminal methoxy group is replaced with a trifluoroethyl ether group (-OCH₂CF₃). The introduction of fluorine atoms at the terminal position of the ether imparts a significant increase in metabolic stability.
The enhanced stability of the trifluoroethyl group can be attributed to several key factors:
-
Increased C-F Bond Strength: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[7]
-
Electron-Withdrawing Effects: The highly electronegative fluorine atoms create a strong electron-withdrawing effect, which deactivates the adjacent C-H bonds from oxidative attack by CYP enzymes.[7]
-
Steric Hindrance: The trifluoromethyl group is bulkier than a methyl group, which can sterically hinder the approach of metabolic enzymes to the ether linkage.
The metabolism of trifluoroethyl-containing compounds has been studied in other contexts, and it is known that the trifluoroethyl group is significantly more resistant to oxidative metabolism than its non-fluorinated counterparts.[8] For instance, the anesthetic 2,2,2-trifluoroethyl vinyl ether is metabolized to trifluoroethanol (TFE) and trifluoroacetic acid (TFAA), but the ether linkage itself shows considerable stability.[9]
Comparative Metabolic Stability: A Data-Driven Perspective
While direct head-to-head comparative studies on the metabolic stability of TFE-PEG versus mPEG conjugates are not extensively available in the public domain, the principles of drug metabolism strongly support the superior stability of the TFE-PEG linker. The introduction of the trifluoromethyl group is a well-established strategy in medicinal chemistry to block metabolic hotspots and enhance the in vivo half-life of small molecule drugs.[7]
The following table summarizes the expected differences in metabolic stability between mPEG and TFE-PEG conjugates based on established metabolic principles.
| Parameter | Methoxy-PEG (mPEG) Conjugate | Trifluoroethyl-PEG (TFE-PEG) Conjugate | Rationale |
| Primary Metabolic Pathway | O-demethylation by CYP enzymes.[] | Resistant to O-dealkylation. | The strong electron-withdrawing effect of the trifluoromethyl group and the high C-F bond energy protect the ether linkage from oxidative cleavage.[7] |
| In Vitro Half-life (t₁/₂) in Liver Microsomes | Shorter | Longer | Reduced rate of metabolism leads to a slower clearance of the parent conjugate. |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking a key metabolic pathway significantly reduces this value. |
| Formation of Metabolites | Formation of hydroxylated PEG and formaldehyde.[] | Minimal to no metabolism at the trifluoroethyl terminus. | The high stability of the trifluoroethyl group prevents its conversion to metabolites. |
Experimental Protocols for Assessing Metabolic Stability
To empirically determine and compare the metabolic stability of TFE-PEG and mPEG conjugates, in vitro assays using human liver microsomes are the gold standard.[10] These subcellular fractions are enriched in CYP enzymes and provide a reliable and high-throughput method for assessing phase I metabolism.[10]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of disappearance of a PEG-conjugate upon incubation with human liver microsomes (HLMs) and calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Materials:
-
TFE-PEG and mPEG conjugated to the molecule of interest
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate Buffer, pH 7.4
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plates and collection plates
-
Incubator shaker set to 37°C
Experimental Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay in human liver microsomes.
Step-by-Step Procedure:
-
Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute them in the phosphate buffer to the desired final protein concentration (typically 0.5-1.0 mg/mL in the final incubation).
-
Prepare stock solutions of the TFE-PEG and mPEG conjugates in a suitable solvent (e.g., DMSO) and then dilute them in the phosphate buffer to the final desired concentration (typically 1 µM).
-
-
Incubation:
-
In a 96-well plate, add the diluted human liver microsomes and the diluted PEG-conjugate solution.
-
Pre-incubate the plate at 37°C for 5 minutes in a shaking incubator.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well. The final volume of the incubation mixture is typically 200 µL.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot (e.g., 50 µL) from each well and transfer it to a collection plate containing a quenching solution (e.g., 150 µL of cold acetonitrile with an internal standard). The 0-minute time point is taken immediately after the addition of the NADPH solution.
-
Include control incubations without the NADPH regenerating system to assess for non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
After the final time point, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining parent conjugate at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent conjugate against time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t₁/₂) using the following equation:
-
t₁/₂ = 0.693 / k
-
-
Calculate the in vitro intrinsic clearance (CLᵢₙₜ) using the following equation:
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume in µL / mg of microsomal protein in the incubation)
-
LC-MS/MS Analysis of PEG Conjugates
The quantification of PEG conjugates in biological matrices can be challenging due to the polydisperse nature of PEG. High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) are the preferred analytical techniques.
Key Considerations for LC-MS/MS Method Development:
-
Chromatography: Reverse-phase chromatography is commonly used for the separation of PEG conjugates. Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile) with an additive like formic acid is typically employed.
-
Mass Spectrometry: For quantitative analysis, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is highly sensitive and specific. For qualitative analysis and metabolite identification, a high-resolution instrument such as a Q-TOF or Orbitrap is recommended.
-
Sample Preparation: Protein precipitation is a common method for extracting PEG conjugates from microsomal incubations.[11]
Beyond the Terminus: Stability of the PEG Backbone
While the terminal group is a primary site for enzymatic metabolism, the polyether backbone of PEG can also undergo degradation, albeit typically at a slower rate. This degradation can occur through both non-enzymatic and, to a lesser extent, enzymatic pathways.
Non-Enzymatic Degradation:
-
Oxidative Degradation: The PEG backbone is susceptible to oxidative degradation in the presence of reactive oxygen species (ROS) and transition metals.[12] This can lead to chain scission and the formation of various degradation products, including aldehydes and carboxylic acids.[12] While this is a consideration for long-term storage and formulation stability, its contribution to in vivo clearance is generally considered to be minor compared to enzymatic metabolism of the terminal group.
Enzymatic Degradation:
-
While the ether linkages of the PEG backbone are generally resistant to enzymatic cleavage, some studies have suggested that they can be slowly metabolized by certain enzymes.[] However, this is typically a much slower process than the metabolism of the terminal group.
Metabolic Fate of the PEG Backbone Diagram:
Sources
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 4. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 6. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irejournals.com [irejournals.com]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
- 12. researchgate.net [researchgate.net]
Comprehensive Comparison Guide: PEG3 vs. PEG5 Fluorinated Propargyl Linkers in Bioconjugation
As bioconjugation strategies evolve, the demand for highly efficient, bioorthogonal, and stable linkers has driven the adoption of fluorinated alkynes. For researchers and drug development professionals, selecting the correct spacer length—specifically between a 3-unit (PEG3) and a 5-unit (PEG5) polyethylene glycol chain—is a critical decision that dictates the kinetic success and physicochemical stability of the final conjugate.
This guide provides an authoritative, data-driven comparison of PEG3 and PEG5 fluorinated propargyl linkers, detailing their mechanistic advantages, structural impacts, and self-validating experimental workflows.
Mechanistic Grounding: The Role of Fluorination
Before comparing spacer lengths, it is essential to understand why a fluorinated propargyl group is chosen over a standard aliphatic alkyne. The strategic placement of a highly electronegative fluorine atom adjacent to the propargyl moiety fundamentally alters the molecule's electronic landscape:
-
Kinetic Acceleration (LUMO Lowering): Fluorine exerts a strong inductive electron-withdrawing effect, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. This electronic modulation increases the alkyne's electrophilicity, making it highly susceptible to nucleophilic attack by azides, thereby accelerating the Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction rate[1].
-
Diagnostic Tracking & Radiochemistry: The incorporation of fluorine provides a unique bioorthogonal handle. It allows for non-destructive reaction monitoring via 19F-NMR without biological background interference. Furthermore, these fluorinated alkynes serve as direct precursor frameworks for 18F-radiolabeling, enabling the rapid synthesis of Positron Emission Tomography (PET) imaging probes[2]. This dual-purpose reactivity is highly valued in the development of targeted radiopharmaceuticals[3].
Caption: CuAAC reaction pathway highlighting the catalytic activation of fluorinated propargyl linkers.
Physicochemical Comparison: PEG3 vs. PEG5
While the fluorinated propargyl warhead drives the click chemistry, the PEG spacer dictates the biophysical behavior of the resulting conjugate. The choice between PEG3 and PEG5 is governed by the payload's hydrophobicity and the target's steric environment.
Table 1: Structural and Physicochemical Properties
| Property | PEG3 Fluorinated Propargyl | PEG5 Fluorinated Propargyl |
| Spacer Length | ~13.5 Å | ~20.5 Å |
| Added Mass (Da) | ~200 | ~288 |
| Aqueous Solubility | Moderate | High |
| Steric Shielding | Low-Moderate | Excellent |
| Ideal Application | Intracellular probes, small peptides | Monoclonal antibodies, bulky payloads |
Causality in Spacer Selection:
-
PEG3 (Short Spacer): Offers a lower molecular footprint. It is ideal when conjugating small molecules or when the conjugate must penetrate dense tissue matrices (e.g., solid tumors). However, its shorter length provides less steric shielding, which can lead to incomplete reactions if the target azide is buried within a protein's tertiary structure.
-
PEG5 (Extended Spacer): The addition of two ethylene oxide units significantly increases the hydrodynamic radius and aqueous solubility. This is critical when attaching highly hydrophobic payloads (like certain fluorophores or cytotoxins), as the PEG5 spacer prevents payload-induced protein aggregation and shields the conjugation site from steric clashes.
Table 2: Kinetic & Yield Data (Representative for 50 kDa Protein Conjugation)
| Metric | PEG3 Fluorinated Propargyl | PEG5 Fluorinated Propargyl |
| Conjugation Efficiency (1 hr) | 85% | 94% |
| Aggregation Index | 4.2% | < 1.0% |
| Apparent Reaction Rate | Fast | Very Fast (due to reduced steric clash) |
| Target Accessibility | Surface & shallow pockets | Surface only |
Experimental Workflow & Self-Validating Protocols
To ensure high-fidelity bioconjugation, the following protocol establishes a self-validating system for CuAAC using fluorinated propargyl linkers. Every step is designed with a specific mechanistic purpose to prevent side reactions and validate the final product.
Caption: Step-by-step bioconjugation workflow ensuring self-validating analytical endpoints.
Step-by-Step Methodology
Step 1: Reagent Preparation & Degassing
-
Action: Prepare 10 µM of Azide-functionalized protein in 100 mM Sodium Phosphate buffer (pH 7.4). Degas the buffer by bubbling nitrogen for 15 minutes.
-
Causality: Oxygen readily oxidizes the active Cu(I) catalyst to inactive Cu(II), halting the click reaction and generating reactive oxygen species (ROS) that degrade proteins. Degassing is a non-negotiable step for maintaining catalytic turnover.
Step 2: Catalyst Complex Pre-formation
-
Action: In a separate vial, mix 100 µM CuSO₄ with 500 µM THPTA ligand. Incubate for 5 minutes at room temperature.
-
Causality: THPTA strongly chelates copper, preventing it from indiscriminately binding to histidine or cysteine residues on the protein, which would otherwise cause precipitation and structural denaturation.
Step 3: Reaction Initiation
-
Action: Add 50 µM of the Fluorinated Propargyl PEG3 or PEG5 linker to the protein solution. Add the pre-formed Cu/THPTA complex. Finally, initiate the reaction by adding 5 mM Sodium Ascorbate.
-
Causality: Ascorbate acts as the reducing agent, converting Cu(II) to the catalytically active Cu(I) in situ. Adding it last ensures the copper is already shielded by the THPTA ligand before reduction occurs, protecting the biomolecule.
Step 4: Quenching and Purification
-
Action: After 1 hour at room temperature, quench the reaction with 5 mM EDTA to strip the copper from the complex. Purify the conjugate using Size Exclusion Chromatography (SEC) or spin dialysis.
-
Causality: EDTA has a higher affinity for copper than THPTA or the protein, effectively terminating the reaction and allowing for the removal of heavy metals prior to downstream biological assays.
Step 5: Self-Validation (Analytical Endpoints)
-
Action: Analyze the purified product via Intact Mass LC-MS and 19F-NMR.
-
Causality: LC-MS confirms the exact mass shift corresponding to the specific linker addition (e.g., +200 Da for PEG3 vs. +288 Da for PEG5). 19F-NMR provides orthogonal, definitive proof of conjugation by detecting the unique fluorine resonance, validating the structural integrity of the fluorinated tag without background biological interference.
References
1.[2] Late-Stage Functionalization through Click Chemistry Provides GLUT5-Targeting Glycoconjugate as a Potential PET Imaging Probe - PMC.[Link] 2.[1] Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions - MDPI.[Link] 3.[3] Click-to-Chelate: Development of Technetium and Rhenium-Tricarbonyl Labeled Radiopharmaceuticals - Semantic Scholar.[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1,1-Trifluoroethyl-PEG5-Propargyl
For our partners in research and drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory operations. The disposal of a specialized reagent like 1,1,1-Trifluoroethyl-PEG5-Propargyl is not a mere procedural afterthought; it is a critical step that safeguards your personnel, ensures environmental compliance, and upholds the rigor of your research. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in the chemistry of its constituent parts.
Immediate Safety Profile & Hazard Analysis
Before any handling or disposal, a clear understanding of the molecule's structure is essential. 1,1,1-Trifluoroethyl-PEG5-Propargyl is a heterobifunctional linker composed of three distinct chemical moieties. The disposal protocol is dictated not by the molecule as a whole, but by the potential hazards of these individual components.
| Chemical Component | Hazard Classification | Primary Disposal Consideration |
| 1,1,1-Trifluoroethyl Group | Halogenated Organic | Potential to form toxic hydrogen fluoride gas upon decomposition or improper incineration.[1][2] Must be handled as halogenated waste. |
| Polyethylene Glycol (PEG5) Linker | Generally Non-Hazardous | While biodegradable on its own, it is part of a larger hazardous molecule and must be disposed of accordingly.[3][4] |
| Propargyl Group | Acutely Hazardous, Reactive | The terminal alkyne is highly reactive and dictates the classification of the entire molecule as hazardous chemical waste.[3][5][6] |
Given this analysis, 1,1,1-Trifluoroethyl-PEG5-Propargyl must be treated as a reactive, halogenated, hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][8][9]
Personal Protective Equipment (PPE) & Handling
Adherence to proper PPE is the first line of defense against chemical exposure. The hazards identified in similar compounds, such as skin, eye, and respiratory irritation, mandate a cautious approach.[10][11]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[11]
-
Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[10][11]
-
Skin and Body Protection: A lab coat is required.[10]
-
Work Area: All handling and preparation for disposal must occur in a well-ventilated area, preferably within a chemical fume hood.[3][12]
Step-by-Step Disposal Protocol
The fundamental principle of chemical waste management is segregation.[13][14] Never mix incompatible waste streams.[15][16] This protocol ensures that 1,1,1-Trifluoroethyl-PEG5-Propargyl is handled safely from the moment it is designated as waste to its final collection.
Step 1: Waste Characterization & Segregation
Immediately classify any material contaminated with 1,1,1-Trifluoroethyl-PEG5-Propargyl as hazardous waste. This includes:
-
Unused or expired solid reagent.
-
Solutions containing the compound (e.g., reaction mixtures, washings).
-
Contaminated labware (e.g., pipette tips, weighing boats, gloves, flasks).
These items must be kept separate from non-hazardous lab trash and other chemical waste streams (e.g., non-halogenated solvents, acids, bases).[15]
Step 2: Waste Collection & Containerization
The choice of container is critical to prevent leaks and reactions.[17][18]
-
For Solid Waste:
-
Collect unused solid 1,1,1-Trifluoroethyl-PEG5-Propargyl and heavily contaminated disposable materials (like weighing boats or gloves) in a dedicated, sealable container.[3]
-
This container should be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and clearly labeled.
-
-
For Liquid Waste:
-
Collect all solutions containing the compound into a dedicated, leak-proof, and chemically resistant container (e.g., a glass or HDPE bottle with a screw cap).[3][9]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[16]
-
Ensure the container is kept tightly closed when not in use.[19]
-
Step 3: Labeling
Proper labeling is a strict regulatory requirement and is essential for the safety of all personnel.[7][16][20] Your institution's Environmental Health and Safety (EHS) office will provide specific guidelines, but all labels must include:
-
The full, unabbreviated chemical name: "Waste 1,1,1-Trifluoroethyl-PEG5-Propargyl" .
-
A list of all components in the container, including solvents and their approximate concentrations.[3]
-
The date when waste was first added to the container (the "accumulation start date").[7][9]
-
An indication of the associated hazards (e.g., "Reactive," "Toxic").
Step 4: Storage & Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[3] This area should be away from heat sources and direct sunlight.[13]
-
Arrange for Pickup: Contact your institution's EHS office or contracted hazardous waste handler to schedule a pickup.[9] Do not attempt to transport or dispose of the waste yourself. Professional disposal ensures compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]
Spill Management
Accidents can happen, and a clear plan for spill management is non-negotiable.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill kit) to contain the spill.[12][21]
-
Collect: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Collect all cleaning materials and contaminated PPE for disposal as hazardous chemical waste, following the protocol described above.[14][18]
Disposal Workflow and Data Summary
To provide a clear, at-a-glance reference, the following diagram illustrates the logical workflow for disposal, and the table summarizes key quantitative data for this compound.
Caption: Logical workflow for the proper handling and disposal of 1,1,1-Trifluoroethyl-PEG5-Propargyl.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1817735-37-7 | [22] |
| Molecular Formula | C13H21F3O5 | [22] |
| Molecular Weight | 314.3 g/mol | [22] |
| Recommended Storage | -20°C | [22] |
By adhering to this comprehensive guide, you ensure that your innovative work is conducted within a framework of uncompromising safety and regulatory compliance. Trust in these procedures is trust in the quality and integrity of your research outcomes.
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A Researcher's Guide to the Safe Handling of 1,1,1-Trifluoroethyl-PEG5-Propargyl
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,1,1-Trifluoroethyl-PEG5-Propargyl. Adherence to these guidelines is critical for ensuring personal safety, maintaining experimental integrity, and achieving regulatory compliance. This guide moves beyond a simple checklist to explain the why behind each recommendation, fostering a deep-rooted culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: A Molecular Perspective
Understanding the hazards of 1,1,1-Trifluoroethyl-PEG5-Propargyl begins with deconstructing its molecular features. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its potential hazards by examining its constituent parts and data from structurally similar compounds.[1][2]
-
The Propargyl Group (Terminal Alkyne): The terminal alkyne (—C≡CH) is the most reactive and hazardous feature of the molecule. The acidic proton on the sp-hybridized carbon can react with certain heavy metals, such as copper(I), silver, and mercury, to form shock-sensitive and potentially explosive metal acetylides.[3] Many terminal alkynes are also flammable.[3][4] This reactivity is fundamental to its utility in "click chemistry" but demands strict exclusion of incompatible metals and ignition sources.[5]
-
The Polyethylene Glycol (PEG) Linker: The PEG5 linker is generally considered to have low toxicity.[6] However, like many organic substances, it can cause irritation upon contact with the skin or eyes.[1][7] Its primary contribution to risk is its physical form; as a viscous liquid or waxy solid, it can coat surfaces and complicate decontamination.
-
The 1,1,1-Trifluoroethyl Group: Fluorinated organic compounds can be toxic and may release hazardous decomposition products, such as hydrogen fluoride, under high heat.[8] While stable under normal laboratory conditions, this potential hazard underscores the importance of working in a well-ventilated area and avoiding high temperatures.
Based on this analysis and data from similar PEGylated propargyl compounds, this reagent should be treated as a substance that may be harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[1][7]
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure. These are non-discretionary for handling this class of chemical.
-
Chemical Fume Hood: All handling of 1,1,1-Trifluoroethyl-PEG5-Propargyl, including weighing, reconstitution, and addition to reaction vessels, must be performed inside a properly functioning chemical fume hood.[2][9][10] This is the most critical safety measure to prevent the inhalation of any potential vapors or aerosols.[2]
-
Safety Showers and Eyewash Stations: Ensure that a certified and unobstructed safety shower and eyewash station are immediately accessible.[5][14]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between you and the chemical.[15] Its use is mandatory, and selection must be deliberate. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE and provide it to employees.[15][16][17]
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Chemical-resistant nitrile gloves are the standard recommendation.[2][18] For prolonged work or higher concentrations, consider thicker gloves or double-gloving. | Nitrile provides good resistance to a wide range of chemicals, including many solvents used to dissolve PEGylated compounds.[17][18][19] Always inspect gloves for tears or punctures before use.[2] Consult a glove manufacturer's compatibility chart for specific solvents.[19][20] |
| Eye and Face Protection | ANSI Z87-marked safety glasses with side shields are the minimum requirement.[21] Chemical splash goggles are required when there is a risk of splashing.[2][21] A face shield worn over goggles is recommended when handling larger quantities.[2][21] | Protects against accidental splashes of the chemical or its solutions, which can cause serious eye irritation.[7][16] |
| Skin and Body Protection | A buttoned, long-sleeved laboratory coat.[2][21] | Prevents incidental skin contact and protects personal clothing from contamination.[2] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. Open-toed shoes are prohibited in all laboratory settings.[21] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol provides a self-validating system for handling the reagent from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.[2]
-
Store: Keep the container tightly closed and store it in a cool, well-ventilated area, away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[2][22] The recommended storage temperature is often -20°C to maintain stability and prevent degradation.[2]
Experimental Workflow
The following diagram illustrates the mandatory workflow for safely handling 1,1,1-Trifluoroethyl-PEG5-Propargyl.
Caption: Safe Handling Workflow for 1,1,1-Trifluoroethyl-PEG5-Propargyl.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][9] Remove contaminated clothing. Seek medical attention if irritation persists.[2][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.[2][22]
-
Inhalation: Remove the individual to fresh air.[2][9] If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][22]
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.[6] Collect the material into a suitable, labeled container for hazardous waste disposal.[1][14] Decontaminate the spill area with a suitable solvent (e.g., alcohol) and wash the area thoroughly.[1][7]
Disposal Plan: Responsible Waste Management
Improper disposal poses a significant environmental risk.[23] Never pour this chemical or its waste down the drain.[6][23] All waste must be handled as hazardous chemical waste.
| Waste Stream | Disposal Protocol |
| Unused/Expired Chemical | Keep in its original, tightly sealed container. Label clearly as hazardous waste. Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.[1][23] |
| Contaminated Solid Waste | Includes used gloves, pipette tips, absorbent pads, and weighing papers. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[6] |
| Contaminated Liquid Waste | Includes reaction quenching solutions and instrument rinsates. Collect in a sealed, non-reactive, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[1] |
| Contaminated Glassware | Decontaminate by rinsing with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as contaminated liquid waste. Once decontaminated, the glassware can be washed normally. |
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
